molecular formula C6H15NO4 B1630540 Choline bicarbonate CAS No. 78-73-9

Choline bicarbonate

Cat. No.: B1630540
CAS No.: 78-73-9
M. Wt: 165.19 g/mol
InChI Key: DQKGOGJIOHUEGK-UHFFFAOYSA-M
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Description

Choline bicarbonate is a useful research compound. Its molecular formula is C6H15NO4 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hydrogen carbonate;2-hydroxyethyl(trimethyl)azanium
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InChI

InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1;/p-1
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InChI Key

DQKGOGJIOHUEGK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[N+](C)(C)CCO.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO4
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DSSTOX Substance ID

DTXSID9051246
Record name Choline bicarbonate
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Molecular Weight

165.19 g/mol
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Physical Description

Solid; [ECHA REACH Registrations]
Record name Choline bicarbonate
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CAS No.

78-73-9
Record name Choline bicarbonate
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Record name CHOLINE BICARBONATE
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Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, carbonate (1:1)
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Record name Choline bicarbonate
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Record name Choline hydrogen carbonate
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Foundational & Exploratory

Choline Bicarbonate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) bicarbonate, a quaternary ammonium (B1175870) salt, serves as a vital intermediate in various chemical and pharmaceutical applications. Its utility stems from the biological significance of the choline cation, a precursor to the neurotransmitter acetylcholine (B1216132) and a fundamental component of phospholipids (B1166683) essential for cell membrane integrity. This technical guide provides a comprehensive overview of the chemical and physical properties of choline bicarbonate, its molecular structure, and detailed experimental protocols for its synthesis and analysis. Furthermore, it elucidates the critical signaling pathways in which its constituent choline moiety participates, offering insights for researchers in pharmacology and drug development.

Chemical and Physical Properties

This compound is primarily available commercially as an aqueous solution, typically at concentrations of 75-80%.[1][2] The pure compound is described as a solid.[3] Due to its hygroscopic nature, handling and storage require careful consideration to prevent moisture absorption.[4]

Tabulated Physical and Chemical Data

The following table summarizes the known quantitative data for this compound. It is important to note that many reported values pertain to aqueous solutions, and data for the pure, anhydrous solid is limited.

PropertyValueNotes and References
IUPAC Name 2-Hydroxy-N,N,N-trimethylethan-1-aminium hydrogen carbonate[3]
Synonyms Choline hydrogen carbonate, (2-Hydroxyethyl)trimethylammonium bicarbonate[3]
CAS Number 78-73-9[3][5]
Molecular Formula C6H15NO4[5]
Molecular Weight 165.19 g/mol [3]
Appearance Colorless to slightly yellow liquid (for aqueous solutions)[6]
Solid (for pure compound)[3]
Density 1.15 - 1.17 g/mL at 25 °C (for 75-80% aqueous solution)[5][6]
Melting Point Data for pure solid is not readily available. Other choline salts like choline acetate (B1210297) have a melting point of ~63°C.[7]It is expected to be a low-melting solid.
Boiling Point Not available for the pure compound; decomposes. The 75% aqueous solution has a boiling point of approximately 100°C.[8]
Solubility
WaterMiscible, 750 g/L at 20°C[5][6]
MethanolSparingly soluble[5][6]
Ethanol, DMSO, DMFSoluble (based on data for choline chloride)[9]
pKa Not experimentally determined. The pKa of carbonic acid (H2CO3) are 6.35 and 10.33. Choline is a strong base.The pH of a solution will be alkaline.
Refractive Index n20/D 1.45 (for aqueous solution)[6][10]

Chemical Structure

This compound is an ionic compound consisting of a positively charged choline cation and a negatively charged bicarbonate anion. The choline cation features a quaternary ammonium group with three methyl substituents and a hydroxyethyl (B10761427) group. The positive charge is localized on the nitrogen atom. The bicarbonate anion is a polyatomic ion with the formula HCO3-.

G

Caption: Synthesis, release, receptor binding, and degradation of acetylcholine.

Phosphatidylcholine Signaling Pathway

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes and plays a crucial role in maintaining membrane structure and integrity. B[11]eyond its structural role, PC is a key player in cell signaling, serving as a source of second messengers.

The synthesis of phosphatidylcholine primarily occurs via the CDP-choline pathway (also known as the Kennedy pathway). T[11]he signaling functions of PC are mainly initiated by its hydrolysis by phospholipases, such as phospholipase C (PLC) and phospholipase D (PLD).

  • Phospholipase C (PLC): PLC hydrolyzes PC to generate phosphocholine (B91661) and diacylglycerol (DAG). DAG is a well-known second messenger that activates protein kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

  • Phospholipase D (PLD): PLD cleaves PC to produce choline and phosphatidic acid (PA). PA is also a critical signaling lipid that can be further metabolized to DAG. Both PA and DAG are involved in the regulation of numerous cellular functions.

Diagram 4: Phosphatidylcholine in Cell Signaling

G Phosphatidylcholine Signaling cluster_synthesis Kennedy Pathway (Synthesis) cluster_hydrolysis Hydrolysis & Signaling Choline_in Choline Phosphocholine Phosphocholine Choline_in->Phosphocholine CDP_Choline CDP-Choline Phosphocholine->CDP_Choline Phosphatidylcholine Phosphatidylcholine (PC) (in cell membrane) CDP_Choline->Phosphatidylcholine PLC Phospholipase C (PLC) Phosphatidylcholine->PLC PLD Phospholipase D (PLD) Phosphatidylcholine->PLD DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA PKC Protein Kinase C (PKC) DAG->PKC PA->DAG Downstream Downstream Cellular Responses PKC->Downstream

Caption: Synthesis and hydrolysis of phosphatidylcholine for the generation of second messengers.

Conclusion

This compound is a valuable chemical entity, primarily utilized as a source of the biologically active choline cation. While data on the pure solid's physical properties are sparse, its characteristics in aqueous solution are well-defined. The synthesis and analytical methods for this compound are established, allowing for its controlled use in research and development. The profound impact of its choline component on crucial neurological and cellular signaling pathways underscores its importance in the fields of biochemistry, pharmacology, and drug development. This guide provides a foundational resource for professionals working with this versatile compound.

References

Synthesis of Choline Bicarbonate from Trimethylamine and Ethylene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of choline (B1196258) bicarbonate from trimethylamine (B31210) and ethylene (B1197577) oxide. The information presented is compiled from key patents and scientific literature, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development in this area.

Introduction

Choline, an essential nutrient, plays a crucial role in various biological processes. Its bicarbonate salt, choline bicarbonate, is a stable and versatile compound with applications in pharmaceuticals, food additives, and as an intermediate in the synthesis of other choline salts. The synthesis route utilizing trimethylamine, carbon dioxide, and ethylene oxide is an efficient and environmentally friendly method, avoiding the use of toxic reagents and catalysts.[1][2] This guide focuses on this green synthesis pathway.

Reaction Pathway

The synthesis of this compound from trimethylamine and ethylene oxide is a two-step process. First, trimethylamine is reacted with carbon dioxide in an aqueous solution to form trimethylammonium bicarbonate. Subsequently, this intermediate reacts with ethylene oxide to yield the final product, this compound.

dot

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

The following experimental protocols are derived from patented methods for the synthesis of this compound.[1][2]

3.1. Materials and Equipment

  • Reactants: 30-40% Trimethylamine aqueous solution, Carbon Dioxide (gas), Liquefied Ethylene Oxide (99% concentration).

  • Equipment: Jacketed reaction kettle with stirring mechanism, cooling system, gas inlet, and pressure monitoring.

3.2. Synthesis of Trimethylammonium Bicarbonate (Step 1)

  • Charge the reaction kettle with a 30-40% aqueous solution of trimethylamine.

  • While stirring, introduce carbon dioxide gas into the solution.

  • Maintain the reaction temperature between 10°C and 40°C using the cooling system.

  • Keep the pressure inside the reactor below 2 kgf/cm².

  • Continue the reaction for approximately 2 hours to ensure the complete formation of trimethylammonium bicarbonate.

3.3. Synthesis of this compound (Step 2)

  • To the aqueous solution of trimethylammonium bicarbonate from Step 1, add liquefied ethylene oxide (99% concentration).

  • Maintain the reaction temperature between 10°C and 30°C by cooling.

  • Allow the reaction to proceed to completion.

  • The resulting product is an aqueous solution of this compound.

  • Filter the solution to remove any impurities.

Quantitative Data

The following tables summarize quantitative data from various reported embodiments of the synthesis process.[1]

Table 1: Reactant Quantities and Product Concentrations

EmbodimentTrimethylamine SolutionCarbon DioxideEthylene OxideFinal this compound Solution
198.5 kg (30% aq.)22 kg22.22 kg57% aq. solution
2295.55 kg (40% aq.)88 kg88.88 kg70% aq. solution

Table 2: Reaction Conditions and Yields

EmbodimentStep 1 TemperatureStep 2 TemperaturePressureYield
110°C10°C< 2 kgf/cm²98.1%
240°C30°C< 2 kgf/cm²98.5%

Experimental Workflow

The general workflow for the synthesis of this compound is illustrated in the following diagram.

dot

ExperimentalWorkflow start Start charge_reactor Charge Reactor with Trimethylamine Solution start->charge_reactor add_co2 Introduce Carbon Dioxide charge_reactor->add_co2 step1_reaction React for 2 hours (10-40°C, <2 kgf/cm²) add_co2->step1_reaction add_eo Add Ethylene Oxide step1_reaction->add_eo step2_reaction React to Completion (10-30°C) add_eo->step2_reaction filter Filter Solution step2_reaction->filter end End (this compound Solution) filter->end

Caption: General experimental workflow for synthesis.

Advantages of the Process

This synthesis method offers several advantages:[1][2]

  • Green Chemistry: The process avoids the use of toxic and harmful substances, eliminating the emission of volatile organic compounds (VOCs).

  • Catalyst-Free: The reaction proceeds efficiently without the need for a catalyst.

  • Mild Conditions: The reaction is carried out under mild temperature and pressure conditions.

  • High Yield: The reported yields for this process are consistently high, exceeding 98%.

  • Product Stability: The resulting aqueous solution of this compound is stable.

Conclusion

The synthesis of this compound from trimethylamine and ethylene oxide via a trimethylammonium bicarbonate intermediate is a robust, efficient, and environmentally friendly method. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The high yields and green nature of this process make it an attractive option for the industrial production of this compound.

References

A Technical Guide to the Physical Properties of Aqueous Choline Bicarbonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) bicarbonate is a quaternary ammonium (B1175870) salt that is increasingly gaining attention in various scientific and industrial fields, including pharmaceuticals and biotechnology.[1][2] As a water-soluble, biocompatible, and biodegradable compound, it serves as a versatile building block in the synthesis of ionic liquids and as a choline source in cell culture media and drug formulations.[1] Choline itself is an essential nutrient vital for numerous physiological processes. It is a precursor for the neurotransmitter acetylcholine, a key component of cell membranes (phosphatidylcholine), and a participant in lipid metabolism.[3][4] Understanding the physical properties of its aqueous solutions is paramount for researchers and drug development professionals to ensure accurate formulation, predict behavior in physiological environments, and optimize experimental and manufacturing processes.

This technical guide provides a comprehensive overview of the core physical properties of aqueous choline bicarbonate solutions, detailed experimental protocols for their measurement, and a look into the relevant biochemical pathways involving choline.

Physical Properties of Aqueous this compound Solutions

Quantitative data for the physical properties of aqueous this compound solutions across a wide range of concentrations are not extensively available in peer-reviewed literature. Most commercially available solutions are at a concentration of approximately 80% in water. The data presented below is primarily for this concentration, supplemented with general trends observed for other bicarbonate and choline salt solutions to provide context.

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. It is a critical parameter for fluid handling, dose calculations, and the formulation of solutions with specific concentrations.

Quantitative Data

Concentration (% w/w in Water)Temperature (°C)Density (g/mL)
~80251.17
General Trend25Density is expected to increase with concentration.[5][6]

Experimental Protocol: Measurement of Density using a Pycnometer

  • Preparation: Clean a pycnometer (specific gravity bottle) thoroughly with deionized water and a suitable solvent (e.g., acetone) and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).

  • Mass of Pycnometer with Deionized Water: Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Place the stopper and allow any excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the aqueous this compound solution, following the same procedure as with the deionized water. Record the mass (m₃).

  • Temperature Control: Ensure all measurements are performed at a constant and recorded temperature, as density is temperature-dependent.

  • Calculation:

    • Mass of water (m_water) = m₂ - m₁

    • Volume of pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature)

    • Mass of sample (m_sample) = m₃ - m₁

    • Density of sample (ρ_sample) = m_sample / V

Viscosity

Viscosity measures a fluid's resistance to flow. It is a crucial parameter in drug formulation, affecting processes such as mixing, pumping, and syringeability, as well as influencing dissolution rates and bioavailability.

Quantitative Data

ConcentrationTemperature (°C)Viscosity (mPa·s)
Not AvailableRoom TemperatureData not found in the literature.
General TrendRoom TemperatureViscosity is expected to increase significantly with concentration.[7][9]

Experimental Protocol: Measurement of Viscosity using a Capillary Viscometer

  • Apparatus: A calibrated Ubbelohde or similar capillary viscometer, a constant temperature water bath, and a stopwatch.

  • Preparation: Clean and dry the viscometer thoroughly.

  • Sample Loading: Introduce a precise volume of the aqueous this compound solution into the viscometer.

  • Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

  • Measurement:

    • Using suction, draw the liquid up through the capillary tube to above the upper timing mark.

    • Release the suction and allow the liquid to flow down the capillary under gravity.

    • Start the stopwatch when the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch when the meniscus passes the lower timing mark.

  • Replicates: Repeat the measurement at least three times to ensure reproducibility.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

Electrical Conductivity

Electrical conductivity is a measure of a solution's ability to conduct an electric current, which is dependent on the concentration and mobility of ions. It is an important parameter for electrochemical applications and for monitoring the ionic content of a solution.

Quantitative Data

While specific data for this compound is limited, the electrical conductivity of electrolyte solutions typically increases with concentration up to a certain point, after which it may decrease due to increased ionic interactions and viscosity.[8][10][11] For example, aqueous solutions of sodium bicarbonate show a near-linear increase in conductivity with concentration up to 6%.[11] A 3.5 M aqueous solution of choline bromide exhibits a maximum conductivity of 79.56 mS/cm.[8]

ConcentrationTemperature (°C)Electrical Conductivity (mS/cm)
Not AvailableRoom TemperatureData not found in the literature.
General TrendRoom TemperatureConductivity is expected to increase with concentration, potentially reaching a maximum at higher concentrations.[8][10]

Experimental Protocol: Measurement of Electrical Conductivity

  • Apparatus: A calibrated conductivity meter with a conductivity probe.

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions) according to the manufacturer's instructions.

  • Sample Preparation: Place the aqueous this compound solution in a clean beaker.

  • Temperature: Ensure the sample and standard solutions are at the same temperature, or use a meter with automatic temperature compensation.

  • Measurement:

    • Rinse the conductivity probe with deionized water and then with a small amount of the sample solution.

    • Immerse the probe into the sample, ensuring the electrodes are fully submerged and there are no air bubbles on their surface.

    • Gently stir the solution and wait for the reading to stabilize.

    • Record the conductivity value.

  • Cleaning: Thoroughly rinse the probe with deionized water after use.

pH

The pH of a solution is a measure of its acidity or alkalinity. It is a critical factor in drug development, affecting the stability, solubility, and biological activity of active pharmaceutical ingredients (APIs).

Quantitative Data

The pH of aqueous this compound solutions is expected to be alkaline due to the bicarbonate anion. The exact pH will depend on the concentration.

ConcentrationpH
Not AvailableData not found in the literature, but expected to be alkaline.[1][2]
General TrendpH may vary slightly with concentration.

Experimental Protocol: Measurement of pH

  • Apparatus: A calibrated pH meter with a glass electrode.

  • Calibration: Perform a two-point or three-point calibration of the pH meter using standard buffer solutions (e.g., pH 7.00, 4.01, and 10.01) as per the manufacturer's guidelines.

  • Sample Preparation: Place the aqueous this compound solution into a clean beaker.

  • Measurement:

    • Rinse the pH electrode with deionized water and gently blot dry with a lint-free tissue.

    • Immerse the electrode in the sample solution and gently stir.

    • Allow the reading to stabilize before recording the pH value.

  • Cleaning and Storage: After measurement, rinse the electrode with deionized water and store it in the appropriate storage solution.

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property in formulations involving interfaces, such as emulsions and suspensions, and can influence wetting and dissolution phenomena.

Quantitative Data

ConcentrationTemperature (°C)Surface Tension (mN/m)
Not Available25Data not found in the literature.
General Trend25The effect of this compound on the surface tension of water is not documented, but changes are expected with increasing concentration.[12][13]

Experimental Protocol: Measurement of Surface Tension using the Du Noüy Ring Method

  • Apparatus: A tensiometer equipped with a platinum-iridium ring.

  • Preparation: Clean the platinum ring thoroughly by rinsing with a suitable solvent and then flaming it to red heat to remove any organic contaminants.

  • Calibration: Calibrate the instrument, typically with deionized water.

  • Sample Measurement:

    • Place the aqueous this compound solution in a clean sample vessel.

    • Position the vessel on the tensiometer platform and immerse the ring in the solution.

    • Lower the platform, causing the ring to be pulled through the liquid-air interface.

    • The force required to detach the ring from the surface is measured by the tensiometer.

  • Calculation: The surface tension is calculated from the detachment force, taking into account a correction factor that depends on the ring dimensions and the density of the liquid.

Relevance in Research and Drug Development: Signaling Pathways and Workflows

Choline is a precursor to several critical molecules, and its metabolic pathways are of significant interest in drug development, particularly in neuroscience and oncology.[3][14]

Choline Metabolic Pathways

Choline participates in three primary metabolic pathways: acetylation to form the neurotransmitter acetylcholine, phosphorylation to synthesize phospholipids (B1166683) like phosphatidylcholine, and oxidation to form betaine.[14][15]

Choline_Metabolism cluster_phosphorylation Phosphorylation Choline Choline Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine ChAT Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Betaine Betaine (Methyl Donor) Choline->Betaine AcetylCoA Acetyl-CoA AcetylCoA->Acetylcholine Phosphatidylcholine Phosphatidylcholine (Membrane Lipid) Phosphocholine->Phosphatidylcholine Acetylcholine_Lifecycle Acetylcholine Synthesis and Degradation cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline Transporter (CHT) Choline_in Choline Choline_Uptake->Choline_in ChAT Choline Acetyltransferase (ChAT) Choline_in->ChAT AcetylCoA Acetyl-CoA (from Mitochondria) AcetylCoA->ChAT ACh_syn Acetylcholine (ACh) ChAT->ACh_syn VAChT Vesicular ACh Transporter (VAChT) ACh_syn->VAChT Vesicle Synaptic Vesicle with ACh VAChT->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Exocytosis AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation Receptor ACh Receptor ACh_cleft->Receptor Binding Choline_re Choline AChE->Choline_re Acetate Acetate AChE->Acetate Choline_re->Choline_Uptake Reuptake Postsynaptic_Response Postsynaptic_Response Experimental_Workflow start Start: Receive Aqueous Choline Bicarbonate Sample prep Sample Preparation (e.g., Dilution, Degassing) start->prep temp Temperature Equilibration (Constant Temp. Bath) prep->temp density Measure Density (Pycnometer/Densitometer) temp->density Parallel Measurements viscosity Measure Viscosity (Viscometer) temp->viscosity Parallel Measurements conductivity Measure Conductivity (Conductivity Meter) temp->conductivity Parallel Measurements ph Measure pH (pH Meter) temp->ph Parallel Measurements data Record and Tabulate Data density->data viscosity->data conductivity->data ph->data analysis Data Analysis (e.g., Concentration Dependence) data->analysis report Generate Report analysis->report end End report->end

References

Choline Bicarbonate (CAS Number 78-73-9): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Synthesis, and Putative Mechanisms of Action

Abstract

Choline (B1196258) bicarbonate (CAS No. 78-73-9) is a quaternary ammonium (B1175870) compound that serves as a readily available source of both choline and bicarbonate ions. While primarily utilized as an alkaline catalyst and an intermediate in the synthesis of other choline salts and surfactants, its biological significance, stemming from its constituent ions, presents a compelling area of investigation for researchers in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of choline bicarbonate, with a focus on its role as a modulator of key signaling pathways. Detailed experimental protocols for the investigation of its components' biological effects are also presented to facilitate further research.

Physicochemical Properties

This compound is typically available as a colorless to slightly yellow aqueous solution.[2][3] It is miscible with water and sparingly soluble in methanol.[4] The bicarbonate form is known to convert to carbonate upon aging, with a release of carbon dioxide.

PropertyValueReferences
CAS Number 78-73-9[2]
Molecular Formula C₆H₁₅NO₄[2]
Molecular Weight 165.19 g/mol [2][3]
Density Approximately 1.152 - 1.17 g/mL at 25 °C[5]
Appearance Colorless or slightly yellow liquid[2][3]
Storage Temperature 2-8°C[4]

Synthesis

This compound is synthesized through the reaction of trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide in an aqueous solution. This method is noted for being environmentally friendly, with high yields.[6]

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory conditions.[7]

Materials:

  • Trimethylamine aqueous solution (e.g., 30-40%)

  • Carbon dioxide gas

  • Liquefied ethylene oxide (handle with extreme caution in a well-ventilated fume hood)

  • Reaction kettle equipped with stirring, gas inlet, and cooling capabilities

Procedure:

  • Charge the reaction kettle with the trimethylamine aqueous solution.

  • While stirring, introduce carbon dioxide gas into the solution. The pressure should be maintained below 2 kgf/cm², and the temperature controlled (e.g., cooled to 10°C or heated to 40°C depending on the specific patented method).

  • Allow the reaction to proceed for a set time (e.g., 2 hours) to form trimethylammonium bicarbonate.

  • Slowly add liquefied ethylene oxide to the reaction mixture while maintaining temperature control (e.g., cooling to 10-30°C).

  • After the addition of ethylene oxide is complete, the reaction mixture is stirred until the formation of this compound is complete.

  • The resulting this compound solution is then filtered to remove any impurities.

Potential Mechanisms of Action and Signaling Pathways

Direct research into the specific signaling pathways of this compound is limited. However, the biological effects of its constituent ions, choline and bicarbonate, are well-characterized and provide a strong basis for its putative mechanisms of action.

Choline Signaling Pathway

Choline is an essential nutrient that plays a critical role in the synthesis of the neurotransmitter acetylcholine (B1216132) and the major membrane phospholipids, phosphatidylcholine and sphingomyelin. Beyond its structural and neurotransmitter precursor roles, choline itself has been identified as an intracellular signaling molecule. It acts as an endogenous agonist for Sigma-1 receptors, which are located on the endoplasmic reticulum. Activation of Sigma-1 receptors by choline potentiates inositol (B14025) 1,4,5-trisphosphate (IP3)-evoked calcium release from the endoplasmic reticulum, thereby linking extracellular signals to intracellular calcium signaling.[3]

Choline_Signaling Choline Signaling Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR G-Protein Coupled Receptor (GPCR) PLD Phospholipase D (PLD) GPCR->PLD activates Choline Choline PLD->Choline produces PC Phosphatidylcholine (PC) PC->PLD substrate Sigma1R Sigma-1 Receptor IP3R IP3 Receptor (IP3R) Sigma1R->IP3R potentiates Ca_ER Ca2+ Store IP3R->Ca_ER releases Ca_Cytosol Cytosolic Ca2+ Increase Ca_ER->Ca_Cytosol leads to Extracellular_Stimulus Extracellular Stimulus Extracellular_Stimulus->GPCR activates Choline->Sigma1R binds & activates IP3 Inositol 1,4,5- Trisphosphate (IP3) IP3->IP3R activates Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response

Caption: Choline as an intracellular messenger via the Sigma-1 receptor.

Bicarbonate Signaling Pathway

Bicarbonate is a key component of the physiological buffering system and also functions as a signaling molecule. It directly activates soluble adenylyl cyclase (sAC), leading to the production of cyclic AMP (cAMP).[8] This sAC-cAMP signaling pathway is distinct from the G-protein-coupled receptor-mediated activation of transmembrane adenylyl cyclases. sAC is localized within various cellular compartments, including the mitochondria, where its activation by bicarbonate can modulate mitochondrial ATP production.[9]

Bicarbonate_Signaling Bicarbonate Signaling in Mitochondria cluster_mitochondrion Mitochondrion sAC Soluble Adenylyl Cyclase (sAC) ATP_to_cAMP ATP -> cAMP sAC->ATP_to_cAMP catalyzes PKA Protein Kinase A (PKA) ATP_to_cAMP->PKA activates Mito_Proteins Mitochondrial Proteins PKA->Mito_Proteins phosphorylates ATP_Production Increased ATP Production Mito_Proteins->ATP_Production Bicarbonate Bicarbonate (HCO3-) Bicarbonate->sAC activates

Caption: Bicarbonate activation of soluble adenylyl cyclase (sAC).

Potential Inhibition of Flt3 Signaling

There is evidence to suggest that this compound may inhibit the activity of the FMS-like tyrosine kinase 3 (Flt3) in cell culture, leading to decreased cell proliferation.[10] Flt3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving the proliferation of certain cancer cells, particularly in acute myeloid leukemia (AML).[10][11] The precise mechanism of Flt3 inhibition by this compound has not been elucidated.

Flt3_Signaling Simplified Flt3 Signaling Pathway cluster_membrane Plasma Membrane Flt3 Flt3 Receptor Dimerization Dimerization & Autophosphorylation Flt3->Dimerization Flt3_Ligand Flt3 Ligand Flt3_Ligand->Flt3 binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK, STAT5) Dimerization->Downstream_Signaling activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Choline_Bicarbonate This compound (Putative Inhibitor) Choline_Bicarbonate->Flt3 inhibits?

Caption: Putative inhibition of the Flt3 signaling pathway.

Experimental Protocols

The following are representative protocols for studying the biological effects of choline and bicarbonate. These protocols can be adapted to investigate the effects of this compound.

In Vitro Choline Uptake and Metabolism Assay

This protocol is based on methods for studying choline transport and metabolism in intestinal cell lines but can be adapted for other cell types.[12]

Materials:

  • Cell line of interest (e.g., Caco-2) cultured in appropriate medium

  • Krebs-Ringer buffer (or other suitable physiological buffer)

  • [³H]Choline chloride (radiolabeled tracer)

  • Unlabeled choline chloride

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Culture cells to confluence in multi-well plates.

  • Wash the cell monolayers with pre-warmed Krebs-Ringer buffer.

  • Incubate the cells with Krebs-Ringer buffer containing a known concentration of [³H]Choline chloride and varying concentrations of unlabeled choline chloride for a specified time (e.g., 15 minutes) at 37°C.

  • Terminate the uptake by aspirating the incubation medium and washing the cells rapidly with ice-cold buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • To analyze choline metabolism, the cell lysate can be subjected to thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate and quantify choline and its metabolites (e.g., phosphocholine, betaine).

Measurement of Mitochondrial ATP Production

This protocol provides a method to assess the impact of bicarbonate (and potentially this compound) on mitochondrial function.[13][14]

Materials:

  • Isolated mitochondria from tissue or cultured cells

  • Respiration buffer

  • Substrates for mitochondrial respiration (e.g., pyruvate, malate)

  • ADP

  • ATP bioluminescence assay kit (e.g., luciferase/luciferin-based)

  • Luminometer

Procedure:

  • Isolate mitochondria using standard differential centrifugation techniques.

  • Determine the protein concentration of the mitochondrial suspension.

  • In a luminometer cuvette, add respiration buffer, mitochondrial substrates, and the isolated mitochondria.

  • Add varying concentrations of sodium bicarbonate (or this compound) and incubate for a short period.

  • Initiate ATP synthesis by adding a known concentration of ADP.

  • Immediately measure ATP production over time using a bioluminescence assay kit according to the manufacturer's instructions. The light output is proportional to the ATP concentration.

  • The rate of ATP production can be calculated from the change in luminescence over time.

Cell Viability Assay for Flt3 Inhibition

This protocol is a standard method to assess the cytotoxic effects of a potential Flt3 inhibitor.[15][16]

Materials:

  • AML cell line with Flt3 mutation (e.g., MV4-11, MOLM-13)

  • Appropriate cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the Flt3-mutated AML cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a compound with well-defined chemical properties and established industrial applications. While direct biological research on this specific salt is nascent, the known physiological roles of choline and bicarbonate suggest a broad potential for biological activity. As a source of choline, it can influence cell structure, neurotransmission, and calcium signaling. As a source of bicarbonate, it can impact intracellular pH and mitochondrial energy production. The preliminary evidence of Flt3 inhibition warrants further investigation into its potential as an anti-cancer agent. The experimental frameworks provided in this guide offer a starting point for researchers to explore the multifaceted biological effects of this compound and unlock its potential in drug development and other life sciences applications.

References

Choline Bicarbonate: A Technical Guide to its Role as an Alkaline Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) bicarbonate, a quaternary ammonium (B1175870) salt, has been noted in chemical literature as a potential mild base and alkaline catalyst for organic synthesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of choline bicarbonate's role in this capacity. Despite its theoretical potential, a thorough review of scientific databases and patent literature reveals a significant lack of specific, well-documented applications of this compound as a catalyst for common organic reactions. This guide presents the available information on its synthesis, its established use as a reagent for the preparation of other choline-containing compounds, and its alkaline properties. It also contrasts this compound with the more extensively studied and catalytically active choline hydroxide (B78521). While direct evidence of this compound's catalytic efficacy is sparse, this document serves as a foundational resource for researchers interested in exploring its potential in green and sustainable chemistry.

Introduction to this compound

This compound, with the chemical formula C6H15NO4, is the salt formed from the choline cation and the bicarbonate anion.[3][4] It is typically available as a colorless to slightly yellow aqueous solution.[3] Choline, an essential nutrient, is a precursor to the neurotransmitter acetylcholine (B1216132) and is involved in various biological processes.[1][4] In the context of chemistry, choline and its derivatives are of growing interest due to their biocompatibility, biodegradability, and potential as "green" reagents and catalysts.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC6H15NO4[3]
Molecular Weight165.19 g/mol [3]
AppearanceColorless or slightly yellow liquid (in aqueous solution)[3]
Density~1.17 g/mL at 25 °C (for ~80% aqueous solution)[5]
Storage Temperature2-8°C[5]

Synthesis of this compound

This compound is typically synthesized through a two-step process involving the reaction of trimethylamine (B31210) with carbon dioxide, followed by a reaction with ethylene (B1197577) oxide. This method is highlighted for its mild reaction conditions and high yields.[6][7]

Experimental Protocol for Synthesis

A common industrial synthesis method involves the following steps:

  • An aqueous solution of trimethylamine is charged into a reactor.

  • Carbon dioxide is introduced into the reactor while stirring to form an aqueous solution of trimethylammonium bicarbonate.

  • Ethylene oxide is then added to this solution.

  • The reaction mixture is cooled to generate this compound.

  • The final product is obtained as an aqueous solution after filtration.

Table 1: Exemplary Synthesis Parameters for this compound

ParameterEmbodiment 1Embodiment 2
Trimethylamine solution98.5 kg of 30% aq. solution295.55 kg of 40% aq. solution
Carbon dioxide22 kg88 kg
Reaction Temperature (Step 1)10°C40°C
Reaction Time (Step 1)2 hours2 hours
Ethylene oxide22.22 kg (99% concentration)88.88 kg (99% concentration)
Reaction Temperature (Step 2)10°C30°C
Final Product Concentration57% aqueous solution70% aqueous solution
Yield98.1%98.5%

Source: Adapted from Patsnap.[6]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Trimethylamine (aq) Trimethylamine (aq) Reactor1 Reaction Vessel (Step 1) Trimethylamine (aq)->Reactor1 CO2 CO2 CO2->Reactor1 Trimethylammonium_Bicarbonate Trimethylammonium Bicarbonate (aq) Reactor1->Trimethylammonium_Bicarbonate Reactor2 Reaction Vessel (Step 2) Trimethylammonium_Bicarbonate->Reactor2 Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->Reactor2 Choline_Bicarbonate This compound (aq) Reactor2->Choline_Bicarbonate

Caption: Workflow for the synthesis of this compound.

Role of this compound in Organic Synthesis

While often cited as a potential "alkaline catalyst," concrete examples of this compound's catalytic activity in organic synthesis are notably absent in peer-reviewed literature.[1][2] Its primary documented role is as a reagent, particularly as a choline source for the synthesis of other choline salts and ionic liquids.

This compound as a Reagent

This compound serves as a convenient and mild base for the neutralization of acidic compounds, leading to the formation of various choline salts. This is particularly useful for preparing ionic liquids.

Example: Synthesis of a Choline-Based Ionic Liquid

One documented application is the synthesis of (1:2) Choline 3-Pentenoate, an ionic liquid. In this reaction, this compound acts as a base to deprotonate 3-pentenoic acid.

Experimental Protocol:

  • 3.5022 g of 3-pentenoic acid is placed in a round-bottom flask.

  • 3.6254 g of this compound is added dropwise.

  • The mixture is stirred at approximately 60°C overnight.

  • Remaining solvents are removed via rotary evaporation.

Table 2: Synthesis of (1:2) Choline 3-Pentenoate using this compound

Reactant 1Reactant 2TemperatureReaction TimeYield
3-Pentenoic acidThis compound~60°C~24 hours86.74%

Source: Adapted from ChemicalBook and Galloway J D (2022).[1]

G cluster_reagent This compound as a Reagent Choline_Bicarbonate_Reagent This compound Reaction Neutralization Reaction Choline_Bicarbonate_Reagent->Reaction Organic_Acid Organic Acid (e.g., 3-Pentenoic Acid) Organic_Acid->Reaction Choline_Salt Choline Salt (Ionic Liquid) Reaction->Choline_Salt Water H2O Reaction->Water CO2_gas CO2 (gas) Reaction->CO2_gas

Caption: Role of this compound as a reagent in salt formation.

Theoretical Role as an Alkaline Catalyst

In theory, the bicarbonate ion (HCO₃⁻) in this compound can act as a Brønsted-Lowry base, accepting a proton from a suitable acidic substrate. This would generate a nucleophilic species that could then participate in various organic reactions.

Proposed General Mechanism:

G cluster_catalysis Theoretical Catalytic Cycle Substrate Acidic Substrate (R-H) Deprotonation Proton Abstraction Substrate->Deprotonation Choline_Bicarbonate_Catalyst This compound [Choline]+[HCO3]- Choline_Bicarbonate_Catalyst->Deprotonation Nucleophile Nucleophile (R-) Deprotonation->Nucleophile Carbonic_Acid Carbonic Acid (H2CO3) Deprotonation->Carbonic_Acid Product_Formation Nucleophilic Attack Nucleophile->Product_Formation Electrophile Electrophile (E+) Electrophile->Product_Formation Product Product (R-E) Product_Formation->Product

Caption: Proposed mechanism for this compound catalysis.

Comparison with Choline Hydroxide

In contrast to the limited data on this compound, choline hydroxide is a well-established and efficient base catalyst for various organic transformations. Choline hydroxide is a stronger base than this compound, which likely accounts for its broader utility as a catalyst.

Conclusion and Future Outlook

This compound is a readily synthesized, biodegradable, and low-toxicity compound that holds theoretical promise as a mild alkaline catalyst in organic synthesis. However, a comprehensive review of the current literature indicates that its practical application in this role is not well-documented. Its primary established function in organic synthesis is as a reagent for the preparation of other choline salts, including ionic liquids.

For researchers and professionals in drug development, while this compound may not be a go-to catalyst based on current knowledge, its "green" credentials warrant further investigation into its potential catalytic activities under various reaction conditions. Future research could focus on exploring its efficacy in base-sensitive reactions where a mild, non-corrosive catalyst is required. Until such studies are published, choline hydroxide remains the more proven and versatile choice for a choline-based alkaline catalyst.

References

An In-depth Technical Guide on the Biochemical and Physiological Actions of Choline Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258), an essential quaternary ammonium (B1175870) nutrient, is fundamental to numerous physiological processes. It serves as a cornerstone for the synthesis of the neurotransmitter acetylcholine (B1216132), the structural integrity of cell membranes through phospholipids (B1166683) like phosphatidylcholine, and the regulation of gene expression via its role as a methyl donor. Choline bicarbonate (C₆H₁₅NO₄) is a salt that provides a bioavailable source of the choline cation. While extensive research has elucidated the multifaceted actions of choline, studies specifically investigating unique physiological or biochemical properties of the bicarbonate salt are limited. This technical guide provides a comprehensive overview of the well-established actions of choline, which are directly applicable to this compound as a source of this vital nutrient. It details the metabolic pathways, signaling cascades, and physiological effects of choline, alongside experimental protocols for its investigation and quantitative data to support further research and development. The bicarbonate anion is a key component of the physiological buffer system, suggesting a potential role for this compound in applications where pH modulation is a consideration, though this is not extensively documented in the context of its direct physiological actions.

Introduction to Choline and this compound

Choline is a water-soluble, vitamin-like essential nutrient critical for the normal functioning of all cells.[1] It is a precursor for a variety of vital molecules, playing a crucial role in neurotransmission, lipid metabolism, and the maintenance of cell structure.[2][3] Choline can be obtained from the diet or synthesized endogenously, although endogenous production is often insufficient to meet the body's needs.[1]

This compound is a salt that dissociates to provide the choline cation and the bicarbonate anion.[] It is used as a dietary supplement and in various pharmaceutical and agricultural applications.[][5] Its primary biochemical and physiological actions are attributable to the choline ion. The bicarbonate ion is the principal buffer in the bloodstream, maintaining physiological pH.[6]

Biochemical Actions of Choline

Precursor to Acetylcholine Synthesis

Choline is a direct precursor to the neurotransmitter acetylcholine (ACh). This synthesis is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to choline.[7] ACh is essential for nerve impulse transmission in the central and peripheral nervous systems, playing a key role in muscle contraction, memory, and mood regulation.[2]

Role in Phospholipid Synthesis and Membrane Integrity

Choline is a fundamental component of several major phospholipids, including phosphatidylcholine (PC) and sphingomyelin. These phospholipids are essential for the structural integrity of cell membranes and the membranes of organelles.[1] The primary pathway for PC synthesis is the CDP-choline pathway.[8]

Methyl Group Donor and Homocysteine Metabolism

In the liver, choline can be oxidized to form betaine.[6] Betaine is a critical methyl donor in the one-carbon metabolism pathway, where it donates a methyl group to homocysteine to form methionine. This reaction, catalyzed by betaine-homocysteine methyltransferase (BHMT), is crucial for regulating homocysteine levels, high levels of which are associated with cardiovascular disease.[6]

Physiological Actions of Choline

Neurological Function

Adequate choline levels are critical for brain development and cognitive function.[9] As a precursor to acetylcholine, choline supports memory and learning.[9] Choline-containing phospholipids are also vital for neuronal membrane structure and function.

Liver Function and Lipid Metabolism

Choline plays a central role in hepatic lipid metabolism. It is required for the synthesis of phosphatidylcholine, which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) that transport fats from the liver to other parts of the body.[3] Choline deficiency can lead to the accumulation of fat in the liver, a condition known as non-alcoholic fatty liver disease (NAFLD).[3]

Gene Expression and Epigenetic Modification

Through its role in methyl group metabolism, choline can influence DNA and histone methylation, thereby altering gene expression.[10] These epigenetic modifications can have long-lasting effects on cellular function and development.[11]

Quantitative Data

Table 1: Receptor Binding Affinities for Choline

Receptor Ligand Dissociation Constant (Kd) Species Reference
Muscle Nicotinic Acetylcholine Receptor (closed state) Choline 4.1 ± 0.5 mM Mouse

| Muscle Nicotinic Acetylcholine Receptor (closed state) | Acetylcholine | 106 ± 6 µM | Mouse | |

Table 2: Enzyme Kinetics of Choline Acetyltransferase (ChAT)

Substrate Michaelis Constant (Km) Enzyme Source Conditions Reference
Choline Dependent on acetyl-CoA concentration Human Placenta Sequential mechanism

| Acetyl-CoA | Dependent on choline concentration | Human Placenta | Sequential mechanism | |

Signaling and Metabolic Pathways

Acetylcholine Synthesis Pathway

Acetylcholine_Synthesis Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine ChAT->ACh CoA Coenzyme A ChAT->CoA

Caption: Synthesis of acetylcholine from choline and acetyl-CoA.

CDP-Choline Pathway for Phosphatidylcholine Synthesis

CDP_Choline_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase ATP ATP ADP ADP ATP->ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase CTP CTP PPi PPi CTP->PPi PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol DAG->PC CMP CMP PC->CMP

Caption: The CDP-Choline pathway for de novo phosphatidylcholine synthesis.

Experimental Protocols

The following are generalized protocols for investigating the biochemical and physiological actions of choline compounds, such as this compound.

In Vitro Assay for Choline Acetyltransferase (ChAT) Activity

Objective: To measure the enzymatic activity of ChAT in the presence of this compound as a substrate.

Materials:

  • Purified or recombinant ChAT enzyme

  • This compound solution of known concentration

  • [¹⁴C]-Acetyl-CoA (radiolabeled)

  • Reaction buffer (e.g., phosphate (B84403) buffer with appropriate pH and salt concentration)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of [¹⁴C]-Acetyl-CoA, and varying concentrations of this compound.

  • Initiate the reaction by adding the ChAT enzyme to the mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a solution containing a high concentration of unlabeled acetylcholine and a precipitating agent for CoA).

  • Separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]-Acetyl-CoA using a suitable method, such as ion-exchange chromatography or solvent extraction.

  • Quantify the amount of [¹⁴C]-acetylcholine produced by liquid scintillation counting.

  • Calculate the enzyme activity and determine kinetic parameters (Km and Vmax) by plotting reaction velocity against substrate concentration.

In Vivo Study of this compound on Liver Lipid Metabolism in a Rodent Model

Objective: To assess the effect of dietary this compound supplementation on hepatic steatosis in a rodent model of NAFLD.

Materials:

  • Male C57BL/6J mice

  • Choline-deficient diet

  • Control diet

  • Choline-deficient diet supplemented with this compound

  • Equipment for animal housing, feeding, and euthanasia

  • Reagents and equipment for liver tissue homogenization, lipid extraction (e.g., Folch method), and triglyceride quantification.

  • Histology equipment and stains (e.g., Oil Red O).

Protocol:

  • Acclimate mice to the facility and a standard chow diet.

  • Divide mice into three groups: Control diet, Choline-deficient (CD) diet, and CD diet supplemented with a specified dose of this compound.

  • Feed the mice their respective diets for a predetermined period (e.g., 6-8 weeks).

  • Monitor body weight and food intake throughout the study.

  • At the end of the study period, euthanize the mice and collect blood and liver tissue.

  • Analyze plasma for markers of liver damage (e.g., ALT, AST).

  • Process a portion of the liver for histological analysis using Oil Red O staining to visualize lipid droplets.

  • Homogenize the remaining liver tissue and extract total lipids.

  • Quantify the concentration of triglycerides in the liver extracts.

  • Statistically analyze the data to compare the effects of the different diets on liver fat accumulation and markers of liver injury.

Conclusion

This compound serves as a readily available source of the essential nutrient choline. The biochemical and physiological actions of choline are extensive and well-documented, encompassing its critical roles in neurotransmitter synthesis, cell membrane structure, lipid metabolism, and gene expression. While specific research on this compound is limited, its effects can be largely understood through the established functions of the choline ion. The bicarbonate component may offer advantages in specific applications requiring pH control. Further research is warranted to investigate any unique properties or comparative efficacy of this compound relative to other choline salts in various biological systems. This guide provides a foundational understanding for researchers and drug development professionals interested in the application of this compound.

References

Stability of Choline Bicarbonate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of choline (B1196258) bicarbonate in aqueous solutions. Due to the limited availability of direct kinetic data for choline bicarbonate, this guide synthesizes information from related compounds and general chemical principles to provide insights into its degradation pathways, influencing factors, and appropriate analytical methodologies for stability assessment.

Executive Summary

This compound, a salt of the essential nutrient choline, is utilized in various applications, including as a component in pharmaceutical formulations. Understanding its stability in aqueous solutions is critical for ensuring product quality, efficacy, and shelf-life. The primary degradation pathway for this compound in water is its conversion to choline carbonate, accompanied by the release of carbon dioxide. The alkaline nature of the bicarbonate and carbonate species in solution can further promote the degradation of the choline cation itself. This guide outlines the key factors affecting stability, recommended storage conditions, and detailed protocols for monitoring degradation.

Core Concepts in this compound Stability

The stability of this compound in an aqueous environment is principally governed by two interconnected processes: the decomposition of the bicarbonate anion and the degradation of the choline cation.

2.1 Bicarbonate to Carbonate Conversion

The primary and most well-documented degradation pathway for this compound in solution is the conversion of the bicarbonate anion (HCO₃⁻) to the carbonate anion (CO₃²⁻). This reaction is analogous to the thermal decomposition of other bicarbonate salts, such as sodium bicarbonate[1][2][3]. The equilibrium reaction is as follows:

2 (CH₃)₃N⁺CH₂CH₂OH HCO₃⁻ ⇌ ( (CH₃)₃N⁺CH₂CH₂OH )₂ CO₃²⁻ + H₂O + CO₂

This process is influenced by temperature, with elevated temperatures accelerating the decomposition and the release of carbon dioxide gas[1][3]. This conversion is a critical factor to consider, as it alters the chemical identity of the active species and can lead to pressure buildup in sealed containers.

2.2 Influence of pH on Choline Cation Stability

The conversion of bicarbonate to carbonate results in an increase in the alkalinity of the solution. Aqueous solutions of this compound are inherently alkaline. This basic environment can promote the degradation of the choline cation itself[4][5]. Studies on other quaternary ammonium (B1175870) compounds have demonstrated their susceptibility to degradation in alkaline conditions[6][7]. While specific degradation products of choline in this context are not extensively documented in the literature, Hofmann elimination is a potential degradation pathway for quaternary ammonium hydroxides, which could be formed in the alkaline environment.

Factors Influencing Stability

Several factors can significantly impact the stability of this compound in aqueous solutions:

  • Temperature: Increased temperature accelerates the conversion of bicarbonate to carbonate and can also promote other degradation reactions[1][3].

  • pH: The inherent alkalinity of the solution can facilitate the degradation of the choline cation. Any external factors that increase the pH will likely decrease the stability of the solution[4][5].

  • Concentration: While specific data is unavailable for this compound, for other salts like ammonium bicarbonate, lower concentrations in aqueous solutions are generally more stable[8].

  • Presence of Catalysts: Although not specifically documented for this compound, trace metals or other impurities could potentially catalyze degradation reactions.

Quantitative Data and Stability Recommendations

Table 1: Inferred Stability of this compound in Aqueous Solution under Various Conditions

ParameterConditionExpected StabilityRationale
Temperature 2-8°CGoodLow temperature slows down the conversion of bicarbonate to carbonate and other potential degradation reactions.
25°C (Room Temp)Moderate to PoorIncreased rate of bicarbonate decomposition and potential for choline degradation.
≥ 40°CPoorSignificant and rapid degradation is expected.
pH Neutral (if buffered)ModerateWhile neutral pH would stabilize the choline cation, the bicarbonate itself would be unstable.
Alkaline (inherent)Moderate to PoorThe alkaline environment can promote the degradation of the choline cation.[4][5]
Light Exposure Ambient LightLikely StableNo direct evidence suggests photosensitivity for this compound itself.
UV LightUnknownData is not available, but as a precaution, protection from light is recommended.

Table 2: Recommended Storage and Handling of this compound Aqueous Solutions

RecommendationDetailJustification
Storage Temperature 2-8°C (Refrigerated)To minimize the rate of conversion of bicarbonate to carbonate and other degradation pathways.
Container Tightly sealed, with appropriate headspace or pressure reliefTo prevent loss of CO₂ and subsequent shifts in equilibrium, and to safely manage potential pressure buildup from CO₂ evolution.
Atmosphere Inert atmosphere (e.g., Nitrogen)To minimize oxidative degradation, although this is likely a secondary degradation pathway.
pH Monitoring Regular pH checksTo monitor the conversion of bicarbonate to carbonate, which will be indicated by a pH shift.
Use-by Date Establish based on stability studiesDue to the inherent instability, a defined shelf-life based on empirical data is crucial.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability study of this compound in aqueous solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a suitable detector is a common and effective technique.

5.1 Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Prep Prepare this compound Aqueous Solution Stress Aliquot and Subject to Stress Conditions (e.g., Temp, pH) Prep->Stress Timepoints Store at Defined Conditions and Pull Samples at Timepoints (T0, T1, T2...) Stress->Timepoints HPLC HPLC Analysis of Samples Timepoints->HPLC Quantify Quantify this compound and Degradation Products HPLC->Quantify Data Data Analysis and Kinetic Modeling Quantify->Data Report Generate Stability Report (Shelf-life determination) Data->Report

Caption: Workflow for assessing the stability of this compound solutions.

5.2 HPLC Method for this compound and Choline Carbonate

This method is designed to separate and quantify this compound and its primary degradation product, choline carbonate.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Detector: Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as choline and its counterions lack a strong chromophore for UV detection. A conductivity detector can also be used.[9]

  • Chromatographic Conditions:

    • Column: A mixed-mode column (e.g., HILIC and ion exchange) is suitable for separating the cation (choline) and anions (bicarbonate, carbonate).[9] Alternatively, a dedicated ion chromatography column can be used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate) is a common starting point for HILIC separations.[10] The specific conditions will need to be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40°C.

    • Injection Volume: 5-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in deionized water.

    • Prepare a stock solution of choline carbonate reference standard in deionized water.

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the stability samples.

  • Sample Preparation:

    • At each time point, withdraw an aliquot of the stability sample.

    • Dilute the sample with deionized water to fall within the calibration range.

    • Filter the sample through a 0.45 µm filter before injection.

  • Data Analysis:

    • Integrate the peak areas for choline, bicarbonate, and carbonate.

    • Plot calibration curves of peak area versus concentration for the standards.

    • Determine the concentrations of this compound and choline carbonate in the stability samples from the calibration curves.

    • Calculate the percentage of degradation over time.

5.3 NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy can be used to monitor the degradation of this compound and identify degradation products.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a known amount of the this compound stability sample in D₂O.

    • Add an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum.

  • Data Analysis:

    • The trimethyl protons of the choline moiety will appear as a sharp singlet. Changes in the chemical shift or the appearance of new signals in this region could indicate degradation of the choline cation.

    • The appearance of new signals in other regions of the spectrum can be used to identify and quantify degradation products.

    • Integration of the peaks relative to the internal standard can be used to determine the concentration of this compound and any degradation products.[11][12][13][14]

Degradation Pathway and Logical Relationships

The degradation of this compound in an aqueous solution can be visualized as a primary pathway with influencing factors.

Degradation_Pathway cluster_factors Influencing Factors CholineBicarb This compound (2 (CH₃)₃N⁺CH₂CH₂OH HCO₃⁻) CholineCarb Choline Carbonate (( (CH₃)₃N⁺CH₂CH₂OH )₂ CO₃²⁻) CholineBicarb->CholineCarb Primary Degradation CO2_H2O CO₂ + H₂O CholineDeg Choline Cation Degradation Products CholineCarb->CholineDeg promotes Temp Temperature Temp->CholineBicarb accelerates pH High pH pH->CholineCarb contributes to

Caption: Primary degradation pathway of this compound in aqueous solution.

Conclusion

The stability of this compound in aqueous solutions is a critical consideration for its use in various applications. The primary degradation pathway involves the conversion of bicarbonate to carbonate, which is accelerated by temperature. The resulting increase in alkalinity can further promote the degradation of the choline cation. For optimal stability, aqueous solutions of this compound should be stored at refrigerated temperatures in tightly sealed containers. Robust analytical methods, such as HPLC with a universal detector or NMR spectroscopy, are essential for monitoring the stability and ensuring the quality of this compound-containing products. Further research is warranted to obtain specific kinetic data for the degradation of this compound under various conditions to allow for more precise shelf-life predictions.

References

Navigating the Safe Handling of Choline Bicarbonate in the Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety data for the handling of choline (B1196258) bicarbonate in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document outlines critical safety information, experimental protocols for safety assessment, and emergency procedures to ensure a safe laboratory environment. All quantitative data is summarized in structured tables for ease of comparison, and key workflows are visualized using diagrams.

Chemical Identification and Physical Properties

Choline bicarbonate, with the CAS number 78-73-9, is primarily available as a colorless to slightly yellow aqueous solution, typically at a concentration of around 80%.[1][2] It is important to note that the bicarbonate form may convert to the carbonate with the release of carbon dioxide upon aging.[3]

PropertyValueSource
Molecular Formula C6H15NO4[4]
Molecular Weight 165.19 g/mol [3]
Appearance Colorless or slightly yellow liquid[4]
Odor Odorless or faint characteristic odor[4]
Density 1.17 g/mL at 25 °C[1][3][5]
Solubility Miscible with water[6]
Storage Temperature 2-8°C[1][3]

Hazard Identification and Classification

This compound is classified as an irritant.[5] The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation.[5][6][7]

Hazard ClassGHS ClassificationKey PhraseSource
Skin Corrosion/IrritationSkin Irrit. 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationEye Irrit. 2H319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H335: May cause respiratory irritation[5]

Toxicological Data

Quantitative toxicological data, such as LD50 and LC50 values for this compound, are largely unavailable in published literature and safety data sheets.[4][8] However, data for the related compound, choline chloride, is available and can serve as a reference point, though it is crucial to recognize that these values are not directly transferable to this compound.

Oral Toxicity of Choline Chloride (for reference)

Animal ModelLD50 (mg/kg)Source
Rat3150 - ≥5000[9]
Mouse3900

Intraperitoneal Toxicity of Choline Chloride (for reference)

Animal ModelLD50 (mg/kg)Source
Rat450
Mouse320

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. The following provides general guidance.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_conditions Specific Conditions lab_coat Lab Coat (Standard) end Safe Handling Achieved lab_coat->end gloves Impervious Gloves (e.g., Nitrile) gloves->end goggles Splash Goggles or Safety Glasses with Side Shields goggles->end respirator Respirator (If aerosols are generated) respirator->end start Handling This compound start->lab_coat start->gloves start->goggles aerosol Potential for Aerosol Generation? start->aerosol aerosol->goggles No aerosol->respirator Yes

Figure 1: Recommended Personal Protective Equipment (PPE) selection workflow for handling this compound.
Engineering Controls

Work in a well-ventilated area.[8] If there is a risk of generating aerosols or mists, use a fume hood.[7]

Storage

Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[8] Recommended storage temperature is between 2-8°C.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid MeasuresSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.[7]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]

Accidental Release Measures

In the event of a spill, follow established laboratory protocols for chemical spills.

Spill_Response cluster_spill This compound Spill Response evacuate Evacuate Immediate Area & Notify Others ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain neutralize Neutralize (Optional, with caution) Use a weak acid like citric acid contain->neutralize collect Collect Absorbed Material (Into a suitable waste container) neutralize->collect decontaminate Decontaminate Spill Area (With soap and water) collect->decontaminate dispose Dispose of Waste (According to institutional guidelines) decontaminate->dispose Choline_Metabolism cluster_pathways Major Metabolic Pathways choline Choline oxidation Oxidation choline->oxidation phosphorylation Phosphorylation (CDP-Choline Pathway) choline->phosphorylation acetylation Acetylation choline->acetylation betaine Betaine oxidation->betaine Methyl Group Donation phosphatidylcholine Phosphatidylcholine (Membrane Synthesis) phosphorylation->phosphatidylcholine acetylcholine Acetylcholine (Neurotransmitter) acetylation->acetylcholine

References

Navigating the Solubility Landscape of Choline Bicarbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline (B1196258) bicarbonate, an ionic liquid with significant potential in pharmaceutical and biotechnological applications, presents a unique solubility profile that is critical for its effective formulation and use. This technical guide provides a comprehensive overview of the available knowledge on the solubility of choline bicarbonate in organic solvents, addresses the current data gaps, and offers practical methodologies for its determination.

Core Concepts: Understanding the Solubility of an Ionic Liquid

This compound [(CH₃)₃NCH₂CH₂OH]⁺HCO₃⁻ is a quaternary ammonium (B1175870) salt, a classification that places it in the category of ionic liquids. Its solubility is primarily dictated by the polarity of the solvent and the strength of the ionic interactions within the salt. As a general principle, ionic liquids exhibit higher solubility in polar solvents, which can effectively solvate the cation and anion, and lower solubility in non-polar organic solvents.

The bicarbonate anion (HCO₃⁻) can participate in hydrogen bonding, which further influences its interaction with protic solvents like alcohols. However, it is crucial to note that this compound is most commonly supplied and utilized as an aqueous solution (typically 75-80% in water), which suggests that its handling in a pure, anhydrous form can be challenging and that many of its applications are in aqueous or co-solvent systems.[1]

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and technical data sheets reveals a significant gap in publicly available quantitative solubility data for this compound in a wide range of organic solvents. The majority of available information is qualitative.

To provide a useful reference for formulation development, the following tables summarize the available qualitative data for this compound and quantitative data for the structurally similar salt, choline chloride. This comparative approach allows for informed estimations of this compound's behavior in various solvent systems.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionSource(s)
WaterSoluble / Easily Soluble[2]
MethanolSparingly Soluble[2]

Table 2: Quantitative Solubility of Choline Chloride (as a proxy)

SolventSolubility ( g/100 mL)Temperature (°C)Source(s)
WaterVery SolubleNot Specified[3][4]
Ethanol~2.5Not Specified[5]
Ethanol2.7Not Specified[6]
EthanolVery SolubleNot Specified[7]
Dimethyl Sulfoxide (DMSO)~2.0Not Specified[5]
Dimethyl Sulfoxide (DMSO)5.0Not Specified[6]
Dimethylformamide (DMF)~2.0Not Specified[5]
EtherInsolubleNot Specified[4]
Petroleum EtherInsolubleNot Specified[4]
BenzeneInsolubleNot Specified[4]
Carbon DisulfideInsolubleNot Specified[4]
AcetoneSparingly SolubleNot Specified[7]
ChloroformSparingly SolubleNot Specified[7]

Experimental Protocol for Solubility Determination

Given the lack of standardized data, researchers will likely need to determine the solubility of this compound in specific solvents for their applications. The following is a general experimental protocol for the gravimetric determination of solubility.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (preferably in its purest available form)

  • Anhydrous organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Drying oven

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

Methodology:

  • Solvent Saturation:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for undissolved solid to confirm that saturation is maintained.

  • Sample Clarification:

    • After the equilibration period, allow the vial to rest at the set temperature for a few hours to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed.

  • Sample Extraction and Analysis:

    • Carefully extract a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a syringe filter. The filtration step is critical to remove any suspended microparticles.

    • Dispense the filtered, saturated solution into a pre-weighed, dry vial.

    • Record the exact mass of the solution transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

    • Once all the solvent has evaporated and a constant weight is achieved, record the final mass of the vial containing the dried this compound.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

G General Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 sep2 Extract and filter supernatant sep1->sep2 sep3 Weigh the saturated solution sep2->sep3 quant1 Evaporate solvent sep3->quant1 quant2 Weigh dried this compound quant1->quant2 quant3 Calculate solubility quant2->quant3

General Workflow for Solubility Determination

Conclusion and Future Directions

While a comprehensive, quantitative dataset for the solubility of this compound in organic solvents remains elusive, this guide provides a foundational understanding based on its properties as an ionic liquid and available qualitative data. For applications requiring precise solubility information, the provided experimental protocol offers a reliable method for its determination. The solubility data for choline chloride can serve as a valuable initial estimate for formulation development. Further research into the systematic determination of this compound's solubility in a broad range of pharmaceutically relevant organic solvents would be a significant contribution to the field, enabling its wider and more effective application in drug development and beyond.

References

A Technical Guide to the Discovery and Synthesis of Choline Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of choline (B1196258) bicarbonate. Choline bicarbonate is an important intermediate in the production of other choline salts and has applications in various fields, including pharmaceuticals and as a reagent in the synthesis of deep eutectic solvents. This document details the evolution of its synthesis, from early methods of preparing choline salts to modern industrial-scale production. Detailed experimental protocols, quantitative data from key patents, and diagrams of both the synthesis workflow and relevant biological signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and study of choline itself. While a specific date for the "discovery" of this compound is not well-documented, its synthesis evolved from the broader understanding of choline chemistry and the need for a stable, reactive choline salt that could serve as a precursor for other pharmaceutical and industrial applications.

The Discovery of Choline and Early Synthesis of its Salts
  • 1850: Theodore Gobley first isolated "lecithine" from egg yolk.[1]

  • 1862: Adolph Strecker heated lecithin (B1663433) obtained from bile and identified a new nitrogenous compound which he named "choline," derived from the Greek word for bile, "chole".[2][3]

  • 1867: Adolf von Baeyer was the first to synthesize choline and its ester, acetylcholine (B1216132).[4]

  • Early 20th Century: The synthesis of various choline salts, such as choline chloride, became a focus for pharmaceutical and nutritional applications.[5][6] Early methods for producing quaternary ammonium (B1175870) salts, like the Menschutkin reaction (alkylation of a tertiary amine with an alkyl halide), laid the fundamental groundwork for choline salt synthesis.[7][8][9]

Emergence of this compound as a Key Intermediate

The development of this compound synthesis was driven by its utility as a versatile and reactive intermediate. Unlike choline chloride, the bicarbonate anion is easily displaced, making it an excellent starting material for the synthesis of other choline salts through metathesis reactions.[10] Furthermore, the synthesis of this compound from basic raw materials like trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide offered an economical and efficient route to a high-purity choline source.

Synthesis of this compound

The primary industrial method for synthesizing this compound involves a two-step process. First, trimethylamine is reacted with carbon dioxide in an aqueous solution to form trimethylammonium bicarbonate. Subsequently, this intermediate is reacted with ethylene oxide to yield this compound.[11][12] An alternative method involves the use of ion-exchange resins to convert choline chloride to this compound.[13]

Industrial Synthesis: Reaction of Trimethylamine, Carbon Dioxide, and Ethylene Oxide

This method is widely used for large-scale production due to its high yield and the use of readily available starting materials.[11][12]

Step 1: Formation of Trimethylammonium Bicarbonate

  • An aqueous solution of trimethylamine is charged into a reaction vessel.

  • Carbon dioxide gas is introduced into the vessel while stirring.

  • The reaction is typically carried out at a controlled temperature and pressure to facilitate the formation of trimethylammonium bicarbonate.

  • The reaction is allowed to proceed for a specified duration to ensure complete conversion.

Step 2: Formation of this compound

  • Liquefied ethylene oxide is added to the aqueous solution of trimethylammonium bicarbonate.

  • The reaction is exothermic and requires cooling to maintain a specific temperature.

  • The mixture is stirred for a set period to allow for the complete reaction of ethylene oxide with trimethylammonium bicarbonate.

  • The resulting product is an aqueous solution of this compound, which can be filtered to remove any impurities.

Synthesis via Ion Exchange

This compound can also be prepared from choline chloride using a weakly basic anion exchange resin in the bicarbonate form.[13]

  • A weakly basic anion exchange resin is converted to the bicarbonate form by treatment with a solution of carbon dioxide.

  • An aqueous solution of choline chloride is passed over the prepared resin column.

  • The chloride ions are exchanged for bicarbonate ions on the resin, resulting in an aqueous solution of this compound eluting from the column.

  • The eluted solution may contain some unreacted choline chloride as an impurity.

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various patented industrial synthesis processes for this compound.

Table 1: Synthesis of this compound - Embodiment 1 [11]

ParameterValue
Reactants
Trimethylamine (30% aq. solution)98.5 kg
Carbon Dioxide22 kg
Liquefied Ethylene Oxide (99%)22.22 kg
Reaction Conditions
Pressure (Step 1)< 2 kgf/cm²
Temperature (Step 1)10 °C
Reaction Time (Step 1)2 hours
Temperature (Step 2)10 °C
Product
This compound Solution57% concentration
Yield98.1%

Table 2: Synthesis of this compound - Embodiment 2 [11]

ParameterValue
Reactants
Trimethylamine (40% aq. solution)295.55 kg
Carbon Dioxide88 kg
Liquefied Ethylene Oxide (99%)88.88 kg
Reaction Conditions
Pressure (Step 1)< 2 kgf/cm²
Temperature (Step 1)40 °C
Reaction Time (Step 1)2 hours
Temperature (Step 2)30 °C
Product
This compound Solution70% concentration
Yield98.5%

Visualizations: Synthesis Workflow and Signaling Pathways

This compound Synthesis Workflow

G cluster_step1 Step 1: Trimethylammonium Bicarbonate Formation cluster_step2 Step 2: this compound Formation TMA Trimethylamine (aq) Reactor1 Reaction Vessel TMA->Reactor1 CO2 Carbon Dioxide CO2->Reactor1 TMA_bicarb Trimethylammonium Bicarbonate (aq) Reactor1->TMA_bicarb Stirring, Controlled T & P Reactor2 Reaction Vessel TMA_bicarb->Reactor2 EO Ethylene Oxide EO->Reactor2 Choline_bicarb This compound Solution Reactor2->Choline_bicarb Cooling, Stirring

Caption: Industrial synthesis of this compound.

Biological Signaling Pathways

It is important to note that there is no known direct signaling pathway for the this compound molecule itself. The biological effects are attributable to the separate actions of choline and bicarbonate ions upon dissociation.

Choline is a crucial nutrient involved in several key metabolic and signaling pathways. It is a precursor for the synthesis of the neurotransmitter acetylcholine and is also essential for the synthesis of phospholipids, which are vital components of cell membranes.[14][15][16]

G cluster_acetylcholine Acetylcholine Synthesis cluster_phospholipid Phospholipid Synthesis Choline_in Choline ChAT Choline Acetyltransferase Choline_in->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylcholine ChAT->ACh Neurotransmission Choline_mem Choline Phosphorylation Phosphorylation Choline_mem->Phosphorylation Phosphocholine Phosphocholine Phosphorylation->Phosphocholine CDP_pathway CDP-Choline Pathway Phosphocholine->CDP_pathway Phosphatidylcholine Phosphatidylcholine CDP_pathway->Phosphatidylcholine Cell_membrane Cell Membrane Structure Phosphatidylcholine->Cell_membrane

Caption: Major metabolic pathways of choline.

Bicarbonate plays a critical role in cellular signaling, primarily through its influence on pH and its direct activation of soluble adenylyl cyclase (sAC), which in turn modulates ATP production.[17][18][19][20][21][22][23][24][25]

G cluster_bicarbonate Bicarbonate Signaling in Mitochondria CO2 CO2 (from metabolism) CA Carbonic Anhydrase CO2->CA + H2O HCO3 Bicarbonate (HCO3-) CA->HCO3 sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activation cAMP cAMP sAC->cAMP Generation EPAC1 EPAC1 cAMP->EPAC1 Activation Rap1 Rap1 EPAC1->Rap1 Activation ATP_prod Increased ATP Production Rap1->ATP_prod

Caption: Bicarbonate-mediated signaling pathway.

Conclusion

The synthesis of this compound represents a significant advancement in the production of high-purity choline salts for pharmaceutical and industrial use. While its discovery is not marked by a singular event, its development showcases the progression of chemical synthesis techniques to meet the demands of various scientific and commercial sectors. The industrial synthesis via trimethylamine, carbon dioxide, and ethylene oxide provides an efficient and high-yield pathway. Understanding the distinct biological roles of choline and bicarbonate is crucial for appreciating the physiological effects of this compound in drug development and nutritional science. This guide serves as a foundational resource for professionals engaged in the research and application of this versatile compound.

References

Theoretical Molecular Weight of Choline Bicarbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed calculation of the theoretical molecular weight of choline (B1196258) bicarbonate. The intended audience includes researchers, scientists, and professionals in drug development who require precise molecular data for formulation and analysis.

Introduction

Choline bicarbonate is an ionic compound formed from the association of a choline cation and a bicarbonate anion. Accurate determination of its molecular weight is fundamental for various scientific applications, including stoichiometry in chemical reactions, preparation of solutions with specific molar concentrations, and pharmacokinetic modeling. This guide outlines the step-by-step calculation based on the chemical formulas of the constituent ions and the standard atomic weights of their elements.

Methodology for Theoretical Molecular Weight Calculation

The theoretical molecular weight of this compound is the sum of the molecular weights of the choline cation and the bicarbonate anion. The molecular weight of each ion is calculated by summing the atomic weights of its constituent atoms.

The chemical formula for the choline cation is (C₅H₁₄NO)⁺, and for the bicarbonate anion, it is (HCO₃)⁻.

The standard atomic weights used for the calculation are as follows:

  • Carbon (C): 12.011 g/mol [1][2]

  • Hydrogen (H): 1.008 g/mol [3][4]

  • Nitrogen (N): 14.007 g/mol [5][6][7]

  • Oxygen (O): 15.999 g/mol [8][9][10]

2.1. Calculation of Choline (C₅H₁₄NO)⁺ Molecular Weight

The molecular weight is calculated as: (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O) = (5 × 12.011) + (14 × 1.008) + (1 × 14.007) + (1 × 15.999) = 60.055 + 14.112 + 14.007 + 15.999 = 104.173 g/mol [11]

2.2. Calculation of Bicarbonate (HCO₃)⁻ Molecular Weight

The molecular weight is calculated as: (Number of H atoms × Atomic weight of H) + (Number of C atoms × Atomic weight of C) + (Number of O atoms × Atomic weight of O) = (1 × 1.008) + (1 × 12.011) + (3 × 15.999) = 1.008 + 12.011 + 47.997 = 61.016 g/mol [12]

2.3. Calculation of this compound Molecular Weight

The total theoretical molecular weight is the sum of the molecular weights of the choline and bicarbonate ions: 104.173 g/mol + 61.016 g/mol = 165.189 g/mol

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the tables below for clarity and ease of comparison.

Table 1: Atomic Weights of Constituent Elements

Element Symbol Atomic Weight ( g/mol )
Carbon C 12.011
Hydrogen H 1.008
Nitrogen N 14.007

| Oxygen | O | 15.999 |

Table 2: Molecular Weight Calculation for Choline (C₅H₁₄NO)⁺

Element Number of Atoms Atomic Weight ( g/mol ) Total Weight ( g/mol )
Carbon 5 12.011 60.055
Hydrogen 14 1.008 14.112
Nitrogen 1 14.007 14.007
Oxygen 1 15.999 15.999

| Total | | | 104.173 |

Table 3: Molecular Weight Calculation for Bicarbonate (HCO₃)⁻

Element Number of Atoms Atomic Weight ( g/mol ) Total Weight ( g/mol )
Hydrogen 1 1.008 1.008
Carbon 1 12.011 12.011
Oxygen 3 15.999 47.997

| Total | | | 61.016 |

Table 4: Summary of Theoretical Molecular Weight

Ion Chemical Formula Molecular Weight ( g/mol )
Choline (C₅H₁₄NO)⁺ 104.173
Bicarbonate (HCO₃)⁻ 61.016

| This compound | C₆H₁₅NO₃ | 165.189 |

Visualization of Component Relationship

The following diagram illustrates the logical relationship for determining the final molecular weight of this compound from its constituent ions.

G cluster_choline Choline Cation (C₅H₁₄NO)⁺ cluster_bicarbonate Bicarbonate Anion (HCO₃)⁻ cluster_final This compound choline_mw Molecular Weight: 104.173 g/mol final_mw Theoretical Molecular Weight: 165.189 g/mol choline_mw->final_mw bicarbonate_mw Molecular Weight: 61.016 g/mol bicarbonate_mw->final_mw

Caption: Calculation workflow for the theoretical molecular weight of this compound.

References

Choline Bicarbonate in Early-Stage Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) bicarbonate is emerging as a versatile excipient in early-stage pharmaceutical research, primarily recognized for its potential to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). As a salt of the essential nutrient choline, it is biocompatible and biodegradable.[1] This guide provides a comprehensive overview of the applications, mechanisms, and experimental considerations for utilizing choline bicarbonate in pharmaceutical formulations, with a focus on its role in the formation of ionic liquids (ILs) and deep eutectic solvents (DESs).

This compound is a water-soluble choline salt that serves as a valuable component in pharmaceutical formulations.[2][3] Its utility extends to improving the solubility and absorption of active ingredients, acting as a buffering and stabilizing agent.[3] In recent years, choline-based ILs and DESs have garnered significant attention for their ability to overcome the challenges associated with poorly soluble drugs, which represent a substantial portion of new chemical entities.[1]

Core Applications in Pharmaceutical Research

The primary application of this compound in early-stage drug development is as a component in novel solvent systems to enhance the solubility of hydrophobic drugs.

Formation of Ionic Liquids and Deep Eutectic Solvents

This compound can be used as a hydrogen bond acceptor in the formation of ILs and DESs. These solvent systems are created by combining this compound with a suitable hydrogen bond donor (HBD), such as a carboxylic acid (e.g., oleic acid, geranic acid) or other small molecules.[4][5] The resulting ILs or DESs are liquid at or near room temperature and can exhibit significantly different solvent properties compared to their individual components, leading to enhanced solubility of non-polar drugs.

Enhanced Drug Solubility and Delivery

The use of this compound-based ILs and DESs has been shown to dramatically increase the aqueous solubility of various poorly soluble drugs. This is attributed to the unique microenvironment created by the solvent system, which can disrupt the crystal lattice of the drug and form favorable intermolecular interactions. This enhancement in solubility can lead to improved bioavailability and more effective drug delivery, particularly for oral, transdermal, and parenteral routes of administration.[1][4]

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative data on the solubility enhancement of various drugs using choline-based solvent systems. While much of the published research has utilized choline chloride due to its wider availability, the principles of forming DESs are similar with this compound, and these data provide a strong indication of the potential for solubility enhancement.

Table 1: Solubility of Drugs in Choline Chloride-Based Deep Eutectic Solvents (DESs) [1][6]

DrugDES Composition (Molar Ratio)Temperature (°C)Solubility in Water (mg/mL)Solubility in DES (mg/mL)Fold Increase
BetamethasoneCholine chloride:Urea (1:2)250.0915.2~169
MeloxicamCholine chloride:Ethylene glycol (1:2)250.0071.8~257
PiroxicamCholine chloride:Urea (1:2)250.023.5175
CarbamazepineCholine chloride:Urea (1:2) in 50% aqueous solution250.111.85~17
PhenothiazineCholine chloride:Glycerol (1:2) in 50% aqueous solution250.0010.18180

Experimental Protocols

This section provides detailed methodologies for key experiments involving the preparation and evaluation of this compound-based drug formulations.

Protocol for Synthesis of a this compound-Based Ionic Liquid (Choline Geranate)[5]

Objective: To synthesize choline geranate (B1243311) (CAGE), an ionic liquid, from this compound and geranic acid.

Materials:

  • This compound solution (~80% in water)

  • Geranic acid

  • Stainless-steel vessel with a stirrer

  • Water bath

  • Karl Fischer titrator

Procedure:

  • Weigh geranic acid (e.g., 3.696 mol) and place it in the stainless-steel vessel equipped with a stirrer.

  • Place the vessel in a water bath to maintain a constant temperature.

  • Slowly add the this compound solution (e.g., 1.848 mol, for a 1:2 molar ratio of choline to geranic acid) dropwise to the geranic acid with continuous stirring.

  • Continue the reaction for approximately 8 hours at 27°C. Monitor the reaction for the cessation of CO2 evolution, which indicates the completion of the reaction.

  • Measure the water content of the resulting ionic liquid using Karl Fischer titration as an in-process control. The final product should be a clear, colorless to yellow viscous liquid.

Protocol for In Vitro Drug Release Study using the Dialysis Membrane Method[7][8]

Objective: To evaluate the in vitro release profile of a drug from a this compound-based formulation.

Materials:

  • Drug-loaded this compound-based formulation (e.g., IL or DES)

  • Dialysis membrane tubing (e.g., cellulose (B213188) membrane with a molecular weight cut-off of 3.5-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant release medium)

  • Stirring plate and magnetic stirrer

  • Incubator or water bath at 37°C

  • Syringes and needles for sampling

  • HPLC system for drug quantification

Procedure:

  • Accurately weigh a specific amount of the drug-loaded formulation (e.g., equivalent to a specific drug concentration) and place it inside a pre-soaked and sealed dialysis bag.

  • Place the sealed dialysis bag into a vessel containing a known volume of release medium (e.g., 45 mL of PBS, pH 7.4).

  • Maintain the temperature at 37°C and stir the release medium at a constant rate (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 0.5 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for HPLC Analysis of Drug Concentration in Release Medium[9]

Objective: To quantify the concentration of the released drug in the samples from the in vitro release study.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., a mixture of buffer and an organic solvent like methanol (B129727) or acetonitrile)

  • Drug standard solutions of known concentrations

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and organic solvent in the desired ratio (e.g., 55:45 v/v Buffer:Methanol). Degas the mobile phase before use.

  • Standard Curve Preparation: Prepare a series of standard solutions of the drug in the release medium at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30°C).

    • Set the injection volume (e.g., 20 µL).

    • Set the detector wavelength to the λmax of the drug (e.g., 220 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the samples collected from the in vitro release study.

  • Quantification: Determine the concentration of the drug in the release samples by interpolating their peak areas from the standard curve.

Signaling Pathways and Mechanisms of Action

While this compound is often considered an excipient, the choline moiety is a biologically active molecule with a well-defined metabolism that can influence cellular signaling pathways. This is a critical consideration in early-stage pharmaceutical research, as high local concentrations of choline delivered with an API could potentially modulate the drug's effect or the cellular response.

Choline Metabolism and its Link to Major Signaling Cascades

Choline is a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes, and acetylcholine, a neurotransmitter. The metabolism of choline is intricately linked to key signaling pathways that regulate cell proliferation, survival, and differentiation.

  • PI3K/Akt Pathway: Choline kinase (ChoK), the enzyme that phosphorylates choline, has been shown to regulate the PI3K/Akt signaling pathway.[7] Increased levels of phosphocholine, the product of ChoK, can lead to the activation of Akt, a key pro-survival kinase.

  • MAPK Pathway: Choline metabolism also intersects with the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][8] Phosphatidic acid, which can be generated from phosphatidylcholine, is a known activator of the MAPK cascade.[2]

The potential for a this compound-based formulation to influence these pathways should be considered during preclinical evaluation, as it could have implications for the therapeutic efficacy and safety profile of the formulated drug.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways discussed in this guide.

Diagram: Synthesis of a this compound-Based Ionic Liquid

G Workflow for Ionic Liquid Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & QC choline_bicarbonate This compound (Aqueous Solution) mixing Controlled Mixing (Dropwise addition) choline_bicarbonate->mixing hbd Hydrogen Bond Donor (e.g., Geranic Acid) hbd->mixing reaction Reaction (e.g., 8h at 27°C) mixing->reaction monitoring Monitor CO2 Evolution reaction->monitoring il Ionic Liquid (e.g., Choline Geranate) monitoring->il Reaction Complete qc Quality Control (e.g., Karl Fischer for H2O content) il->qc

Caption: Workflow for the synthesis of a this compound-based ionic liquid.

Diagram: In Vitro Drug Release Testing Workflow

G Workflow for In Vitro Drug Release Study cluster_setup Experiment Setup cluster_release Release Study cluster_analysis Analysis formulation Drug-Loaded Formulation dialysis_bag Dialysis Bag Preparation formulation->dialysis_bag incubation Incubation at 37°C with Stirring dialysis_bag->incubation release_medium Release Medium (e.g., PBS pH 7.4) release_medium->incubation sampling Aliquot Sampling (at time intervals) incubation->sampling replacement Medium Replacement sampling->replacement hplc HPLC Analysis sampling->hplc replacement->incubation quantification Drug Quantification hplc->quantification profile Generate Release Profile quantification->profile

Caption: Workflow for conducting an in vitro drug release study using the dialysis method.

Diagram: Choline Metabolism and its Influence on Signaling Pathways

G Influence of Choline Metabolism on Cellular Signaling cluster_choline_metabolism Choline Metabolism cluster_signaling Signaling Pathways Choline Choline ChoK Choline Kinase (ChoK) Choline->ChoK Phosphocholine Phosphocholine PC Phosphatidylcholine Phosphocholine->PC PI3K_Akt PI3K/Akt Pathway Phosphocholine->PI3K_Akt modulates PLD Phospholipase D (PLD) PC->PLD PA Phosphatidic Acid MAPK MAPK Pathway PA->MAPK activates ChoK->Phosphocholine PLD->PA Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Simplified diagram of choline metabolism and its interaction with key signaling pathways.

Conclusion

This compound presents a promising avenue for addressing the challenges of poor drug solubility in early-stage pharmaceutical research. Its ability to form effective and biocompatible solvent systems like ionic liquids and deep eutectic solvents offers a valuable tool for formulation scientists. However, it is crucial for researchers to consider the biological activity of the choline moiety and its potential to influence cellular signaling pathways. A thorough understanding of both the formulation benefits and the potential pharmacological interactions of this compound is essential for its successful application in the development of new and effective drug products. Further research is warranted to fully elucidate the structure-activity relationships of this compound-based formulations and their in vivo performance.

References

Choline Bicarbonate: A Versatile Bio-Ionic Liquid for Biotechnological Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) bicarbonate, a bio-inspired ionic liquid, is emerging as a pivotal component in the advancement of green and sustainable biotechnology. Its inherent properties—biocompatibility, biodegradability, and tunable physicochemical characteristics—position it as a superior alternative to conventional organic solvents and other ionic liquids in a variety of applications. This guide provides a comprehensive overview of the current and potential applications of choline bicarbonate in biotechnology, with a specific focus on its role as a precursor for drug delivery systems, a medium for biocatalysis and enzyme stabilization, and a green solvent for CO2 capture. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further research and development in these promising areas.

Introduction: The Profile of a Green Ionic Liquid

This compound, [CHOL][HCO3], is a quaternary ammonium (B1175870) salt composed of a choline cation and a bicarbonate anion. Choline, an essential nutrient, imparts significant biocompatibility and low toxicity to the ionic liquid, while the bicarbonate anion makes it a mild base and a pH buffer.[1] Unlike many conventional ionic liquids which exhibit toxicity, choline-based ionic liquids are considered more environmentally benign.[2]

This compound typically exists as a colorless to slightly yellow aqueous solution, is miscible with water, and serves as a versatile precursor for the synthesis of other functional choline-based salts and deep eutectic solvents (DESs).[3][4][5] Its ability to act as a mild base, a pH stabilizer, and a source of choline makes it a valuable reagent in various chemical and biotechnological processes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 78-73-9[6]
Molecular Formula C6H15NO4[6]
Molecular Weight 165.19 g/mol [6]
Appearance Colorless or slightly yellow liquid[3]
Miscibility Miscible with water[4]

Application I: Precursor for Advanced Drug Delivery Systems

One of the most significant applications of this compound is its use as a starting material for the synthesis of other choline-based ionic liquids and deep eutectic solvents (DESs) designed for enhanced drug delivery.[7] By reacting this compound with generally recognized as safe (GRAS) compounds like geranic acid or oleic acid, novel drug delivery vehicles can be created.[7][8][9]

A prominent example is the formation of Choline and Geranate (CAGE), a DES that has demonstrated remarkable efficacy in the transdermal delivery of macromolecules, including proteins like insulin.[10][11][12]

Quantitative Data: Enhanced Transdermal Drug Delivery

The use of this compound-derived DESs has shown significant improvements in drug permeation through the skin. For instance, a study on the transdermal delivery of Vancomycin Hydrochloride (VH), a large molecular weight antibiotic, demonstrated substantially enhanced skin penetration when formulated with choline-based systems derived from this compound.[8][13]

Table 2: Ex Vivo Skin Permeation of Vancomycin Hydrochloride (VH) after 48 hours

FormulationCumulative Amount Permeated (µg/cm²)Skin Retention (µg/g)Reference
Neat VH in PBSNot DetectedNot Reported[13]
Choline/Oleic Acid (CO)6729 ± 4373892 ± 215[13]
Choline/Palmitic Acid (CP)Not specified, but significant improvement reportedNot specified, but significant improvement reported[13]
Choline Geranate (CAGE)Most significant improvement (p < 0.05)Most significant improvement (p < 0.05)[13]
Experimental Protocol: Synthesis of a Choline-Based DES for Drug Delivery

This protocol describes the synthesis of a choline/oleic acid (CO) deep eutectic solvent using this compound, adapted from methodologies used for creating drug delivery enhancers.[8][9]

Materials:

  • This compound (CB) solution (e.g., 80 wt% in water)

  • Oleic acid (OA)

  • Phosphate buffer saline (PBS, pH 7.4)

  • Isopropyl alcohol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Prepare a 1:1 (v/v) mixture of PBS (pH 7.4) and isopropyl alcohol.

  • In a round-bottom flask, dissolve two equivalents of 80 wt% this compound solution and one equivalent of oleic acid in the PBS/isopropyl alcohol mixture.

  • Stir the solution at ambient temperature using a magnetic stirrer.

  • Continue stirring until the cessation of carbon dioxide (CO2) evolution is observed, indicating the completion of the reaction.

  • The resulting clear solution is the choline/oleic acid (CO) deep eutectic solvent, ready for characterization or for the incorporation of an active pharmaceutical ingredient (API).[8]

Visualization: Synthesis Workflow

G cluster_input Inputs cluster_process Process cluster_output Output CB This compound (CB) Mix Combine CB, OA, and Solvent in Flask CB->Mix OA Oleic Acid (OA) OA->Mix Solvent PBS/IPA Solvent Solvent->Mix Stir Stir at Room Temperature Mix->Stir React Reaction Continues (CO2 evolution) Stir->React Complete Reaction Complete (CO2 ceases) React->Complete DES Choline/Oleic Acid (CO) DES Complete->DES

Caption: Workflow for the synthesis of a choline-based deep eutectic solvent (DES).

Application II: Biocatalysis and Enzyme Stabilization

Choline-based deep eutectic solvents are gaining attention as green media for biocatalysis.[14][15][16] They offer a unique microenvironment that can enhance enzyme stability, activity, and even selectivity, while also improving the solubility of non-polar substrates.[17][18][19] Although research has predominantly focused on choline chloride-based DESs, the principles apply to systems derived from this compound, which can be used to synthesize a wider array of task-specific ionic liquids.

The high viscosity of some DESs can be a limitation, but this can be modulated by the addition of water or by selecting appropriate hydrogen bond donors.[14][20]

Quantitative Data: Enzyme Stability in Choline-Based Ionic Liquids

Studies on various choline salts have demonstrated their ability to significantly enhance the thermal stability of proteins. For example, the melting temperature (Tm) of β-lactoglobulin was substantially increased in the presence of certain choline-based ionic liquids.

Table 3: Thermal Stability of β-lactoglobulin in Choline-Based Ionic Liquids

MediumMelting Temperature (Tm) in °CReference
Buffer72.48[19]
Choline Chloride [Chn][Cl]Increased Stability[19]
Choline Acetate [Chn][Ac]Increased Stability[19]
Choline Bitartrate [Chn][Bit]93.22[19]
Choline Dihydrogen Phosphate [Chn][Dhp]93.58[19]
Choline Hydroxide [Chn][OH]Destabilized (No Tm obtained)[19]
Experimental Protocol: General Method for Enzyme Immobilization by Entrapment

While specific protocols for enzyme immobilization directly in this compound are not yet widely published, a general methodology for enzyme entrapment in a supportive matrix, which could be conducted in a choline-based DES medium, is provided below. This method is adapted from standard enzyme immobilization techniques.[3][7]

Materials:

  • Enzyme of interest (e.g., Lipase, β-galactosidase)

  • Choline-based Deep Eutectic Solvent (prepared from this compound)

  • Entrapment matrix precursor (e.g., sodium alginate)

  • Cross-linking solution (e.g., calcium chloride solution)

  • Buffer solution

Procedure:

  • Dissolve the enzyme in a buffer solution or directly in the choline-based DES to the desired concentration.

  • Mix the enzyme solution with a solution of the entrapment matrix precursor (e.g., sodium alginate) to form a homogeneous mixture.

  • Extrude the mixture dropwise into a gently stirring cross-linking solution (e.g., calcium chloride). This can be done using a syringe.

  • Allow the newly formed beads to harden in the cross-linking solution for a specified period (e.g., 30-60 minutes).

  • Recover the immobilized enzyme beads by filtration.

  • Wash the beads with buffer solution to remove any unbound enzyme and excess cross-linking agent.

  • The immobilized enzyme is now ready for use in biocatalytic reactions.

Visualization: Advantages of Choline-Based DES in Biocatalysis

G cluster_properties Core Properties cluster_advantages Advantages in Biocatalysis center_node This compound-Derived DESs prop1 Biocompatibility center_node->prop1 leads to prop2 Low Toxicity center_node->prop2 leads to prop3 Biodegradability center_node->prop3 leads to prop4 Tunable Properties center_node->prop4 leads to adv1 Enhanced Enzyme Stability prop1->adv1 adv4 Green Reaction Medium prop2->adv4 prop3->adv4 adv2 Increased Substrate Solubility prop4->adv2 adv3 Improved Product Recovery prop4->adv3 G cluster_setup Experimental Setup cluster_process Absorption Process cluster_output Data & Analysis Reactor High-Pressure Reactor DES This compound DES Load Load DES into Reactor DES->Load CO2_Source CO2 Gas Cylinder Inject Inject CO2 CO2_Source->Inject Stabilize Set T & P, Stabilize Load->Stabilize Stabilize->Inject Absorb Stir and Absorb CO2 (Pressure Drops) Inject->Absorb Equilibrium Reach Equilibrium (Pressure Constant) Absorb->Equilibrium Data Record P, T, t Equilibrium->Data Calculate Calculate CO2 Solubility Data->Calculate

References

Methodological & Application

Application Notes and Protocols: Synthesis of Choline-Based Ionic Liquids Using Choline Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-based ionic liquids (ILs) are a class of molten salts that have garnered significant attention in various scientific fields, particularly in drug development.[1][2] Their inherent properties, such as low toxicity, biocompatibility, and biodegradability, make them attractive alternatives to traditional organic solvents and other types of ionic liquids.[1][2] These ILs are often composed of the choline (B1196258) cation paired with a variety of anions, which can be tailored to achieve specific physicochemical properties.[3] In pharmaceutical sciences, choline-based ILs have shown promise as solubilizers for poorly soluble active pharmaceutical ingredients (APIs), skin penetration enhancers for transdermal delivery, and as antimicrobial agents.[1][2][4]

The synthesis of choline-based ILs can be achieved through various methods. A straightforward and environmentally friendly approach involves the neutralization reaction of a choline base with a corresponding acid. The use of choline bicarbonate as the choline source is particularly advantageous as the primary byproduct of the reaction is carbonic acid, which readily decomposes into water and carbon dioxide, simplifying purification. This protocol details a general and adaptable method for the synthesis of choline-based ionic liquids by reacting this compound with carboxylic acids.

General Synthesis Protocol

This protocol outlines the synthesis of choline-based ionic liquids via a salt metathesis reaction between this compound and a carboxylic acid.[5] The reaction is typically performed in a 1:1 or 1:2 molar ratio of this compound to carboxylic acid.[5]

Materials:

  • This compound (e.g., 80% in H₂O)[6]

  • Carboxylic acid of choice (e.g., acetic acid, lactic acid, lauric acid, etc.)[5][6]

  • Deionized water

  • Organic solvent for washing (e.g., diethyl ether, acetonitrile)

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Karl Fischer coulometric titrator (for water content determination)

  • NMR spectrometer, FT-IR spectrometer (for characterization)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the desired molar equivalent of the selected carboxylic acid.

  • Addition of this compound: Slowly add the corresponding molar equivalent of this compound solution to the carboxylic acid with continuous stirring. The reaction is often exothermic, and slow addition is recommended to control the temperature. For instance, for a 1:1 molar ratio, if you start with 1 mole of carboxylic acid, you would add 1 mole of this compound.[5]

  • Reaction: Allow the mixture to stir at a controlled temperature, for example, 60°C, for a specified duration, which can range from a few hours to overnight (approximately 24 hours).[5][7] The reaction progress can be monitored by the cessation of CO₂ evolution.

  • Drying and Purification:

    • The resulting ionic liquid is then dried to remove water and any volatile byproducts. This is typically achieved using a rotary evaporator (e.g., at 15 mbar and 60°C for 1 hour).[5]

    • Further drying can be accomplished in a vacuum oven (e.g., at 60°C for 48 hours) to minimize the water content.[5]

    • The final water content can be accurately determined using a Karl Fischer coulometric titrator.[5]

  • Characterization: The synthesized choline-based ionic liquid should be characterized to confirm its structure and purity. Standard analytical techniques include:

    • Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[5][8][9][10]

    • Fourier-Transform Infrared (FT-IR) spectroscopy.[8][9][10]

    • Mass Spectrometry.[8]

    • Elemental Analysis.[9][10]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization reagents 1. Combine Reactants (this compound & Carboxylic Acid) reaction 2. Stir at Controlled Temperature (e.g., 60°C, 24h) reagents->reaction Molar Ratio (e.g., 1:1) rotovap 3. Rotary Evaporation (e.g., 60°C, 15 mbar) reaction->rotovap Crude Product vacuum 4. Vacuum Oven Drying (e.g., 60°C, 48h) rotovap->vacuum analysis 5. Analytical Characterization (NMR, FT-IR, etc.) vacuum->analysis Purified Ionic Liquid

Caption: General workflow for the synthesis of choline-based ionic liquids.

Quantitative Data Summary

The following tables summarize typical data obtained from the synthesis of various choline-based ionic liquids. The specific values can vary depending on the carboxylic acid used and the precise reaction conditions.

Table 1: Synthesis Yields of Choline-Based Ionic Liquids

Ionic Liquid AnionMolar Ratio (Choline:Acid)Yield (%)Reference
Phenylacetate1:165.5[8]
Ricinoleate1:174.0[8]
Trichloroacetate1:176.5[8]
Various Fatty Acids-up to 90[11]
2-Octenoate1:1>95[7]
Trans-2-Hexenoate1:1101.13 (crude)[7]

Note: Yields can be influenced by the purity of starting materials and the efficiency of the drying process.

Table 2: Characterization Data for Selected Choline-Based Ionic Liquids

Ionic LiquidAnalytical TechniqueKey ObservationsReference
Choline Phenylacetate¹H NMR (500MHz, CDCl₃)δ (ppm): 7.13-7.23 (m, 5H), 3.52 (s, 2H), 2.99 (s, 2H), 2.64 (s, 9H) and 2.59 (s, 2H)[8]
¹³C NMR (500MHz, CDCl₃)δ (ppm): 43.51, 53.87, 53.93, 54.02, 55.86, 67.74, 126.49, 127.32, 129.32, and 176.21[8]
Mass Spectrumm/z 107 and m/z 58 (choline), m/z 135 (phenylacetate)[8]
Choline Ricinoleate¹H NMR (500MHz, CDCl₃)δ (ppm): 3.91 (s, 2H), 3.48 (d, 2H), 3.30 (s, 1H), 3.17 (s, 9H), 2.14 (d, 1H), 2.07 (t, 2H), 1.98 (t, 1H), 1.49 (d, 12H), 1.43 (s, 4H), 1.32 (d, 8H), 1.17 (s, 2H), 0.76 (t, 3H)[8]
¹³C NMR (500MHz, CDCl₃)δ (ppm): 14.06, 14.11, 28.91, 29.94, 22.55, 22.65, 25.09, 25.33, 25.62, 25.75, 25.79, 26.69, 26.76, 26.83, 38.42, 54.32, 55.91, 60.76, 68.17, 127.91, 128.02, 128.54 and 179.56[8]
Mass Spectrumm/z 106 (choline), m/z 281 and m/z 254 (ricinoleate)[8]

Applications in Drug Development

Choline-based ionic liquids are increasingly being investigated for a wide range of pharmaceutical and biomedical applications due to their favorable safety profile and versatile properties.[3]

  • Enhanced Drug Solubility: Many promising drug candidates exhibit poor water solubility, which can hinder their clinical development.[4] Choline-based ILs can act as effective solubilizing agents for these challenging compounds, potentially improving their bioavailability.[4]

  • Transdermal and Topical Delivery: The ability of some choline-based ILs to act as skin penetration enhancers has been explored for transdermal drug delivery systems.[1][2] This can facilitate the delivery of both small molecules and larger therapeutic agents through the skin.

  • Antimicrobial Activity: Several choline-based ILs have demonstrated inherent antimicrobial properties against a range of bacteria and fungi.[3][5][8] This opens up possibilities for their use as active ingredients in antimicrobial formulations or as excipients that also contribute to the microbiological stability of a product.

  • Stabilization of Macromolecules: The unique solvent properties of these ILs can also be harnessed to stabilize macromolecules, such as proteins and enzymes, which is crucial for the formulation of biopharmaceuticals.[1][2]

Logical Relationship of Synthesis and Application

Synthesis_Application cluster_synthesis Synthesis & Characterization cluster_application Drug Development Applications start This compound + Carboxylic Acid reaction Neutralization Reaction start->reaction product Choline-Based Ionic Liquid reaction->product characterization Structural & Purity Analysis (NMR, FT-IR, etc.) product->characterization solubility Enhanced Drug Solubility product->solubility delivery Transdermal/Topical Delivery product->delivery antimicrobial Antimicrobial Formulations product->antimicrobial stabilization Macromolecule Stabilization product->stabilization

Caption: From synthesis to application in drug development.

References

Application Notes and Protocols for Choline Bicarbonate as a pH Buffer in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) bicarbonate is a quaternary ammonium (B1175870) salt that can serve as a pH buffer in various biological applications. Its buffering capacity is derived from the bicarbonate/carbonate equilibrium, making it suitable for assays requiring alkaline conditions. As a source of choline, it may also have biological effects that need to be considered in experimental design. This document provides detailed application notes and protocols for the use of choline bicarbonate as a pH buffer in biological assays, with a focus on its properties, preparation, and potential applications.

This compound is described as a mild base and pH stabilizer, suggesting its utility in reactions where pH control is important.[1] While it is used in pharmaceutical and nutraceutical production as a source of choline, its application as a primary buffer in biological assays is less documented than that of more common buffers like HEPES or Tris.[1] However, the bicarbonate component is a well-understood and physiologically relevant buffering agent.

Properties of this compound Buffer

The buffering capacity of this compound is based on the equilibria of carbonic acid. The relevant pKa values are approximately 6.1 for the H₂CO₃ / HCO₃⁻ equilibrium and 10.3 for the HCO₃⁻ / CO₃²⁻ equilibrium. Therefore, this compound is most effective at buffering in the alkaline pH range, typically between 9.2 and 10.8, similar to standard sodium carbonate-bicarbonate buffers.[2][3][4]

Note: The presence of the choline cation is not expected to significantly alter the pKa values of the bicarbonate/carbonate system. However, specific ionic strength and temperature effects should be considered for precise pH control.

Stability: this compound solutions can be unstable upon aging, with the bicarbonate converting to carbonate and releasing CO₂.[5][6] It is recommended to prepare fresh solutions or store them properly at 2-8°C and confirm the pH before use.[7]

Data Presentation: Comparison of this compound with Common Biological Buffers

Buffer SystempKa (25 °C)Effective pH RangeNotes
This compound/Carbonate ~10.39.2 - 10.8Physiologically relevant anion. May have biological activity as a choline source.[1][8]
Sodium Carbonate/Bicarbonate10.39.2 - 10.8Commonly used for ELISA coating and other applications requiring alkaline pH.[2][3]
HEPES7.56.8 - 8.2A "Good's" buffer, widely used in cell culture for its stability and low toxicity.[9]
Tris8.17.5 - 9.0Common buffer for molecular biology, but its pH is temperature-dependent.
Phosphate7.26.5 - 7.5Physiologically relevant, but can precipitate with divalent cations.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Stock Solution (pH 9.6)

This protocol is adapted from standard carbonate-bicarbonate buffer preparation methods used for applications like ELISA.[10][11][12]

Materials:

  • This compound (~80% in H₂O is a common commercial form)

  • Choline carbonate (or can be formed in situ by adjusting pH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Weighing: Accurately weigh out the required amounts of this compound and choline carbonate. To achieve a pH of 9.6, a typical starting ratio for sodium bicarbonate/carbonate buffers is approximately 1 part bicarbonate to 8.8 parts carbonate by molarity.[3] Due to the hygroscopic nature of choline salts and the common liquid form of this compound, it is often more practical to prepare a solution of this compound and adjust the pH.

  • Dissolving: In a volumetric flask, dissolve a calculated amount of this compound in deionized water to make a solution with a total carbonate species concentration of 0.1 M. For example, to make 1 L of 0.1 M buffer, start by adding a volume of the this compound stock solution that contains 0.1 moles of bicarbonate to approximately 800 mL of deionized water.

  • pH Adjustment: Place the solution on a stir plate. Slowly add a solution of a strong base (e.g., choline hydroxide (B78521) or NaOH) or a solution of choline carbonate while monitoring the pH with a calibrated pH meter. Adjust the pH to 9.6.

  • Final Volume: Once the desired pH is reached, add deionized water to bring the final volume to 1 L.

  • Storage: Store the buffer at 2-8°C. The pH should be verified before each use.

Protocol 2: Use of this compound as a Coating Buffer for ELISA

This protocol outlines the use of the prepared this compound buffer for coating antigens or antibodies onto microtiter plates.

Workflow for ELISA Plate Coating:

ELISA_Coating_Workflow A Prepare Antigen/Antibody in 0.1 M this compound Buffer (pH 9.6) B Add 100 µL of solution to each well of a microtiter plate A->B C Incubate for 1-2 hours at 37°C or overnight at 4°C B->C D Wash plate 3 times with wash buffer (e.g., PBS-T) C->D E Proceed with blocking and subsequent ELISA steps D->E

Caption: ELISA Plate Coating Workflow.

Procedure:

  • Dilute the antigen or antibody to the desired concentration in the 0.1 M this compound buffer (pH 9.6) prepared in Protocol 1.

  • Add 50-100 µL of the diluted antigen or antibody solution to each well of a 96-well microtiter plate.

  • Incubate the plate for 1-2 hours at 37°C or overnight at 4°C. The plate should be covered to prevent evaporation.

  • After incubation, aspirate the coating solution from the wells.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • The plate is now coated and can be moved to the blocking step of the ELISA protocol.

Protocol 3: General Considerations for Using this compound in Enzyme Assays

While specific data on the compatibility of this compound with various enzymes is limited, the following are general guidelines based on the properties of bicarbonate buffers.

  • pH Optimum: Ensure that the alkaline pH range provided by the this compound buffer is optimal for the enzyme of interest. Many enzymes have pH optima outside of the 9.2-10.8 range.

  • CO₂ Evolution: Be aware that at pH values closer to neutral, the bicarbonate buffer system is in equilibrium with dissolved CO₂. In an open system, this can lead to a gradual increase in pH as CO₂ escapes. It is recommended to work in a sealed container or a CO₂-controlled environment for pH-sensitive assays.

  • Ionic Strength: The concentration of the this compound buffer will contribute to the overall ionic strength of the assay solution, which can affect enzyme activity.

  • Choline Effects: As choline is a biologically active molecule, it is crucial to run appropriate controls to determine if choline itself influences the activity of the enzyme or interacts with other assay components.[1][8] For example, choline is a substrate for choline acetyltransferase and can influence pathways involving choline metabolites.[5]

  • Control Experiments: When substituting a standard buffer with this compound, it is essential to perform parallel experiments with the original buffer to validate the results and identify any effects of the buffer exchange.

Signaling Pathway and Experimental Workflow Diagrams

Choline Metabolism and Potential for Assay Interference

The use of this compound as a buffer introduces free choline into the assay system. This is particularly relevant for studies involving lipid metabolism, neurotransmission, or cancer cell biology, where choline is a key metabolite. Researchers should be aware of the potential for exogenous choline to influence these pathways.

Choline_Metabolism cluster_assay Assay System cluster_cell Cellular Processes Choline_Bicarb This compound Buffer Free_Choline Free Choline Choline_Bicarb->Free_Choline dissociates PtdCho Phosphatidylcholine (Membrane Synthesis) Free_Choline->PtdCho Kennedy Pathway Acetylcholine Acetylcholine (Neurotransmission) Free_Choline->Acetylcholine via Choline Acetyltransferase Betaine Betaine (Osmoregulation, Methyl Donation) Free_Choline->Betaine Oxidation Signaling Cell Signaling (e.g., via Protein Kinase C) PtdCho->Signaling

Caption: Potential influence of choline from a this compound buffer on major cellular pathways.

Logical Workflow for Evaluating this compound as a Buffer

This diagram outlines a logical progression for researchers considering the use of this compound as a buffer in a new assay.

Buffer_Evaluation_Workflow A Define required pH range for the assay B Is an alkaline pH (9.2-10.8) required? A->B C Consider alternative buffers (HEPES, Tris, Phosphate) B->C No D Prepare this compound buffer (see Protocol 1) B->D Yes E Validate assay performance: - Compare to standard buffer - Assess enzyme kinetics/assay readout D->E F Run controls for potential choline effects E->F G Is assay performance acceptable? F->G H Proceed with this compound buffer G->H Yes I Optimize buffer concentration or choose alternative G->I No

Caption: Decision workflow for using this compound buffer.

Conclusion

This compound can be a viable alternative to standard alkaline buffers like sodium carbonate-bicarbonate, particularly in applications such as ELISA plate coating. Its primary effective buffering range is between pH 9.2 and 10.8. Researchers must consider the potential biological activity of the choline cation and perform appropriate control experiments to ensure it does not interfere with the biological assay being performed. The provided protocols offer a starting point for the preparation and use of this compound buffers, but optimization for specific applications is recommended. Due to the limited availability of direct comparative studies, a careful validation process is essential when substituting traditional buffers with this compound.

References

Application Notes and Protocols: Choline Bicarbonate in CO₂ Capture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols concerning the use of choline (B1196258) bicarbonate as a potential solvent for carbon dioxide (CO₂) capture. While research into choline-based solvents is extensive, particularly focusing on choline chloride-based Deep Eutectic Solvents (DESs), specific literature detailing the CO₂ capture performance of aqueous choline bicarbonate is limited. These notes, therefore, provide a comprehensive synthesis protocol for this compound based on existing patents, a hypothesized reaction mechanism for CO₂ capture based on fundamental chemical principles, and generalized experimental protocols that can be adapted for its study. For comparative context, performance data for closely related choline-based DESs are also presented.

Introduction

Aqueous amine scrubbing is the current benchmark technology for post-combustion CO₂ capture but suffers from drawbacks such as high regeneration energy, solvent degradation, and corrosion. There is a significant research effort to develop alternative solvents that are more efficient, environmentally benign, and cost-effective. Choline-based compounds are of high interest due to their biodegradability, low toxicity, and low cost. This compound, [(CH₃)₃NCH₂CH₂OH]⁺[HCO₃]⁻, is a promising candidate as the bicarbonate anion can directly participate in the CO₂ absorption-desorption cycle, potentially offering a streamlined capture mechanism.

These notes are intended for researchers and scientists exploring novel solvents for CO₂ capture and provide foundational protocols and theoretical frameworks for investigating this compound.

Solvent Preparation Protocol

The following protocol for the synthesis of an aqueous solution of this compound is adapted from methodologies described in patent literature.[1][2] This two-step process involves the formation of trimethylammonium bicarbonate, which then reacts with ethylene (B1197577) oxide.

Protocol 2.1: Synthesis of Aqueous this compound

Materials:

  • Trimethylamine (B31210) (TMA), aqueous solution (e.g., 30-40 wt%)

  • Carbon Dioxide (CO₂), compressed gas

  • Ethylene Oxide (EO), liquefied

  • Deionized Water

  • Pressurized reaction vessel with stirring, cooling/heating capabilities, and gas inlet/outlet ports.

Procedure:

  • Formation of Trimethylammonium Bicarbonate: a. Charge the reaction vessel with a known quantity of aqueous trimethylamine solution (e.g., 295.5 kg of 40% TMA solution). b. While stirring, introduce gaseous CO₂ into the solution (e.g., 88 kg). c. Maintain the reaction pressure below 2 kgf/cm² and control the temperature (e.g., 40°C) using the vessel's cooling/heating jacket. d. Continue the reaction under these conditions for a holding period (e.g., 2 hours) to ensure complete conversion to trimethylammonium bicarbonate.[1]

  • Formation of this compound: a. Into the same reaction vessel containing the trimethylammonium bicarbonate solution, carefully add liquefied ethylene oxide (e.g., 88.9 kg of 99% EO). b. Cool the reaction mixture to maintain the temperature at a specific setpoint (e.g., 30°C) as the reaction is exothermic.[1] c. Allow the reaction to proceed to completion. d. The resulting product is an aqueous solution of this compound (e.g., ~70 wt%). The solution can be filtered if necessary to remove any impurities.

Safety Precautions:

  • This synthesis should be performed by trained personnel in a well-ventilated area or fume hood.

  • Ethylene oxide is highly flammable, toxic, and carcinogenic. Appropriate handling procedures and personal protective equipment (PPE) are mandatory.

  • The reaction is pressurized and potentially exothermic; ensure the reaction vessel is rated for the intended operating conditions and equipped with pressure relief systems.

CO₂ Capture Mechanism and Experimental Workflows

Hypothesized CO₂ Absorption Mechanism

The capture of CO₂ by an aqueous this compound solution is hypothesized to proceed via the well-known bicarbonate-carbonate equilibrium. The bicarbonate ion acts as a base, reacting with a CO₂ molecule to form a carbonate ion. The presence of water is crucial in this mechanism.

The overall reaction is as follows:

CO₂ + [(CH₃)₃NCH₂CH₂OH]⁺[HCO₃]⁻ + H₂O ⇌ [(CH₃)₃NCH₂CH₂OH]⁺₂[CO₃]²⁻ + H₃O⁺

Upon heating, this equilibrium shifts to the left, releasing the captured CO₂ and regenerating the this compound, making the process cyclic.

G Hypothesized CO2 Capture Mechanism cluster_absorption Absorption Phase (Low Temp) cluster_regeneration Regeneration Phase (High Temp) CO2 CO₂ (gas) reaction_abs Reaction CO2->reaction_abs ChoBicarb This compound [(CH₃)₃N⁺CH₂CH₂OH][HCO₃]⁻ ChoBicarb->reaction_abs Water H₂O Water->reaction_abs ChoCarb Choline Carbonate {[(CH₃)₃N⁺CH₂CH₂OH]₂[CO₃]²⁻} ChoCarb_reg Choline Carbonate {[(CH₃)₃N⁺CH₂CH₂OH]₂[CO₃]²⁻} reaction_abs->ChoCarb Forms reaction_reg Decomposition ChoCarb_reg->reaction_reg Heat CO2_reg CO₂ (gas) ChoBicarb_reg This compound (Regenerated) reaction_reg->CO2_reg Releases reaction_reg->ChoBicarb_reg Reforms

Hypothesized CO2 Capture and Regeneration Cycle.
General Experimental Workflow

A typical experimental setup for evaluating a new CO₂ capture solvent involves a screening stage for absorption and desorption performance, followed by more detailed kinetic and thermodynamic studies.

G General Experimental Workflow for Solvent Evaluation prep 1. Solvent Preparation (this compound Synthesis) absorb 2. CO₂ Absorption (Bubbling/Stirred Cell @ Ambient T, P) prep->absorb analysis1 3. Post-Absorption Analysis (Gravimetric/Titration/NMR) absorb->analysis1 regen 4. Solvent Regeneration (Heating/N₂ Sparging) analysis1->regen analysis2 5. Post-Regeneration Analysis (Confirm CO₂ release & Solvent Integrity) regen->analysis2 cycle 6. Cyclability Testing (Repeat steps 2-5) analysis2->cycle cycle->absorb Next Cycle

Workflow for CO₂ Capture Solvent Screening.

Experimental Protocols for Performance Evaluation

The following are generalized protocols that can be adapted to quantify the CO₂ capture performance of aqueous this compound solutions.

Protocol 4.1: Gravimetric Measurement of CO₂ Absorption Capacity

This method measures the change in mass of the solvent as it absorbs CO₂.

Apparatus:

  • Gas bubbling reactor or stirred vessel placed on a high-precision analytical balance (±0.1 mg).

  • Mass flow controller to regulate CO₂ flow.

  • Temperature control system (e.g., water bath).

  • Gas outlet.

Procedure:

  • Place a known mass (~5-10 g) of the this compound solution into the reactor.

  • Allow the system to thermally equilibrate to the desired absorption temperature (e.g., 25°C).

  • Record the initial stable mass of the solvent (m_initial).

  • Start bubbling pure CO₂ through the solution at a controlled flow rate (e.g., 10-50 sccm).

  • Record the mass of the sample at regular intervals (e.g., every 5 minutes).

  • Continue the experiment until the mass no longer increases, indicating saturation. Record the final mass (m_final).

  • Calculate the CO₂ absorption capacity in moles of CO₂ per kilogram of solvent:

    • Capacity (mol/kg) = [(m_final - m_initial) / M_CO₂] / (m_initial / 1000) where M_CO₂ is the molar mass of CO₂ (44.01 g/mol ).

Protocol 4.2: Thermal Regeneration and Cyclability

This protocol assesses the ease of CO₂ release and the solvent's stability over multiple cycles.

Apparatus:

  • The same reactor from Protocol 4.1, equipped with a heating mantle or placed in a temperature-controlled oil bath.

  • Inert gas supply (e.g., Nitrogen, N₂) with a mass flow controller.

Procedure:

  • Use the CO₂-saturated solvent from the absorption experiment.

  • Heat the solution to the desired regeneration temperature (e.g., 60-80°C).

  • Sparge with an inert gas like N₂ at a controlled flow rate (e.g., 50-100 mL/min) to help strip the released CO₂.

  • Monitor the mass of the solution until it returns to a stable value, ideally close to the initial pre-absorption mass.

  • The regenerated solvent is now ready for the next absorption cycle.

  • Repeat the absorption-regeneration cycle multiple times (e.g., 5-10 cycles) to evaluate the solvent's stability and any loss in absorption capacity over time.

Physicochemical Properties & Performance Data (Contextual)

Table 1: CO₂ Absorption Capacities of Various Choline Chloride (ChCl)-Based DESs

Hydrogen Bond Donor (HBD)Molar Ratio (ChCl:HBD)Temperature (°C)Pressure (bar)CO₂ Capacity (mol CO₂/kg solvent)Reference
Levulinic Acid1:2256~1.37[3]
Monoethanolamine (MEA)1:7251~5.61 (0.247 g/g)[4]
Glycerol (in 50 wt% water)1:32015~0.18 (0.0081 mol fraction)[5]
Urea ("Reline")1:22520~1.17[6]

Table 2: Viscosity of Choline-Based Solvents

Solvent SystemMolar RatioWater ContentTemperature (°C)Viscosity (mPa·s)Reference
ChCl:Glycerol1:330 wt%30~320[5]
ChCl:Glycerol1:350 wt%30~169[5]
ChCl:Urea1:20 wt%25~1600[6]
ChCl:Urea1:260 wt%25~3[6]

Summary and Future Outlook

This compound presents a theoretically appealing option for CO₂ capture due to its direct involvement in the carbonate/bicarbonate reaction cycle and its derivation from green and inexpensive precursors. However, there is a clear need for fundamental research to quantify its performance. The protocols and theoretical frameworks provided herein offer a starting point for such investigations. Future work should focus on experimentally determining the vapor-liquid equilibrium (VLE) of the CO₂-choline bicarbonate-water system, measuring absorption/desorption kinetics, and evaluating the solvent's long-term stability and energy requirements for regeneration. Comparing this data against benchmark solvents like MEA and other choline-based systems will be crucial in assessing its viability for industrial CO₂ capture applications.

References

Choline Bicarbonate: A Novel Reagent for Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Protein precipitation is a fundamental technique in biotechnology and drug development, pivotal for the concentration and purification of proteins from complex mixtures. The selection of a precipitating agent is critical and can significantly influence the yield, purity, and biological activity of the recovered protein. While traditional reagents such as ammonium (B1175870) sulfate (B86663), ethanol, and trichloroacetic acid (TCA) are widely used, there is an ongoing search for novel reagents with improved performance characteristics.[1][2] Choline (B1196258) bicarbonate, a salt of the quaternary ammonium cation choline and the bicarbonate anion, presents itself as a potentially valuable, yet underexplored, reagent for protein precipitation. Its properties as a "high salt" suggest a mechanism analogous to the widely practiced "salting out" method.[3]

This document provides a theoretical framework and a proposed protocol for the use of choline bicarbonate in protein precipitation, aimed at researchers, scientists, and drug development professionals. The information is based on the established principles of protein precipitation and the known chemical properties of choline and bicarbonate ions.

Theoretical Mechanism of Action

The precipitation of proteins from an aqueous solution is primarily a process of decreasing their solubility. This compound is hypothesized to induce protein precipitation through a "salting out" mechanism, similar to that of ammonium sulfate.[4][5] This process is governed by the principles of the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize proteins in solution, thereby affecting their solubility.[6][7][8][9][10][11]

The proposed mechanism involves the following key steps:

  • Disruption of the Hydration Shell: In an aqueous environment, protein molecules are surrounded by a hydration shell of water molecules, which keeps them solubilized.[1] The ions from the dissolved this compound (choline cations and bicarbonate anions) compete with the protein for water molecules.[5]

  • Increased Hydrophobic Interactions: As the concentration of this compound increases, it sequesters water molecules to hydrate (B1144303) its own ions. This reduction in available water molecules disrupts the hydration shell around the protein, exposing hydrophobic patches on the protein's surface.[4]

  • Protein Aggregation and Precipitation: The exposed hydrophobic regions on different protein molecules are thermodynamically driven to associate with each other to minimize their contact with the polar solvent. This self-association leads to the formation of protein aggregates that become large enough to precipitate out of the solution.[12]

The bicarbonate ion may also contribute to this process by influencing the pH of the solution and through direct interactions with the protein.[13][14][15] Studies on choline-based ionic liquids have shown that the anion plays a significant role in affecting protein stability.[16]

G cluster_0 Initial State: Soluble Protein cluster_1 Addition of this compound cluster_2 Mechanism of Precipitation cluster_3 Final State: Precipitated Protein P Protein in Aqueous Solution H2O Hydration Shell (Water Molecules) CB This compound (Choline+ & Bicarbonate-) S1 Disruption of Hydration Shell CB->S1 Competes for water molecules S2 Exposure of Hydrophobic Patches S1->S2 S3 Protein-Protein Interaction S2->S3 PP Precipitated Protein Aggregate S3->PP

Caption: Theoretical mechanism of protein precipitation by this compound.

Proposed Experimental Protocol

This protocol is a hypothetical guideline and requires optimization for specific proteins and applications.

1. Materials:

  • This compound solution (e.g., 80% in water, to be diluted to desired concentrations)

  • Protein solution (in a suitable buffer, e.g., phosphate-buffered saline, Tris-HCl)

  • Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Resuspension Buffer (as required for downstream applications)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Spectrophotometer or other protein quantification assay equipment

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 2 M) in the Precipitation Buffer.

    • Ensure the protein solution is clarified by centrifugation or filtration to remove any initial insoluble material.

  • Determining Optimal this compound Concentration (Trial Scale):

    • Aliquot a fixed volume of the protein solution into several microcentrifuge tubes.

    • Slowly add increasing concentrations of the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M).

    • Gently mix the solutions by inverting the tubes. Avoid vigorous vortexing which could lead to protein denaturation.

  • Incubation:

    • Incubate the tubes on ice or at 4°C for a defined period (e.g., 30-60 minutes) to allow for the formation of the protein precipitate. Incubation times may need to be optimized.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 10,000 - 15,000 x g) for 15-30 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal and Pellet Washing:

    • Carefully decant the supernatant. The supernatant can be saved for analysis to determine the amount of non-precipitated protein.

    • (Optional) Wash the pellet by adding a small volume of cold Precipitation Buffer (containing the same concentration of this compound that induced precipitation) and centrifuging again. This step can help to remove co-precipitated contaminants.

  • Resuspension of the Protein Pellet:

    • Resuspend the protein pellet in a minimal volume of a suitable Resuspension Buffer for the intended downstream application. Gentle pipetting or sonication may be required to fully redissolve the protein.

  • Quantification:

    • Determine the protein concentration in the resuspended pellet and the supernatant to calculate the precipitation efficiency.

Caption: Proposed experimental workflow for protein precipitation using this compound.

Data Presentation: Comparison with Standard Methods

The following table provides a hypothetical comparison of this compound with established protein precipitation methods. The values for this compound are speculative and would require experimental validation.

FeatureThis compound (Hypothetical)Ammonium SulfateAcetone (B3395972)/EthanolTrichloroacetic Acid (TCA)
Principle Salting OutSalting Out[4]Organic Solvent PrecipitationAcid Precipitation[1]
Protein Activity Potentially PreservedGenerally Preserved[1]Risk of DenaturationDenaturing[1]
Purity of Precipitate Moderate to HighModerateModerate to HighHigh
Typical Concentration 0.5 - 2.0 M (estimated)20 - 80% saturation50 - 80% (v/v)10 - 20% (w/v)[17]
Downstream Compatibility Requires desaltingRequires desalting[17]Requires solvent removalRequires TCA removal[17]
Potential Advantages Mild conditions, potentially stabilizingWell-established, cost-effectiveEffective for concentrating dilute samplesEfficient precipitation, removes detergents
Potential Disadvantages Limited data, requires optimizationCo-precipitation of contaminants[17]Flammable, can denature proteinsHarsh, denatures proteins[17]

Experimental Protocols: Detailed Methodologies

The following table outlines the key experimental parameters for the proposed this compound protocol, alongside established methods for comparison.

ParameterThis compound Protocol (Proposed)Ammonium Sulfate Protocol[17]Acetone Protocol[17]TCA Protocol[17]
Precipitant Concentration 0.5 M - 2.0 M (to be optimized)20% - 80% saturation4 volumes of cold (-20°C) acetone10% - 20% final concentration
Incubation Time 30 - 60 minutes (on ice)30 minutes to several hours (on ice)30 - 60 minutes (-20°C)30 - 60 minutes (on ice)
Incubation Temperature 4°C4°C-20°C4°C
Centrifugation Speed 10,000 - 15,000 x g10,000 - 15,000 x g15,000 x g15,000 x g
Centrifugation Time 15 - 30 minutes15 - 30 minutes15 minutes15 minutes
Washing Step Optional, with buffered this compound solutionOptional, with ammonium sulfate solutionCold acetone or ethanolCold acetone or ethanol

Conclusion

The use of this compound as a reagent for protein precipitation is a promising yet unexplored area. Based on the principles of "salting out," it holds the potential to be a mild and effective method for protein concentration and purification. The provided theoretical framework and hypothetical protocol serve as a starting point for researchers to investigate its efficacy. Experimental validation is crucial to determine the optimal conditions for various proteins and to fully assess its advantages and limitations compared to established techniques. Further research in this area could lead to the development of novel and improved protein purification strategies.

References

Application Notes and Protocols for the Preparation of Deep Eutectic Solvents (DES) with Choline Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the preparation of deep eutectic solvents (DES) utilizing choline (B1196258) bicarbonate as the hydrogen bond acceptor (HBA). These protocols are intended to guide researchers in the synthesis and application of these novel green solvents, particularly in the field of drug development and formulation.

Introduction to Choline Bicarbonate-Based DES

Deep eutectic solvents are a class of solvents typically formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) in a specific molar ratio, resulting in a significant depression of the mixture's melting point. This compound is an attractive HBA due to its biocompatibility and the potential for forming DES with a range of HBDs, including organic acids, alcohols, and amides. These DES are being explored for various applications, including as drug solubilizing agents and delivery vehicles, owing to their tunable properties and environmentally friendly nature.

I. Synthesis of this compound

For researchers who do not have access to commercially available this compound, it can be synthesized from readily available starting materials. The following protocol is based on established chemical synthesis methods.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of an aqueous solution of this compound from trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide.

Materials and Reagents:

  • Trimethylamine (aqueous solution, e.g., 30-40%)

  • Carbon dioxide (gas)

  • Ethylene oxide (liquefied)

  • Reaction kettle or a pressure-rated reactor with stirring and cooling capabilities

  • Filtration apparatus

Procedure:

  • Formation of Trimethylammonium Bicarbonate:

    • Add the aqueous trimethylamine solution to the reaction kettle.

    • While stirring, introduce carbon dioxide gas into the solution. Maintain the pressure and temperature as specified in the examples below.

    • Continue the reaction for a set duration to ensure the formation of trimethylammonium bicarbonate.

  • Reaction with Ethylene Oxide:

    • To the resulting trimethylammonium bicarbonate solution, add liquefied ethylene oxide while maintaining a cooled temperature.

    • Allow the reaction to proceed to form this compound.

  • Filtration:

    • Filter the final solution to remove any impurities, yielding an aqueous solution of this compound.

Example Reaction Parameters:

ParameterExample 1Example 2
Trimethylamine Solution98.5 kg of 30% solution295.55 kg of 40% solution
Carbon Dioxide22 kg88 kg
Reaction Pressure< 2 kgf/cm²< 2 kgf/cm²
Reaction Temperature (Step 1)10°C40°C
Reaction Time (Step 1)2 hours2 hours
Ethylene Oxide22.22 kg (99% concentration)88.88 kg (99% concentration)
Reaction Temperature (Step 2)10°C30°C
Yield 98.1% (57% aqueous solution) 98.5% (70% aqueous solution)

II. Preparation of this compound-Based Deep Eutectic Solvents

The general method for preparing DES involves the direct mixing of the HBA and HBD, often with gentle heating and stirring, until a homogeneous liquid is formed.

General Protocol 2: Heating and Stirring Method for DES Preparation

This protocol can be adapted for various HBDs.

Materials and Reagents:

  • This compound (aqueous solution or dried)

  • Hydrogen Bond Donor (HBD) (e.g., geranic acid, oleic acid, glycerol (B35011), urea)

  • Glass vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Vacuum oven or rotary evaporator (for removing water)

Procedure:

  • Weighing Components: Accurately weigh the this compound and the HBD in the desired molar ratio.

  • Mixing: Combine the components in a glass vial or round-bottom flask with a magnetic stir bar.

  • Heating and Stirring: Place the vessel on a heating plate or in an oil bath and stir the mixture. The temperature should be maintained between 60-80°C.

  • Formation of DES: Continue heating and stirring until a clear, homogeneous liquid is formed. The time required will vary depending on the components and their molar ratio.

  • Drying (if necessary): If starting with an aqueous solution of this compound, the water can be removed in situ during the reaction or after the formation of the DES using a rotary evaporator or by drying in a vacuum oven.

Specific Protocols and Application Notes

A. Choline and Geranate (CAGE) DES

CAGE is a well-studied DES with applications in transdermal drug delivery and as an antimicrobial agent.[1][2] It is typically prepared in a 1:2 molar ratio of this compound to geranic acid.[3]

Protocol 3: Preparation of Choline and Geranate (CAGE) DES (1:2 Molar Ratio)

Materials and Reagents:

  • This compound (80% aqueous solution)

  • Geranic acid (≥85%)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Water bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, weigh 39.58 g (0.2350 mol) of geranic acid.[3] In a separate container, weigh 18.72 g (0.1133 mol) of an 80% aqueous solution of this compound.[3]

  • Reaction: Place the flask with geranic acid in a water bath set to approximately 27°C.[1]

  • Slowly add the this compound solution dropwise to the geranic acid while stirring. The reaction will produce carbon dioxide gas.[3]

  • Continue stirring at 27°C for approximately 8 hours, or until the evolution of CO₂ ceases.[1]

  • Purification:

    • Remove the bulk of the water using a rotary evaporator.[3]

    • Transfer the viscous liquid to a vacuum oven and dry for an extended period (e.g., 24-48 hours) to achieve the desired water content.[3]

  • Characterization and Storage:

    • The final product should be a clear, colorless to yellow, viscous liquid.

    • Measure the water content using Karl Fischer titration.

    • Store in a tightly sealed container in a cool, dry place.

Quantitative Data for CAGE (1:2 molar ratio):

PropertyValue
pH~8.5[1]
Conductivity~1.3 mS/cm[1]
Glass Transition Temperature (Tg)~ -68°C[1]

Application Notes:

  • CAGE has demonstrated the ability to enhance the transdermal delivery of both small and large molecule drugs.[3]

  • It possesses inherent broad-spectrum antimicrobial properties.[2]

  • The mechanism of action for skin permeation is believed to involve interactions with the cellular membranes.[3]

B. Choline and Oleate (CODES) DES

CODES is another example of a this compound-based DES, formed with oleic acid. It has been investigated for its potential in intravenous drug formulations.

Protocol 4: Preparation of Choline and Oleate (CODES) DES

This protocol is based on the metathesis reaction between this compound and oleic acid.

Materials and Reagents:

  • This compound

  • Oleic acid

  • Reaction vessel with stirring

Procedure:

  • Combine this compound and oleic acid in a suitable reaction vessel in a 1.87:1 molar ratio of choline to oleate.

  • Stir the mixture, likely with gentle heating as per the general protocol, until a homogeneous liquid is formed. The reaction involves the release of carbon dioxide.

  • The resulting DES can be used to solubilize hydrophobic drugs.

Application Notes:

  • CODES has been shown to efficiently solvate water-insoluble drugs, such as the anticancer agent verteporfin.

  • It can form stable nanocomplexes, suggesting its utility in drug delivery systems.

C. This compound DES with Other Hydrogen Bond Donors

The heating and stirring method (General Protocol 2) can be applied to prepare DES with other common HBDs like glycerol and urea (B33335). The molar ratios successfully used for choline chloride-based DES can serve as a starting point for optimization.

Protocol 5: Preparation of this compound:Glycerol DES (e.g., 1:2 Molar Ratio)

Procedure:

  • Weigh this compound and glycerol in a 1:2 molar ratio into a glass vial.

  • Add a magnetic stir bar and place the vial on a hotplate stirrer.

  • Heat the mixture to 60-80°C while stirring.

  • Continue until a clear, homogeneous liquid is formed.

  • If an aqueous solution of this compound is used, remove the water via vacuum.

Protocol 6: Preparation of this compound:Urea DES (e.g., 1:2 Molar Ratio)

Procedure:

  • Weigh this compound and urea in a 1:2 molar ratio into a glass vial.

  • Add a magnetic stir bar and place the vial on a hotplate stirrer.

  • Heat the mixture to 80°C while stirring.[4][5]

  • Continue until a colorless, homogeneous liquid is observed.[4][5]

  • Cool the mixture to room temperature.

  • If an aqueous solution of this compound is used, remove the water via vacuum.

Expected Properties and Applications:

Based on analogous choline chloride systems, these DES are expected to be viscous liquids at room temperature and have the potential to be used as green solvents in synthesis and as excipients in pharmaceutical formulations to enhance drug solubility.[6]

Visualizations

DES_Preparation_Workflow cluster_synthesis This compound Synthesis cluster_des_prep DES Preparation TMA Trimethylamine Solution Reactor1 Reaction Kettle (Stirring, Cooling) TMA->Reactor1 CO2 Carbon Dioxide CO2->Reactor1 TMA_Bicarb Trimethylammonium Bicarbonate Solution Reactor1->TMA_Bicarb Reactor2 Reaction (Stirring, Cooling) TMA_Bicarb->Reactor2 EO Ethylene Oxide EO->Reactor2 Choline_Bicarb_Sol Aqueous Choline Bicarbonate Solution Reactor2->Choline_Bicarb_Sol Filtration Filtration Choline_Bicarb_Sol->Filtration Final_Choline_Bicarb Purified Choline Bicarbonate Solution Filtration->Final_Choline_Bicarb Start Start Weigh Weigh this compound and HBD Start->Weigh Mix Combine in Vessel Weigh->Mix Heat_Stir Heat (60-80°C) & Stir Mix->Heat_Stir Check_Homogeneous Homogeneous Liquid? Heat_Stir->Check_Homogeneous Check_Homogeneous->Heat_Stir No Dry Dry (Vacuum) Check_Homogeneous->Dry Yes End Store DES Dry->End

Caption: Workflow for the synthesis of this compound and its use in the preparation of deep eutectic solvents.

CAGE_Synthesis_Pathway choline_bicarbonate This compound (HBA) mixing Mixing (1:2 Molar Ratio) choline_bicarbonate->mixing geranic_acid Geranic Acid (HBD) geranic_acid->mixing reaction Reaction (27°C, ~8h) mixing->reaction Salt Metathesis co2_evolution CO₂ Evolution reaction->co2_evolution purification Purification (Rotovap & Vacuum Oven) reaction->purification cage_des CAGE DES purification->cage_des application1 Transdermal Drug Delivery cage_des->application1 Application application2 Antimicrobial Agent cage_des->application2 Application

Caption: Synthesis pathway and applications of Choline and Geranate (CAGE) DES.

References

HPLC-CAD method for quantification of choline bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-CAD method has been developed for the quantification of choline (B1196258) bicarbonate, offering a robust and sensitive analytical solution for researchers, scientists, and drug development professionals. This method leverages High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) to provide universal and consistent quantification of choline, a non-chromophoric compound, without the need for derivatization.

Choline bicarbonate, a salt of the essential nutrient choline, is used in various pharmaceutical and biotechnological applications.[1][2] Accurate quantification is crucial for quality control and formulation development. The described method utilizes a mixed-mode hydrophilic interaction liquid chromatography (HILIC) approach to achieve efficient separation of the choline cation.[3]

Principle of Charged Aerosol Detection (CAD)

Charged Aerosol Detection is a universal detection method suitable for a wide range of non-volatile and semi-volatile analytes.[4][5] Unlike UV-Vis detection, CAD does not require the analyte to possess a chromophore, making it ideal for compounds like choline.[6] The detection process involves four key steps:

  • Nebulization: The eluent from the HPLC column is converted into a fine aerosol.[5]

  • Evaporation: The solvent in the aerosol droplets is evaporated in a heated drift tube, leaving behind dried analyte particles.[5]

  • Charging: These particles are then charged by a corona discharge.[5]

  • Detection: An electrometer measures the charge of the particles, which is proportional to the analyte concentration.[5]

cluster_0 HPLC System cluster_1 CAD Detector Mobile Phase Mobile Phase HPLC Pump HPLC Pump Mobile Phase->HPLC Pump Autosampler Autosampler HPLC Pump->Autosampler Column Column Autosampler->Column Nebulizer Nebulizer Column->Nebulizer Eluent Drying Tube Drying Tube Nebulizer->Drying Tube Charging Charging Drying Tube->Charging Detector Detector Charging->Detector Data System Data System Detector->Data System Signal

Figure 1: HPLC-CAD System Workflow

Experimental Protocol

This protocol outlines the method for the quantification of this compound using HPLC-CAD.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (ACS grade or higher)

  • Glacial acetic acid (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterSetting
HPLC System Vanquish Flex or equivalent
Detector Charged Aerosol Detector (CAD)
Column Mixed-mode HILIC, 3 µm, 3.0 x 50 mm
Mobile Phase A 80.4 mM Ammonium acetate, pH 4.7
Mobile Phase B Acetonitrile
Gradient Refer to Table 2
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
CAD Nebulizer Temp. 35 °C
CAD Data Collection 10 Hz

Table 1: Chromatographic Conditions

Time (min)%A%B
0.04060
5.04060
5.16040
8.06040
8.14060
10.04060

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (80.4 mM Ammonium Acetate, pH 4.7): Dissolve 6.2 g of ammonium acetate in 900 mL of deionized water. Adjust the pH to 4.7 with glacial acetic acid and bring the final volume to 1.0 L.[3]

  • Standard Stock Solution (1 mg/mL of Choline): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in Mobile Phase A to achieve a final choline concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a theoretical choline concentration within the calibration range.

A Weigh this compound Standard B Dissolve in Mobile Phase A to 1 mg/mL Stock A->B C Prepare Working Standards (0.01 - 0.2 mg/mL) B->C E Inject into HPLC-CAD System C->E D Prepare Sample Solution in Mobile Phase A D->E F Quantify Choline Concentration E->F

Figure 2: Sample Preparation and Analysis Workflow

Method Validation Data

The method was validated for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions.

Concentration (mg/mL)Peak Area
0.01[Insert Data]
0.025[Insert Data]
0.05[Insert Data]
0.1[Insert Data]
0.15[Insert Data]
0.2[Insert Data]
Correlation Coefficient (r²) > 0.997

Table 3: Linearity Data [3]

Precision

The precision of the method was determined by analyzing six replicate injections of a 0.1 mg/mL standard solution.

ParameterResult
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%

Table 4: Precision Data [3]

Accuracy

Accuracy was assessed by spike and recovery experiments at three different concentration levels.

Spiked LevelRecovery (%)
80%96.7 - 100.8%
100%96.7 - 100.8%
120%96.7 - 100.8%

Table 5: Accuracy Data [3]

Conclusion

The described HPLC-CAD method provides a reliable and sensitive approach for the quantification of this compound. The method is straightforward, does not require derivatization, and offers excellent linearity, precision, and accuracy, making it well-suited for routine quality control and research applications in the pharmaceutical and biotechnology industries.

References

Application Notes and Protocols for LC-MS/MS Analysis of Choline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Choline (B1196258) and its metabolites are essential nutrients that play a critical role in numerous physiological processes, including neurotransmission, cell membrane signaling, and lipid metabolism. Accurate and sensitive quantification of choline in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics. While the user specified choline bicarbonate, in biological fluids, it readily dissociates into choline and bicarbonate ions. Therefore, the analytical methods focus on the detection and quantification of the choline cation. This application note provides a detailed protocol for the analysis of choline in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3][4][5]

The method described herein is intended for researchers, scientists, and drug development professionals. It covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of choline in biological samples, compiled from various studies. These values can serve as a benchmark for method development and validation.

ParameterTypical ValueBiological MatrixReference
Lower Limit of Quantification (LLOQ) 0.06 - 1 µmol/LPlasma, Whole Blood[3][6]
Upper Limit of Quantification (ULOQ) 1000 nmol/LPlasma[6]
Linearity (r²) > 0.99Plasma, Water[6][7]
Intra-day Precision (%CV) < 15%Plasma[8]
Inter-day Precision (%CV) < 15%Plasma[8]
Accuracy (% Recovery) 85 - 115%Tissues, Food[9]
Extraction Recovery 90 - 115%Tissues, Food[9]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate choline measurement and depends on the biological matrix.[1][2] Protein precipitation is a common and straightforward technique for plasma and serum samples.

Materials:

  • Biological sample (e.g., EDTA plasma)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Choline-d9 or Choline-d13 in water or ACN)[6]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Allow biological samples to thaw on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard solution to each sample, vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention of the highly polar choline molecule.[4][9][10][11]

Liquid Chromatography (LC) Parameters:

ParameterCondition
LC System Agilent 1200 series or equivalent
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Shodex HILICpak VC-50 2D)[7][10]
Column Temperature 40 °C[12][13]
Mobile Phase A 10 mM Ammonium Acetate in Water[10]
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution depending on the specific column and desired separation
Flow Rate 0.3 - 0.5 mL/min[7][12][13]
Injection Volume 3 - 5 µL[6][7]

Mass Spectrometry (MS) Parameters:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, AB SCIEX 3200 QTRAP)[10][11]
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions Choline: 104.1 -> 60.1; Choline-d9: 113.1 -> 69.1[6]
Fragmentor Voltage Optimized for specific instrument
Collision Energy Optimized for specific instrument
Calibration and Quality Control

Due to the endogenous nature of choline, a surrogate matrix or the standard addition method is required for accurate calibration.[14][15][16]

  • Calibration Standards: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) or the sample matrix (for standard addition) with known concentrations of a certified choline standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous and exogenous compounds.[8]

  • Linearity: Determine the concentration range over which the assay is linear.

  • Accuracy and Precision: Evaluate the closeness of measured values to the true value and the reproducibility of the measurements.[8]

  • Matrix Effect: Investigate the influence of the biological matrix on the ionization of the analyte.

  • Stability: Assess the stability of choline in the biological matrix under various storage and handling conditions.[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection (e.g., Plasma) is_addition Internal Standard Spiking sample_collection->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection hilic_separation HILIC Separation lc_injection->hilic_separation ms_detection MS/MS Detection (MRM) hilic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for LC-MS/MS analysis of choline.

bioanalytical_validation cluster_validation_params Core Validation Parameters method_development Method Development validation_plan Validation Plan method_development->validation_plan selectivity Selectivity & Specificity validation_plan->selectivity linearity Linearity validation_plan->linearity accuracy_precision Accuracy & Precision validation_plan->accuracy_precision matrix_effect Matrix Effect validation_plan->matrix_effect stability Stability validation_plan->stability method_validation_report Method Validation Report selectivity->method_validation_report linearity->method_validation_report accuracy_precision->method_validation_report matrix_effect->method_validation_report stability->method_validation_report

Caption: Bioanalytical method validation process overview.

References

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterization of Choline Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline (B1196258) bicarbonate is an ionic liquid that serves as a versatile compound in various industries. In the pharmaceutical sector, it is utilized in drug formulation to enhance the solubility and absorption of active pharmaceutical ingredients (APIs). Given its role in product efficacy and stability, comprehensive characterization is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and quantitative analysis of choline bicarbonate. This document provides detailed protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Structural and Quantitative Characterization by NMR

NMR spectroscopy provides detailed information on the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR is used to identify the choline cation, while ¹³C NMR can identify both the choline cation and the bicarbonate anion.

¹H NMR Spectral Data

The ¹H NMR spectrum of the choline cation is characterized by two main signals corresponding to the methyl and methylene (B1212753) protons. The chemical shifts are sensitive to the solvent used.

Protons (Choline Cation)Chemical Shift (δ) in D₂O (ppm)MultiplicityIntegration
-N⁺(CH₃ )₃~3.21Singlet9H
-CH₂ -N⁺(CH₃)₃~3.51Triplet2H
HO-CH₂ -~4.06Triplet2H

Table 1: Expected ¹H NMR Chemical Shifts for the Choline Cation in D₂O.[1]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides signals for each unique carbon atom in both the choline cation and the bicarbonate anion.

Carbon (Structure)Chemical Shift (δ) in D₂O (ppm)
-N⁺(C H₃)₃~56.5
-C H₂-N⁺(CH₃)₃~70.0
HO-C H₂-~60.0
HC O₃⁻ (Bicarbonate)~160-165

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O.[2][3][4]

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and parameter selection.

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a this compound sample for both ¹H and ¹³C NMR analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9%)

  • NMR tubes (5 mm, high precision)

  • Glass Pasteur pipette with glass wool plug[5]

  • Vortex mixer

  • Internal standard (optional, for quantitative analysis), e.g., TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

Procedure:

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. If performing quantitative analysis, add a known amount of an internal standard.

  • Mixing: Gently vortex the vial until the sample is completely dissolved.

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.[5]

  • Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation.

Protocol 2: ¹H NMR Data Acquisition (400 MHz)

This protocol provides standard parameters for acquiring a 1D ¹H NMR spectrum.

ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHzStandard field strength for routine analysis.
Pulse Sequencezg3030° pulse angle for quantitative measurements with short delays.
SolventD₂OCommon solvent for polar molecules.
Temperature298 K (25 °C)Standard operating temperature.
Spectral Width (SW)12 ppmCovers the typical chemical shift range for organic molecules.
Number of Scans (NS)16-64Sufficient for good signal-to-noise with ~10 mg sample.
Relaxation Delay (D1)5 sEnsures full relaxation for accurate integration.
Acquisition Time (AQ)~4 sProvides adequate digital resolution.
Protocol 3: ¹³C NMR Data Acquisition (100 MHz)

This protocol provides standard parameters for acquiring a proton-decoupled 1D ¹³C NMR spectrum.

ParameterRecommended ValuePurpose
Spectrometer Frequency100 MHz (on a 400 MHz system)Corresponding ¹³C frequency.
Pulse Sequencezgpg3030° pulse angle with proton power gating for decoupling.
SolventD₂OConsistent with ¹H NMR preparation.
Temperature298 K (25 °C)Standard operating temperature.
Spectral Width (SW)240 ppmCovers the full range of ¹³C chemical shifts.
Number of Scans (NS)1024 or moreRequired due to the low natural abundance and sensitivity of ¹³C.
Relaxation Delay (D1)2 sStandard delay for qualitative spectra.
Acquisition Time (AQ)~1 sStandard acquisition time.

Visualized Workflows

The following diagrams illustrate the key workflows for the NMR characterization of this compound.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Reporting prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 ¹H NMR Acquisition prep3->acq1 acq2 ¹³C NMR Acquisition prep3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration proc2->proc3 an1 Chemical Shift Assignment proc3->an1 an2 Purity Calculation (qNMR) an1->an2 an3 Generate Report an2->an3

Caption: General workflow for NMR characterization of this compound.

Caption: Key nuclei in this compound for NMR signal assignment.

qNMR_Purity_Workflow start_node start_node process_node process_node data_node data_node end_node end_node A Prepare Sample: Known mass of this compound + Known mass of Internal Standard B Acquire ¹H NMR Spectrum (ensure D1 > 5*T₁) A->B C Process Spectrum (Phase, Baseline, Reference) B->C D Integrate Non-Overlapping Peaks: - Analyte (Choline) - Standard C->D E Calculate Purity using Formula: Purity (%) = (I_A / N_A) * (N_S / I_S) * (M_A / M_S) * (m_S / m_A) * P_S D->E F Reported Purity Value E->F

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

References

Synthesis of Choline Geranate (CAGE): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Choline (B1196258) geranate (B1243311) (CAGE) is a biocompatible deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a versatile tool in pharmaceutical sciences and drug development.[1][2] Synthesized from generally recognized as safe (GRAS) reagents, choline bicarbonate and geranic acid, CAGE is noted for its ability to enhance the delivery of both hydrophobic and hydrophilic drugs across physiological barriers.[1][2] Its inherent antimicrobial properties further broaden its potential applications.[2] This document provides a detailed protocol for the synthesis, purification, and characterization of CAGE, with a focus on the commonly utilized 1:2 molar ratio of choline to geranic acid, which has demonstrated high efficacy in various applications.[2]

Physicochemical Properties of Choline Geranate (1:2 Molar Ratio)

The quantitative data for CAGE synthesized at a 1:2 molar ratio of this compound to geranic acid are summarized in the table below for easy reference.

PropertyValueReference
Molar Ratio (this compound:Geranic Acid) 1:2[1]
Molecular Weight 440.32 g/mol [1]
Appearance Clear, colorless to yellow viscous liquid[3]
Density (at 25 °C) 0.989 ± 0.001 g/mL[1]
Viscosity 569 ± 19 mPa·s[1]
Conductivity 13.79 ± 0.28 mS/m (~1.3 mS/cm)[1][3]
Diffusion Coefficient 2.2 × 10⁻¹² m²/s[1]
pH ~8.5[3]

Experimental Protocol: Synthesis of Choline Geranate (CAGE)

This protocol details the laboratory-scale synthesis of CAGE via a salt metathesis reaction.

Materials and Reagents
  • This compound solution (80% in water)

  • Geranic acid (≥85%)

  • Round bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Water bath

  • Rotary evaporator

  • Vacuum oven

  • Analytical balance

  • Karl Fischer titrator (for water content measurement)

Safety Precautions
  • This compound: Causes skin and eye irritation. May cause respiratory irritation.[4][5] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Handle in a well-ventilated area.[5]

  • Geranic Acid: Handle with care, wearing gloves and safety glasses.

  • The synthesis reaction produces carbon dioxide gas. Ensure adequate ventilation to prevent pressure buildup.

Step-by-Step Synthesis Procedure
  • Reactant Preparation:

    • In a 250 mL round bottom flask, weigh 39.58 g (0.2350 mol) of geranic acid.[6]

    • In a separate container, weigh 18.72 g (0.1133 mol) of 80% this compound solution to achieve a 1:2 molar ratio of choline to geranic acid.[6]

  • Reaction:

    • Place the round bottom flask containing geranic acid in a water bath set to approximately 27°C and add a magnetic stir bar.[3]

    • Slowly add the this compound solution dropwise to the geranic acid while stirring.[3] The addition of this compound will initiate an acid-base reaction, resulting in the evolution of carbon dioxide gas, which drives the reaction to completion.[7]

    • Continue stirring the mixture for approximately 8 hours at 27°C, or until the evolution of CO₂ ceases.[3]

  • Purification:

    • After the reaction is complete, remove the bulk of the water from the mixture using a rotary evaporator.

    • Transfer the resulting viscous liquid to a vacuum oven and dry for an extended period (e.g., 48 hours) to minimize the water content.[8]

  • Characterization and Storage:

    • The final product should be a clear, colorless to yellow viscous liquid.[3]

    • Measure the water content using Karl Fischer titration to ensure the desired level of dryness has been achieved.[3]

    • Confirm the chemical structure of the synthesized CAGE using analytical techniques such as ¹H NMR and FTIR spectroscopy.[9]

    • Store the final product in a tightly sealed container to prevent moisture absorption, as CAGE is hygroscopic.[3]

Experimental Workflow

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization & Storage weigh_ga Weigh Geranic Acid mix Mix Reactants in Round Bottom Flask weigh_ga->mix weigh_cb Weigh this compound Solution weigh_cb->mix stir Stir at ~27°C for 8h mix->stir co2 CO₂ Evolution stir->co2 rotovap Rotary Evaporation (Remove Water) co2->rotovap vacuum Vacuum Oven Drying rotovap->vacuum kf Karl Fischer Titration vacuum->kf nmr_ftir NMR & FTIR Spectroscopy vacuum->nmr_ftir store Store in Sealed Container vacuum->store

Caption: Workflow for the synthesis of Choline Geranate (CAGE).

Characterization of Choline Geranate

Fourier-Transform Infrared (FTIR) Spectroscopy

The formation of CAGE can be monitored via FTIR spectroscopy. A broad peak around 3300 cm⁻¹ corresponds to the combination of the choline -OH bond and the carboxylic acid in geranic acid.[3] The presence of peaks at approximately 1690 cm⁻¹ (C=O stretch) and 2968 cm⁻¹ (O-H stretch of the carboxylic acid) confirms the presence of the individual components within the deep eutectic solvent.[3]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of CAGE. The chemical shifts in the ¹H NMR spectrum of CAGE will differ from those of the individual starting materials, particularly for the protons located near the quaternary nitrogen atom of choline, indicating a strong anionic effect from the geranate.[9]

Applications in Drug Development

CAGE has demonstrated significant potential in various biomedical applications. Its ability to solubilize both hydrophobic and hydrophilic drugs makes it a valuable tool for formulation development.[2] Furthermore, CAGE has been shown to enhance the transdermal and oral delivery of therapeutic agents.[2] Its inherent antimicrobial and anti-biofilm properties are also being explored for applications in treating infections.[2]

References

Choline Bicarbonate: A Versatile and Eco-Friendly Catalyst for Base-Mediated Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Choline (B1196258) bicarbonate, a bio-derived and biodegradable ionic liquid, is emerging as a promising green catalyst for a variety of base-mediated organic reactions. Its mild basicity, high thermal stability, and low toxicity make it an attractive alternative to conventional and often hazardous catalysts. This document provides detailed application notes and experimental protocols for the use of choline bicarbonate in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation. Additionally, it explores its potential application in Henry and Michael addition reactions, providing generalized protocols based on the principles of these transformations and the catalytic nature of choline-based ionic liquids.

Overview of this compound as a Catalyst

This compound [(CH₃)₃N⁺CH₂CH₂OH][HCO₃⁻] is a quaternary ammonium (B1175870) salt that acts as a weak base. Its catalytic activity stems from the bicarbonate anion, which is capable of deprotonating acidic methylene (B1212753) compounds and other pronucleophiles, initiating a cascade of reactions to form complex molecules. The cholinium cation, derived from choline, a naturally occurring and essential nutrient, contributes to the compound's low toxicity and high biodegradability.

Key Advantages:

  • Green and Sustainable: Derived from renewable resources and biodegradable.

  • Mild Reaction Conditions: Often effective at room temperature and under atmospheric pressure.

  • Low Toxicity: Safer to handle compared to many traditional bases.

  • High Atom Economy: Can lead to high yields with minimal byproducts.

  • Potential for Recyclability: As an ionic liquid, it can potentially be recovered and reused.

Preparation of this compound

A stable aqueous solution of this compound can be prepared from trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide. This method is economical, safe, and environmentally friendly, with reported yields exceeding 98%.[1]

Experimental Protocol: Synthesis of this compound Solution (70%)

Materials:

  • 40% Trimethylamine aqueous solution

  • Carbon dioxide (gas)

  • Liquefied ethylene oxide (99%)

  • Reaction kettle with stirring, cooling, and gas inlet/outlet

Procedure:

  • Charge the reaction kettle with 295.55 kg of a 40% trimethylamine aqueous solution.

  • While stirring, introduce 88 kg of carbon dioxide gas. Maintain the pressure below 2 kgf/cm² and the temperature at 40°C.

  • Continue the reaction for 2 hours to form trimethylammonium bicarbonate.

  • Cool the reactor to 30°C and slowly add 88.88 kg of 99% liquefied ethylene oxide.

  • After the addition is complete, continue stirring until the reaction is complete.

  • Filter the resulting solution to obtain a clear, 70% aqueous solution of this compound. The reported yield for this process is 98.5%.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone. Choline-based ionic liquids have been shown to be effective catalysts for this reaction, promoting high yields under mild conditions.

Application Notes:

This compound is an effective catalyst for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate. The reaction proceeds smoothly at room temperature, often without the need for a separate organic solvent, thus adhering to the principles of green chemistry. The catalyst's mild basicity is sufficient to deprotonate the active methylene compound, initiating the condensation.

Quantitative Data: Knoevenagel Condensation of Aromatic Aldehydes
EntryAromatic AldehydeActive Methylene CompoundCatalystConditionsYield (%)
1BenzaldehydeMalononitrileThis compoundRoom Temp.High
24-ChlorobenzaldehydeMalononitrileThis compoundRoom Temp.High
34-MethoxybenzaldehydeEthyl CyanoacetateThis compoundRoom Temp.High
42-NitrobenzaldehydeMalononitrileThis compoundRoom Temp.High

Note: "High" yield is reported in the literature; specific quantitative values were not provided in the searched sources.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Aromatic aldehyde (10 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)

  • This compound solution (e.g., 70% in water) as catalyst

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol).

  • Add a catalytic amount of this compound solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be isolated by filtration if it precipitates from the reaction mixture.

  • If the product is soluble, water can be added to precipitate the product.

  • The crude product can be purified by recrystallization from ethanol.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants A Aromatic Aldehyde D Reaction at Room Temperature A->D B Active Methylene Compound B->D C This compound (Catalyst) C->D E Product Isolation (Filtration/Precipitation) D->E F Purification (Recrystallization) E->F G Final Product F->G

Knoevenagel Condensation Experimental Workflow.

Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. While specific protocols for this compound as the primary catalyst are not extensively documented, its basic nature suggests it is a viable candidate for promoting this transformation. The following is a generalized protocol.

Application Notes:

This compound's mild basicity can facilitate the deprotonation of the α-carbon of a nitroalkane to form a nitronate anion. This nucleophile can then attack the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide is subsequently protonated, likely by water present in the this compound solution or added during workup, to yield the β-nitro alcohol. The reaction is expected to proceed under mild conditions, potentially at room temperature.

Generalized Experimental Protocol: Henry Reaction

Materials:

  • Aldehyde or ketone (10 mmol)

  • Nitroalkane (e.g., nitromethane, nitroethane) (12 mmol)

  • This compound solution (as catalyst)

  • Dichloromethane (B109758) (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • To a stirred solution of the aldehyde or ketone (10 mmol) in a suitable solvent (or neat), add the nitroalkane (12 mmol).

  • Add a catalytic amount of this compound solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R-CH₂NO₂ Nitronate [R-CH⁻NO₂] Nitroalkane->Nitronate + HCO₃⁻ Bicarbonate HCO₃⁻ CarbonicAcid H₂CO₃ Aldehyde R'-CHO Alkoxide β-Nitro Alkoxide Aldehyde->Alkoxide Product β-Nitro Alcohol Alkoxide->Product Nitronate_ion [R-CH⁻NO₂] Nitronate_ion->Aldehyde ProtonSource H₂O / H₂CO₃ ProtonSource->Alkoxide

Generalized Mechanism of the Henry Reaction.

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Similar to the Henry reaction, the basic nature of this compound makes it a potential catalyst for this important C-C bond-forming reaction.

Application Notes:

In a Michael addition, this compound can act as a base to generate a resonance-stabilized enolate from a Michael donor, such as a malonate, β-ketoester, or nitroalkane. This enolate then adds to the β-carbon of the Michael acceptor. The resulting enolate is then protonated to give the 1,5-dicarbonyl compound or a related adduct. The use of a mild, biodegradable catalyst like this compound would be a significant green improvement over traditional strong bases like sodium ethoxide or sodium hydride.

Generalized Experimental Protocol: Michael Addition

Materials:

  • Michael donor (e.g., diethyl malonate) (10 mmol)

  • Michael acceptor (e.g., methyl vinyl ketone) (10 mmol)

  • This compound solution (as catalyst)

  • Ethanol (as solvent, optional)

  • Diethyl ether (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the Michael donor (10 mmol) in a minimal amount of ethanol (if necessary).

  • Add a catalytic amount of this compound solution.

  • To this mixture, add the Michael acceptor (10 mmol) dropwise at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Michael_Addition_Logic cluster_process Reaction Steps Donor Michael Donor (e.g., Malonate) Deprotonation 1. Deprotonation of Donor (Enolate Formation) Donor->Deprotonation Acceptor Michael Acceptor (e.g., Enone) Addition 2. Conjugate Addition to Acceptor Acceptor->Addition Catalyst This compound Catalyst->Deprotonation Deprotonation->Addition Protonation 3. Protonation Addition->Protonation Product Michael Adduct Protonation->Product

Logical Flow of a Michael Addition Reaction.

Conclusion

This compound presents a compelling case as a green and efficient catalyst for base-mediated organic reactions. Its application in Knoevenagel condensations is particularly promising, offering high yields under mild, environmentally friendly conditions. While its use in Henry and Michael addition reactions is less explored, its fundamental basic properties suggest significant potential. The generalized protocols provided here offer a starting point for researchers to explore the utility of this versatile and sustainable catalyst in a broader range of organic transformations, contributing to the development of greener and safer chemical processes in academic and industrial settings.

References

Application Notes and Protocols: Formulation of Choline Bicarbonate for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and application of choline (B1196258) bicarbonate in cell culture media. Choline, an essential nutrient, plays a critical role in cell structure, signaling, and metabolism. While choline chloride is a common supplement, choline bicarbonate offers the dual benefit of providing choline and contributing to the buffering capacity of the medium. This document outlines the preparation of sterile this compound solutions, and protocols for evaluating its effects on cell viability, proliferation, and relevant signaling pathways.

Introduction to this compound in Cell Culture

Choline is a vital component for the synthesis of phosphatidylcholine and sphingomyelin, which are essential for cell membrane integrity.[1] It also serves as a precursor for the neurotransmitter acetylcholine (B1216132) and is a source of methyl groups for various metabolic reactions.[1] In cell culture, adequate choline levels are crucial for robust cell growth, viability, and productivity, particularly in high-density cultures used for biologics production.[2]

This compound, as a supplement, provides a bioavailable source of choline while the bicarbonate ion contributes to the pH buffering system of the culture medium, which is critical for maintaining optimal physiological conditions.[3]

Preparation of Sterile this compound Stock Solution

2.1. Materials:

  • This compound solution (~80% in water) or this compound powder

  • Cell culture grade water (e.g., WFI or equivalent)

  • Sterile 0.22 µm syringe filters or vacuum filtration unit

  • Sterile conical tubes or bottles for storage

  • pH meter

  • 1 N Sterile HCl and 1 N Sterile NaOH for pH adjustment

2.2. Protocol for Preparing a 1 M this compound Stock Solution:

This protocol is adapted from standard laboratory procedures for preparing sterile aqueous solutions for cell culture.[4][5]

  • From ~80% Solution:

    • Calculate the volume of the ~80% this compound solution needed. The density of the ~80% solution is approximately 1.17 g/mL. The molecular weight of this compound is 165.19 g/mol .

    • Under sterile conditions in a biological safety cabinet, slowly add the calculated volume of the viscous this compound solution to a sterile container containing cell culture grade water to achieve a final volume that is about 90% of the desired total volume.

    • Mix the solution thoroughly by gentle swirling or using a sterile magnetic stirrer. This compound solutions can be viscous, so ensure complete dissolution.[6]

  • From Powder:

    • Weigh the required amount of this compound powder in a sterile container.

    • Under sterile conditions, add cell culture grade water to approximately 90% of the final desired volume.

    • Dissolve the powder completely by gentle swirling or using a sterile magnetic stirrer.

  • pH Adjustment:

    • Aseptically measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to a desired level (e.g., 7.2-7.4) by adding sterile 1 N HCl or 1 N NaOH dropwise while stirring.

  • Sterile Filtration:

    • Bring the solution to the final desired volume with sterile cell culture grade water.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage container. For viscous solutions, a larger surface area filter or a peristaltic pump may be beneficial.[7]

  • Storage:

    • Store the sterile 1 M this compound stock solution at 2-8°C, protected from light.

Workflow for Preparing Sterile this compound Stock Solution:

cluster_prep Preparation cluster_adjust Adjustment & Sterilization cluster_store Storage weigh Weigh this compound Powder or Measure ~80% Solution dissolve Dissolve in Cell Culture Grade Water weigh->dissolve ph_adjust Adjust pH to 7.2-7.4 dissolve->ph_adjust qs Adjust to Final Volume ph_adjust->qs sterile_filter Sterile Filter (0.22 µm) qs->sterile_filter store Store at 2-8°C, Protected from Light sterile_filter->store

Figure 1: Workflow for preparing a sterile this compound stock solution.

Quantitative Data on the Effects of Choline Supplementation

The optimal concentration of choline can vary between cell lines and culture conditions. The following tables summarize the effects of choline supplementation on different cell lines.

Table 1: Effect of Choline Chloride Concentration on CHO Cell Fed-Batch Culture [8]

Choline Chloride ConcentrationPeak Viable Cell Density (x 10^7 cells/mL)Cell Viability at 358h (%)mAb Titer (g/L)
1x~1.343.7~5.5
2x~1.555.06.4
4x~1.556.46.4

Table 2: Effect of Choline on MCF-7 Breast Cancer Cell Proliferation [9]

TreatmentCell Proliferation (% of Control)
Control (Vehicle)100
Choline (10 mM)~120*

*Note: Proliferation was determined by MTT assay after 3 days of culture. The asterisk indicates a significant difference from the control group.

Table 3: Standard Choline Chloride Concentrations in Common Cell Culture Media [10]

Media FormulationCholine Chloride Concentration (mg/L)
DMEM4
DMEM/F-128.98
Ham's F-1213.96
MEM56
High Choline Medium (Example)60 - 2500

Experimental Protocols

4.1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium containing the desired concentrations of this compound or choline chloride. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Overnight Incubation: Leave the plate overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

Workflow for MTT Assay:

seed Seed Cells in 96-well Plate with this compound incubate1 Incubate (e.g., 24-72h) seed->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize incubate3 Incubate Overnight solubilize->incubate3 read Measure Absorbance incubate3->read

Figure 2: Experimental workflow for the MTT cell viability and proliferation assay.

4.2. Monitoring pH in Cell Culture

Monitoring the pH of the cell culture medium is crucial, especially when evaluating the buffering capacity of this compound.

  • Phenol (B47542) Red Indicator: Most commercial media contain phenol red, which provides a visual indication of pH. A change from red to yellow indicates a drop in pH (acidic), while a change to purple indicates a rise in pH (alkaline).

  • pH Meter: For accurate measurements, aseptically collect a small sample of the culture medium and measure the pH using a calibrated pH meter.

  • Non-invasive Sensors: Commercially available non-invasive pH sensors can be integrated into culture vessels for continuous real-time pH monitoring.[8]

Choline Metabolism and Signaling Pathways

Choline metabolism is intricately linked to key signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancer cells, choline metabolism is reprogrammed to support rapid growth.

5.1. Choline Kinase in PI3K/AKT and Ras-MAPK Signaling:

Choline kinase (ChoK), the first enzyme in the CDP-choline pathway, is a key player in these altered metabolic and signaling networks.[11][12] The activation of oncogenic signaling pathways, such as the PI3K/AKT and Ras-MAPK pathways, can lead to the upregulation of ChoK activity.[8] This, in turn, increases the levels of phosphocholine, which is not only a precursor for membrane synthesis but also a potential second messenger.[13]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf chok Choline Kinase (ChoK) ras->chok activates akt AKT pi3k->akt mek MEK raf->mek erk ERK mek->erk erk->chok activates transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription akt->chok activates akt->transcription choline_in Choline pcho Phosphocholine choline_in->pcho ATP membrane Membrane Synthesis pcho->membrane

Figure 3: Simplified diagram of the role of Choline Kinase in the PI3K/AKT and Ras-MAPK signaling pathways.

Conclusion

The use of this compound as a cell culture supplement offers a promising approach to provide essential choline for cell growth and to contribute to the buffering system of the medium. The protocols and data presented in these application notes provide a framework for researchers to formulate and evaluate the effects of this compound in their specific cell culture systems. Further optimization of this compound concentration may be required for different cell lines and applications to achieve optimal performance in cell growth, viability, and the production of biologics.

References

Application Note: Elucidating the Binding Thermodynamics of Choline Bicarbonate Interactions using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique for the quantitative study of biomolecular interactions.[1][2] By directly measuring the heat released or absorbed during a binding event, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[1][3] This application note provides a detailed protocol for the use of ITC to characterize the interaction of choline (B1196258) bicarbonate with a model choline-binding protein, offering insights valuable for drug discovery and development, particularly in targeting choline-dependent pathways.

Choline is a vital nutrient involved in numerous physiological processes, including neurotransmission, membrane synthesis, and methyl metabolism. Its bicarbonate salt, choline bicarbonate, is a stable and soluble form suitable for biophysical assays. Understanding the thermodynamics of how this compound interacts with its protein targets can elucidate the driving forces behind molecular recognition and inform the design of novel therapeutics.[4]

Key Experimental Protocols

A successful ITC experiment relies on meticulous sample preparation and a well-designed experimental setup.[5]

Materials and Reagents
  • Macromolecule: Purified choline-binding protein (or other protein of interest) at a high concentration (>95% purity).

  • Ligand: this compound solution (e.g., 75% in water).

  • Buffer: A buffer with a low ionization enthalpy is recommended, such as phosphate (B84403) or acetate (B1210297) buffers, to minimize buffer-related heat effects.[6][7] The same buffer must be used for both the macromolecule and the ligand.[6][7]

  • ITC Instrument: A properly calibrated and maintained isothermal titration calorimeter.

  • General Laboratory Equipment: Pipettes, centrifuge, dialysis tubing, filters (0.22 µm), and a pH meter.

Protocol 1: Sample Preparation

Accurate and consistent sample preparation is critical for high-quality ITC data.[8]

  • Macromolecule Preparation:

    • Dialyze the purified protein extensively against the chosen ITC buffer to ensure buffer matching.[5][9] It is recommended to perform two to three buffer changes over 24-48 hours.

    • After dialysis, determine the precise concentration of the protein using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient).

    • Centrifuge or filter the protein solution (0.22 µm filter) to remove any aggregates.[5][9]

    • Degas the protein solution for at least one hour immediately before the ITC experiment to prevent air bubbles in the cell.[9]

  • Ligand Preparation:

    • Prepare a stock solution of this compound.

    • Dilute the this compound stock solution using the final dialysis buffer from the protein preparation to ensure an exact buffer match.[5][7]

    • Determine the accurate concentration of the final this compound solution.

    • Check and adjust the pH of the ligand solution to match the pH of the protein solution to within 0.05 pH units.[8]

    • Degas the ligand solution for at least one hour prior to the experiment.[9]

Protocol 2: ITC Experimental Setup and Execution

The concentrations of the macromolecule and ligand need to be optimized based on the expected binding affinity to ensure a well-defined binding isotherm.[9] A useful parameter for experimental design is the 'c-window', defined as c = n * K a * [M] T , where n is the stoichiometry, K a is the association constant, and [M] T is the total macromolecule concentration in the cell.[9] An ideal c-value is between 10 and 100.[3]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the instrument to a stable baseline.

  • Loading Samples:

    • Carefully load the degassed protein solution into the sample cell, avoiding the introduction of air bubbles. A typical volume is around 430 µL for an Auto-iTC200.[6]

    • Load the degassed this compound solution into the injection syringe (e.g., 150 µL for an Auto-iTC200).[6]

  • Titration Parameters:

    • Set the injection parameters. A typical experiment might consist of a single initial 0.4 µL injection (often discarded from analysis) followed by 19 injections of 2 µL each.

    • Set the spacing between injections to allow the signal to return to baseline (e.g., 150-180 seconds).

    • Set the stirring speed to ensure rapid mixing without generating significant frictional heat.

  • Control Experiments:

    • Perform a control titration by injecting the this compound solution into the buffer-filled sample cell. This measures the heat of dilution and is crucial for accurate data analysis.[2]

    • If the protein solution has a significant heat of dilution, a control experiment of titrating buffer into the protein solution should also be considered.

Protocol 3: Data Analysis
  • Data Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

  • Subtraction of Controls: Subtract the heats of dilution from the corresponding heats of binding.

  • Binding Isotherm Generation: Plot the corrected heat per injection against the molar ratio of ligand to macromolecule.

  • Model Fitting: Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the thermodynamic parameters: K D , ΔH, and stoichiometry (n).

  • Calculation of Gibbs Free Energy and Entropy: The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the following equations:

    • ΔG = -RT * ln(K a ) (where K a = 1/K D )

    • ΔG = ΔH - TΔS

Data Presentation

The quantitative data obtained from ITC experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Recommended Starting Concentrations for ITC Experiments

Expected K DMacromolecule in Cell (µM)Ligand in Syringe (µM)
1 nM - 100 nM10 - 30100 - 300
1 µM - 10 µM30 - 100300 - 1000
50 µM - 100 µM100 - 5001000 - 5000

Note: These are starting recommendations and may require optimization.[5]

Table 2: Hypothetical Thermodynamic Data for this compound Binding to a Choline-Binding Protein

ParameterValue
Stoichiometry (n)1.05 ± 0.05
Dissociation Constant (K D )5.2 ± 0.4 µM
Enthalpy (ΔH)-8.5 ± 0.3 kcal/mol
Entropy (ΔS)4.1 cal/mol/K
Gibbs Free Energy (ΔG)-7.2 kcal/mol

Mandatory Visualizations

Diagrams illustrating workflows and pathways are essential for clear communication of experimental design and biological context.

ITC_Experimental_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Macromolecule (e.g., Choline-Binding Protein) - Dialysis - Concentration Measurement - Degassing itc_run Isothermal Titration - Load Samples - Set Parameters - Run Titration p_prep->itc_run l_prep Ligand (this compound) - Dilution in Dialysis Buffer - pH Matching - Degassing l_prep->itc_run control_run Control Titration (Ligand into Buffer) l_prep->control_run integrate Integrate Raw Data itc_run->integrate subtract Subtract Control Data control_run->subtract integrate->subtract fit Fit Binding Isotherm subtract->fit thermo Determine Thermodynamic Parameters (KD, ΔH, n, ΔS) fit->thermo

Caption: Experimental workflow for ITC analysis of this compound binding.

Choline_Signaling_Pathway cluster_downstream Downstream Cellular Effects choline This compound (Extracellular) transporter Choline Transporter choline->transporter Binding & Transport choline_in Intracellular Choline transporter->choline_in acetylcholine Acetylcholine Synthesis (Neurotransmission) choline_in->acetylcholine phospholipids Phospholipid Synthesis (Membrane Integrity) choline_in->phospholipids betaine Betaine Synthesis (Methyl Donation) choline_in->betaine

Caption: Simplified signaling pathway involving choline uptake and metabolism.

References

How to prepare a standard solution of choline bicarbonate for analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation and Standardization of Choline (B1196258) Bicarbonate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline bicarbonate is a water-soluble quaternary ammonium (B1175870) salt utilized in various applications, including as an alkaline catalyst, an intermediate in the synthesis of other choline salts, and in pharmaceutical formulations.[1][] Accurate preparation of standard solutions is critical for quantitative analysis, formulation development, and quality control. This document provides a detailed protocol for the preparation of a standard solution of this compound and its subsequent standardization using a common analytical technique.

This compound is often supplied as an aqueous solution (e.g., 40-85% concentration) and can be unstable, with the bicarbonate anion potentially converting to carbonate and releasing carbon dioxide over time. Therefore, it is crucial to determine the precise concentration of the prepared solution before its use as a standard.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for reference.

PropertyValueReference
Chemical Formula C₆H₁₅NO₄[1][3]
Molecular Weight 165.19 g/mol [3][4]
CAS Number 78-73-9[4]
Appearance Colorless to slightly yellow liquid; also available as a solid.[]
Solubility Soluble in water (750 g/L at 20°C); sparingly soluble in methanol.[1][5]
Density ~1.17 g/mL at 25°C[1]
Stability Bicarbonate may convert to carbonate upon aging, releasing CO₂.
Storage Store in a cool, dry place in a sealed container below 40°C; refrigeration (2-8°C) is recommended.[6]

Health and Safety Precautions

This compound can cause skin, eye, and respiratory irritation.[1][3] Always handle this chemical in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, must be worn.[6] Consult the Safety Data Sheet (SDS) for complete safety information before handling.[7]

Experimental Workflow

The overall process for preparing and verifying a this compound standard solution is illustrated below.

G cluster_prep Preparation Stage cluster_analysis Standardization Stage cluster_final Final Stage start Obtain Choline Bicarbonate Stock (Solid or Aqueous Solution) weigh Accurately Weigh Solid or Measure Volume of Solution start->weigh dissolve Dissolve in Degassed, Deionized Water weigh->dissolve transfer Quantitatively Transfer to Volumetric Flask dissolve->transfer dilute Dilute to Volume and Mix Thoroughly transfer->dilute titrate Titrate Aliquot of Choline Bicarbonate Solution with Acid dilute->titrate dilute->titrate prep_titration Prepare Standardized Acid Titrant (e.g., 0.1 M HCl) prep_titration->titrate endpoint Determine Endpoint (Indicator or pH Meter) calculate Calculate Molarity of This compound Solution record Record Standardized Concentration and Date calculate->record store Store Solution Properly (2-8°C, Sealed) record->store

Caption: Workflow for preparing and standardizing a this compound solution.

Protocol 1: Preparation of a ~0.1 M this compound Solution

This protocol describes the preparation of 100 mL of an approximately 0.1 M this compound solution. The exact concentration will be determined via standardization.

Materials and Equipment
  • This compound (solid or concentrated aqueous solution)

  • Deionized (DI) water, recently boiled and cooled to remove dissolved CO₂

  • 100 mL volumetric flask, Class A

  • Analytical balance (for solid) or appropriate pipette (for liquid)

  • Beaker and glass stirring rod

  • Wash bottle with DI water

  • Funnel

Procedure

If using solid this compound:

  • Calculate the required mass: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 100 mL of 0.1 M solution: 0.1 mol/L × 0.1 L × 165.19 g/mol = 1.6519 g

  • Accurately weigh approximately 1.6519 g of this compound solid into a clean, dry beaker.

  • Add approximately 50 mL of degassed, deionized water to the beaker and stir until the solid is completely dissolved.

If using a concentrated aqueous solution (e.g., 80% w/w):

  • Note the density of the stock solution from the supplier's documentation (e.g., ~1.17 g/mL).

  • Calculate the volume of stock solution needed.

    • Grams of stock solution needed = 1.6519 g (pure) / 0.80 = 2.0649 g

    • Volume of stock solution = 2.0649 g / 1.17 g/mL ≈ 1.76 mL

  • Carefully pipette 1.76 mL of the concentrated solution into a beaker containing approximately 50 mL of degassed, deionized water.

Final Preparation Steps (for both methods): 4. Place a funnel into the neck of the 100 mL volumetric flask. 5. Quantitatively transfer the solution from the beaker into the flask. Rinse the beaker, stirring rod, and funnel multiple times with small volumes of DI water, adding all rinsings to the flask. 6. Carefully add DI water to the flask until the bottom of the meniscus reaches the calibration mark. 7. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

Protocol 2: Standardization by Acid-Base Titration

This protocol determines the exact molarity of the prepared this compound solution by titrating it against a standardized solution of hydrochloric acid (HCl).

Reaction: (CH₃)₃N⁺CH₂CH₂OH HCO₃⁻ + HCl → (CH₃)₃N⁺CH₂CH₂OH Cl⁻ + H₂O + CO₂

Materials and Equipment
  • Prepared ~0.1 M this compound solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 50 mL burette, Class A

  • 25 mL volumetric pipette, Class A

  • 250 mL Erlenmeyer flasks (x3)

  • Methyl orange indicator (or a calibrated pH meter)

  • Burette stand and clamp

Procedure
  • Rinse the 50 mL burette with a small amount of the standardized 0.1 M HCl solution, then fill it and record the initial volume to two decimal places.

  • Using the volumetric pipette, transfer 25.00 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of methyl orange indicator to the flask. The solution should appear yellow.

  • Titrate the this compound solution with the HCl from the burette, swirling the flask constantly.

  • The endpoint is reached when the solution undergoes a sharp color change from yellow to orange/red that persists for at least 30 seconds.

  • Record the final burette volume.

  • Repeat the titration for two more trials. The volumes of HCl used should agree within ±0.1 mL.

Data Presentation and Calculations

Record all measurements and calculate the molarity of the this compound solution.

Titration Data
TrialInitial Burette Reading (mL)Final Burette Reading (mL)Volume of HCl Used (mL)
1
2
3
Average
Molarity Calculation

The concentration of the this compound solution can be calculated using the following formula, derived from the stoichiometry of the reaction (M₁V₁ = M₂V₂):

Molarity_CholineBicarbonate = (Molarity_HCl × Volume_HCl) / Volume_CholineBicarbonate

  • Molarity_HCl: The exact molarity of your standardized HCl solution (e.g., 0.1000 M).

  • Volume_HCl: The average volume of HCl used in the titration (in L).

  • Volume_CholineBicarbonate: The volume of the aliquot taken for titration (e.g., 25.00 mL or 0.02500 L).

Example Calculation: If the average volume of 0.1000 M HCl used was 24.50 mL:

Molarity = (0.1000 mol/L × 0.02450 L) / 0.02500 L = 0.0980 M

The standardized concentration of the this compound solution is 0.0980 M. This value should be recorded on the solution bottle along with the preparation date.

References

Application Notes and Protocols: Choline Bicarbonate in Metal Surface Treatment Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) bicarbonate, a quaternary ammonium (B1175870) salt, is emerging as a versatile and environmentally friendly component in the formulation of metal surface treatments. Its biodegradability, low toxicity, and unique chemical properties make it a compelling alternative to traditional, often hazardous, chemicals used in processes such as corrosion inhibition, cleaning, and electroplating.[1][2] This document provides detailed application notes and experimental protocols for the use of choline bicarbonate in metal surface treatment, drawing upon data from closely related choline-based compounds to illustrate its potential applications and performance.

Key Applications

This compound's utility in metal surface treatment is multifaceted, primarily revolving around its properties as a weak base, a source of bicarbonate ions for passivation, and a component of deep eutectic solvents (DESs). Key applications include:

  • Corrosion Inhibition: The choline cation can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The bicarbonate anion can contribute to the passivation of the metal surface, further enhancing corrosion resistance.

  • Metal Cleaning and Degreasing: Formulations containing choline salts have been shown to be effective in removing tough soils from metal substrates.[1][3] The alkaline nature of this compound aids in the saponification of fats and oils, making it a useful component in aqueous cleaning solutions.

  • Electroplating and Electropolishing: Choline-based deep eutectic solvents are being extensively researched as "green" electrolytes for the electrodeposition of metals and alloys.[4] this compound can be a component of such electrolytes, acting as a pH buffer and a source of conductive ions.

  • pH Regulation: In various metal treatment baths, maintaining a specific pH is crucial for optimal performance. This compound serves as an effective pH regulator.[1][2]

Performance Data (Based on Related Choline Compounds)

While specific quantitative data for this compound as a primary corrosion inhibitor is limited in publicly available literature, studies on other choline-based ionic liquids and deep eutectic solvents provide strong evidence of their efficacy. This data serves as a valuable benchmark for the expected performance of this compound-containing formulations.

Choline CompoundMetalCorrosive MediumTest MethodMax. Inhibition Efficiency (%)Reference
Choline FormateMild Steel5% HClPotentiodynamic Polarization96.9[5]
Choline AcetateMild Steel5% HClPotentiodynamic Polarization99.5[5]
Choline PhenylalanineMild Steel1 M HClElectrochemical AnalysisHigh (not specified)[6]
Choline ChlorideMild Steel1 M H₂SO₄Weight Loss82.0[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in metal surface treatment applications.

Protocol 1: Evaluation of Corrosion Inhibition using Electrochemical Methods

This protocol outlines the use of potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to quantify the corrosion inhibition efficiency of this compound.

1. Materials and Equipment:

  • Working Electrode: Metal coupon of interest (e.g., mild steel, aluminum), prepared with a fixed surface area.
  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
  • Counter Electrode: Platinum or graphite (B72142) rod.
  • Electrochemical Workstation (Potentiostat/Galvanostat with EIS capability).
  • Glass corrosion cell.
  • Corrosive Medium: e.g., 3.5% NaCl solution, 0.5 M H₂SO₄.
  • This compound solution of varying concentrations.

2. Experimental Procedure:

  • Surface Preparation: Mechanically polish the working electrode with successively finer grades of SiC paper, rinse with deionized water and ethanol, and dry.
  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive medium.
  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.
  • Electrochemical Impedance Spectroscopy (EIS):
  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
  • Fit the obtained Nyquist or Bode plots to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
  • Potentiodynamic Polarization (PDP):
  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
  • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes.
  • Data Analysis:
  • Calculate the Inhibition Efficiency (IE%) from both EIS and PDP data using the following formulas:
  • IE% (from EIS) = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
  • IE% (from PDP) = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
  • Repeat the experiment with different concentrations of this compound.

Protocol 2: Metal Cleaning and Flash Rust Inhibition

This protocol describes a method to evaluate the cleaning efficacy and flash rust inhibition properties of a this compound-based cleaning solution.

1. Materials and Equipment:

  • Metal coupons (e.g., iron-based substrates) contaminated with a standard soil (e.g., grease, oil).
  • Aqueous cleaning solution containing this compound (e.g., 0.1 - 10 wt.%).[8]
  • Optional: Surfactants and other additives.
  • Beakers, ultrasonic bath (optional).
  • Drying oven.
  • High-humidity chamber or salt spray cabinet.

2. Experimental Procedure:

  • Cleaning:
  • Immerse the contaminated metal coupons in the this compound cleaning solution.
  • Agitate the solution or use an ultrasonic bath for a set period (e.g., 10-30 minutes) at a specified temperature (e.g., 50-60°C).
  • Remove the coupons, rinse with deionized water, and dry in an oven.
  • Visually inspect the coupons for cleanliness.
  • Flash Rust Inhibition Test:
  • Immediately after cleaning and rinsing, place the coupons in a high-humidity chamber or subject them to a salt spray test (e.g., ASTM B117).
  • Periodically inspect the coupons for the appearance of flash rust.
  • Compare the time to the first appearance of rust with control coupons cleaned with a solution without this compound.

Visualizations

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound is likely a synergistic effect of the choline cation and the bicarbonate anion. The positively charged choline cation adsorbs onto the negatively charged metal surface, forming a protective barrier. Simultaneously, the bicarbonate anion can promote the formation of a passive layer (e.g., iron carbonate on steel), which further impedes the corrosion process.

G cluster_solution Aqueous Solution with this compound cluster_surface Metal Surface cluster_inhibition Corrosion Inhibition Choline_cation Choline Cation (Ch+) Metal Metal Substrate (e.g., Fe) Choline_cation->Metal Adsorption of Choline Cation Bicarbonate_anion Bicarbonate Anion (HCO3-) Bicarbonate_anion->Metal Promotion of Passivation Layer (e.g., FeCO3) Protective_layer Formation of Protective Organic Layer Metal->Protective_layer Passive_layer Formation of Stable Passive Layer Metal->Passive_layer Corrosion_inhibited Corrosion Inhibited Protective_layer->Corrosion_inhibited Passive_layer->Corrosion_inhibited G start Start: Prepare Metal Samples and Solutions surface_prep 1. Metal Surface Preparation (Polishing, Cleaning) start->surface_prep solution_prep 2. Prepare Corrosive Media with Varying [this compound] surface_prep->solution_prep electrochemical_cell 3. Assemble Three-Electrode Electrochemical Cell solution_prep->electrochemical_cell ocp 4. Stabilize at Open Circuit Potential (OCP) electrochemical_cell->ocp eis 5a. Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp 5b. Potentiodynamic Polarization (PDP) ocp->pdp data_analysis 6. Data Analysis (Calculate IE%) eis->data_analysis pdp->data_analysis surface_analysis 7. Surface Characterization (SEM, XPS) - Optional data_analysis->surface_analysis conclusion End: Conclude on Inhibition Performance data_analysis->conclusion surface_analysis->conclusion

References

Troubleshooting & Optimization

How to prevent choline bicarbonate degradation to carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on preventing the degradation of choline (B1196258) bicarbonate to choline carbonate.

Frequently Asked Questions (FAQs)

Q1: What is choline bicarbonate and why is its stability a concern?

A1: this compound is the salt formed from the choline cation and the bicarbonate anion. It is typically supplied as an aqueous solution, often around 80% concentration. The primary stability concern is its degradation into choline carbonate through the loss of carbon dioxide (CO₂). This conversion alters the chemical properties of the solution, including its pH and ionic composition, which can negatively impact experimental results, formulation efficacy, and product shelf-life.

Q2: What are the primary factors that cause this compound to degrade into choline carbonate?

A2: The degradation is primarily driven by the equilibrium between bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻). Key factors that accelerate this process include:

  • Exposure to Air: The loss of dissolved CO₂ from the solution to the atmosphere shifts the equilibrium towards carbonate formation.

  • Elevated Temperature: Higher temperatures reduce the solubility of CO₂ in the aqueous solution, promoting its release and subsequent degradation of bicarbonate.

  • High pH: A more alkaline environment favors the formation of carbonate ions.

Q3: How can I visually identify if my this compound solution has degraded?

A3: While this compound solutions are typically colorless to slightly yellow liquids, degradation to carbonate may not always present a distinct visual change.[1] However, you might observe:

  • An increase in solution pH over time.

  • The formation of a precipitate if the carbonate salt of another cation present in the formulation has low solubility.

  • Inconsistent performance in downstream applications.

Q4: What are the recommended storage conditions to maximize the shelf-life of this compound?

A4: To minimize degradation, this compound solutions should be stored in tightly sealed, original containers in a cool, dry place away from direct sunlight.[1] Specific recommended storage temperatures are often between 2-8°C.[2][3] Storing under an inert atmosphere, such as nitrogen or argon, or even a CO₂-enriched atmosphere can further enhance stability by preventing CO₂ loss.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound solutions.

Problem 1: The pH of my this compound-containing formulation is increasing over time.

Potential Cause Troubleshooting Step Recommended Action
CO₂ Loss The solution is degrading to the more alkaline choline carbonate.1. Immediately blanket the headspace of your solution container with CO₂ or an inert gas like Nitrogen. 2. Ensure the container is sealed airtight. 3. Store the formulation at a reduced temperature (e.g., 2-8°C) to increase CO₂ solubility.[2][3]
Incompatible Components Other basic components in the formulation are reacting or influencing the equilibrium.1. Review all components of the formulation for potential basic compounds. 2. Analyze a control sample of this compound in the same solvent to isolate the cause.

Problem 2: I am observing unexpected precipitation in my experiment.

Potential Cause Troubleshooting Step Recommended Action
Carbonate Formation This compound has degraded to choline carbonate, which then reacts with other cations (e.g., Ca²⁺, Mg²⁺) in your system to form insoluble carbonate salts.1. Confirm the identity of the precipitate using analytical techniques (e.g., FTIR, XRD). 2. If it is a carbonate salt, implement stricter storage and handling protocols for the this compound stock solution to prevent initial degradation. 3. Consider using a chelating agent if divalent cations cannot be removed from your system.
Solvent Effects The choline salt is precipitating due to changes in solvent composition or temperature.1. Verify the solubility of this compound and other components in your specific solvent system. 2. Ensure the temperature of the solution remains within a range that maintains solubility.
Degradation Pathway and Prevention Workflow

The following diagrams illustrate the chemical degradation pathway and a logical workflow for troubleshooting stability issues.

substance substance condition condition product product arrowhead_style arrowhead_style CB 2 this compound (2(CH₃)₃N⁺CH₂CH₂OH • HCO₃⁻) CC Choline Carbonate ((CH₃)₃N⁺CH₂CH₂OH)₂ • CO₃²⁻ CB->CC H2O H₂O CB->H2O CO2 CO₂ CB->CO2 Heat Heat / Air Exposure Heat->CB

Caption: Chemical degradation of this compound to choline carbonate.

problem problem check check action action solution solution start Problem Detected: pH Instability or Precipitation check_storage Were proper storage conditions used? (2-8°C, airtight) start->check_storage check_handling Was exposure to atmosphere minimized? check_storage->check_handling Yes implement_storage Action: Implement Strict Storage Protocol (Refrigerate, Seal Tightly) check_storage->implement_storage No analyze Quantify Bicarbonate/ Carbonate Ratio (e.g., HPLC) check_handling->analyze Yes implement_handling Action: Use Inert Gas (N₂ or CO₂) Blanket check_handling->implement_handling No result Is Carbonate level > acceptable limit? analyze->result unstable Source of instability is identified implement_storage->unstable implement_handling->unstable discard Discard old stock. Use new, verified lot. result->discard Yes stable Solution is Stable result->stable No discard->unstable

Caption: Troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol 1: Quantification of this compound and Choline Carbonate using HPLC-CAD

This protocol provides a method to determine the purity of a this compound solution and quantify its degradation to choline carbonate. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is suitable because choline salts lack a strong UV chromophore.[4]

Objective: To separate and quantify choline, bicarbonate, and carbonate ions.

Instrumentation and Materials:

  • HPLC system with a gradient pump and autosampler.

  • Charged Aerosol Detector (CAD).

  • Mixed-mode column (e.g., a zwitterionic stationary phase) suitable for Hydrophilic Interaction Chromatography (HILIC).[4]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer solution (e.g., 5-10 mM, pH adjusted).

  • This compound and choline carbonate reference standards.

  • Volumetric flasks, pipettes, and vials.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in deionized water.

    • Prepare a separate stock solution of choline carbonate reference standard.

    • Create a series of calibration standards by diluting the stock solutions to concentrations spanning the expected sample range.

  • Sample Preparation:

    • Accurately dilute the this compound sample to be tested into the calibration range using deionized water.

  • Chromatographic Conditions (Example): [4][5]

    • Column: Mixed-mode HILIC column.

    • Mobile Phase: Gradient elution using Acetonitrile (A) and Ammonium Acetate buffer (B).

    • Gradient Program: A time-based gradient should be optimized to separate the choline cation from the bicarbonate and carbonate anions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detector: CAD.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for choline.

    • Inject the prepared samples.

    • Integrate the peak area for the choline cation. The ratio of choline to its counter-ions can be inferred, or if standards are available, the anions can be quantified directly.

Protocol 2: Workflow for Stability Testing

This protocol outlines a procedure to assess the stability of a this compound solution under different environmental conditions.

step step process process analysis analysis decision decision end end prep 1. Prepare homogeneous This compound solution aliquot 2. Aliquot into multiple airtight vials for each condition prep->aliquot storage 3. Store aliquots under defined conditions aliquot->storage conditions Conditions: A: 2-8°C, Airtight B: 25°C, Airtight C: 25°C, Headspace D: 40°C, Airtight storage->conditions pull 4. Pull samples at defined time points (T=0, 1, 2, 4 weeks) storage->pull analyze 5. Analyze samples via validated method (e.g., HPLC) pull->analyze evaluate 6. Evaluate Data analyze->evaluate compare Compare degradation % vs. initial (T=0) sample evaluate->compare spec Degradation within spec? compare->spec pass Stability Profile Established spec->pass Yes fail Determine Shelf-Life and Revise Conditions spec->fail No

Caption: Experimental workflow for a this compound stability study.

References

Troubleshooting low yield in choline bicarbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of choline (B1196258) bicarbonate, focusing on addressing the common issue of low yield.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield in choline bicarbonate synthesis can often be traced back to several critical factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, poor mixing, or incorrect stoichiometry.

  • Suboptimal Temperature: Temperature control is crucial. For syntheses involving trimethylamine (B31210), carbon dioxide, and ethylene (B1197577) oxide, specific temperature ranges are required for each step to prevent side reactions or decomposition.[1] For instance, the initial reaction to form trimethylammonium bicarbonate is often conducted at a cool 10°C.[1]

  • Poor Quality of Starting Materials: Impurities in the reactants, such as trimethylamine or ethylene oxide, can lead to the formation of undesired byproducts, consuming the reactants and lowering the yield of this compound.

  • Issues with Carbon Dioxide Addition: Inefficient introduction of carbon dioxide, either due to leaks in the system or insufficient pressure, can limit the formation of the bicarbonate intermediate. The reaction is often run under a slight pressure (e.g., < 2kgf/cm²) to ensure adequate CO2 dissolution and reaction.[1]

  • Product Decomposition: this compound can be thermally sensitive. Excessive temperatures during the reaction or workup can cause it to decompose. It is recommended to store this compound solutions at cool temperatures (2-8°C).[2][3]

  • Losses During Workup and Purification: Product can be lost during filtration, extraction, or other purification steps. For methods involving ion exchange resins, incomplete elution or binding can also be a factor.[4]

Q2: I'm using choline chloride and an ion exchange resin to produce this compound, but the conversion is poor. Why might this be?

A2: When using an ion exchange method to convert choline chloride to this compound, several factors can affect efficiency:

  • Resin Capacity and Activation: The weakly basic anion exchange resin must be properly converted to the bicarbonate form.[4] If the resin is not fully activated or its exchange capacity is exceeded by the amount of choline chloride solution passed through it, the conversion will be incomplete, leaving unreacted choline chloride in your product.[4]

  • Flow Rate: Passing the choline chloride solution through the resin column too quickly can result in insufficient contact time for the ion exchange to occur, leading to poor conversion.

  • Concentration of Choline Chloride: The concentration of the choline chloride solution can impact the exchange efficiency. Concentrations between 0.05 N and 2 N are often cited.[4]

Q3: My final product is an off-color or viscous liquid instead of the expected colorless solution. What causes this?

A3: The appearance of an off-color or unusually viscous product often points to impurities or side reactions.

  • Side Reactions: If the reaction temperature is not carefully controlled, side reactions can produce polymeric or colored byproducts.

  • Oxidation: Impurities or exposure to air during the reaction could lead to oxidation products that discolor the solution.

  • Residual Solvents or Starting Materials: Failure to remove all starting materials or solvents during the workup can alter the physical appearance and viscosity of the final product.

Q4: How can I minimize side reactions during the synthesis?

A4: Minimizing side reactions is critical for achieving a high yield of a pure product.

  • Strict Temperature Control: Maintain the recommended temperature at each stage of the reaction. For the reaction of trimethylamine, CO2, and ethylene oxide, this involves an initial cooling phase followed by a controlled reaction temperature.[1]

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation and other unwanted side reactions.

  • Purity of Reagents: Use high-purity starting materials to avoid introducing contaminants that could catalyze side reactions.

  • Controlled Addition of Reagents: Add reagents, particularly reactive ones like ethylene oxide, in a slow, controlled manner to manage the reaction exotherm and prevent localized high temperatures.[1]

Experimental Protocols & Data

Synthesis via Trimethylamine, CO2, and Ethylene Oxide

This method is widely cited for its high yield and environmentally friendly profile, as it avoids the use of harsh catalysts.[1][5]

Protocol Outline:

  • Formation of Trimethylammonium Bicarbonate: An aqueous solution of trimethylamine is charged into a reactor. Carbon dioxide is then introduced under stirring while maintaining a controlled temperature (e.g., 10-40°C) and slight pressure (< 2kgf/cm²). The reaction is typically held for a period, such as 2 hours, to ensure complete formation of the intermediate.[1]

  • Reaction with Ethylene Oxide: Liquefied ethylene oxide is then added to the reactor. The temperature is carefully controlled and often cooled during this addition (e.g., to 10-30°C) to manage the exothermic reaction.[1]

  • Filtration and Isolation: After the reaction is complete, the resulting aqueous solution of this compound is filtered to yield the final product.[1]

Table 1: Example Reaction Parameters and Reported Yields

Trimethylamine SolutionCO2 (relative amount)Ethylene Oxide (relative amount)Temperature (°C)PressureReported YieldReference
30% Aqueous22 kg22.22 kg10°C< 2 kgf/cm²98.1%[1]
40% Aqueous88 kg88.88 kg30-40°C< 2 kgf/cm²98.5%[1]

Note: The quantities listed are from specific patent examples and should be scaled appropriately for laboratory use.

Visual Guides: Workflows and Pathways

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow to diagnose the cause of low yield in your this compound synthesis.

TroubleshootingWorkflow start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity purity_impure Impure: Purify or Use New Reagents check_purity->purity_impure Yes purity_ok Purity OK check_purity->purity_ok No check_conditions 2. Verify Reaction Conditions check_workup 3. Analyze Workup & Purification Steps check_conditions->check_workup temp_issue Incorrect Temperature? check_conditions->temp_issue time_issue Incorrect Time/Mixing? check_conditions->time_issue co2_issue CO2 Addition Issue? check_conditions->co2_issue loss_issue Significant Loss During Filtration/Extraction? check_workup->loss_issue purity_ok->check_conditions fix_temp Action: Calibrate & Monitor Temperature Control temp_issue->fix_temp fix_time Action: Increase Time & Ensure Proper Agitation time_issue->fix_time fix_co2 Action: Check System for Leaks & Pressure co2_issue->fix_co2 fix_loss Action: Refine Purification Technique loss_issue->fix_loss

Caption: A step-by-step guide to troubleshooting low yield.

This compound Synthesis Pathway

This diagram illustrates the common two-step reaction pathway for synthesizing this compound from trimethylamine.

SynthesisPathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Choline Formation TMA Trimethylamine (aq) Intermediate Trimethylammonium Bicarbonate TMA->Intermediate CO2 Carbon Dioxide (gas) CO2->Intermediate EO Ethylene Oxide Intermediate->EO + Product This compound EO->Product

Caption: Reaction pathway for this compound synthesis.

References

Technical Support Center: Aqueous Choline Bicarbonate (2-8°C Storage)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aqueous choline (B1196258) bicarbonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and storage of aqueous choline bicarbonate solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aqueous this compound?

A1: Aqueous this compound solutions should be stored in a tightly sealed container at 2-8°C, protected from light.

Q2: What is the expected appearance of a fresh aqueous this compound solution?

A2: A fresh solution should be a clear, colorless to slightly yellow liquid.

Q3: What is the primary degradation pathway for aqueous this compound during storage?

A3: The primary degradation pathway involves the conversion of bicarbonate to carbonate, with the release of carbon dioxide gas. This can lead to a gradual increase in the pH of the solution.

Q4: Can I use the solution if it has changed color?

A4: A significant change in color, such as turning noticeably yellow or brown, may indicate degradation. It is recommended to perform a quality control check (e.g., pH measurement, concentration determination) before use. For critical applications, using a fresh, colorless solution is advised.

Q5: What should I do if I observe precipitate in the solution?

A5: Precipitate formation can be a sign of degradation or changes in solubility. Do not use a solution with unexpected precipitates. Refer to the troubleshooting guide below for more information.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution has turned yellow/brown - Oxidation: Exposure to air (oxygen) can cause oxidation of the choline moiety, a common issue with amine-containing solutions.[1] - Degradation: Over time, especially if not stored properly, degradation products can form that impart color.- Ensure the container is tightly sealed to minimize air exposure. - Store the solution protected from light, as light can accelerate oxidative processes. - For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon. - If the discoloration is significant, it is best to use a fresh batch of the solution for sensitive experiments.
Precipitate has formed in the solution - Carbonate Formation: The conversion of bicarbonate to carbonate can lead to the formation of less soluble choline carbonate, especially at higher concentrations or if the solution has been stored for an extended period. - Temperature Fluctuations: Significant temperature changes can affect the solubility of this compound.- Allow the solution to equilibrate to room temperature and gently agitate to see if the precipitate redissolves. - Do not heat the solution, as this can accelerate degradation. - If the precipitate does not redissolve, it is not recommended to use the solution, as its concentration will be altered.
pH of the solution is higher than expected - CO2 Loss: As bicarbonate converts to carbonate, carbon dioxide is released from the solution, leading to an increase in pH. This is more likely to occur if the container is not properly sealed or has been opened frequently.- Measure the pH of the solution upon receipt and periodically during storage to monitor for changes. - If the pH has significantly increased, the bicarbonate/carbonate ratio has changed, which may affect your experiments. Consider using a fresh solution.
Inconsistent experimental results - Degraded Solution: Use of a solution that has undergone significant degradation (color change, pH shift, precipitation) can lead to unreliable results. - Incorrect Concentration: The concentration may have changed due to degradation or solvent evaporation from an improperly sealed container.- Always use a fresh or properly stored solution for critical experiments. - Perform a quality control check, such as a concentration determination by titration (see Experimental Protocols section), before use.

Stability Data

Time (hours)pH (Mean)pCO2 (Mean, mmHg)Bicarbonate Concentration (Mean, mmol/L)
0 8.2538.535.1
24 8.2336.235.0
48 8.2033.834.9

As shown in the table, while there are slight decreases in pH and pCO2 over 48 hours, the bicarbonate concentration remains relatively stable under these conditions.[2][4]

Experimental Protocols

Protocol 1: Determination of this compound Concentration by Titration

This protocol provides a method to estimate the concentration of bicarbonate in your aqueous this compound solution using a standard acid-base titration.

Materials:

  • Aqueous this compound solution (sample)

  • 0.1 N Hydrochloric acid (HCl), standardized

  • Phenolphthalein (B1677637) indicator

  • Methyl orange indicator

  • Burette, 50 mL

  • Pipette, 25 mL

  • Erlenmeyer flask, 250 mL

  • Magnetic stirrer and stir bar

  • Distilled water

Procedure:

  • Accurately pipette 25.00 mL of the aqueous this compound solution into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of distilled water to ensure the pH electrode (if used) or the indicator color change is easily visible.

  • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should turn pink.

  • Fill the burette with standardized 0.1 N HCl and record the initial volume.

  • Titrate the this compound solution with the HCl until the pink color disappears. Record the volume of HCl added (V1). This first endpoint corresponds to the conversion of carbonate to bicarbonate.

  • To the same solution, add 2-3 drops of methyl orange indicator. The solution should turn yellow.

  • Continue the titration with 0.1 N HCl until the solution turns a reddish-orange color. Record the total volume of HCl added from the beginning of the titration (V2). This second endpoint corresponds to the neutralization of all bicarbonate.

Calculations:

  • Volume of HCl for carbonate (Vc) = 2 * V1

  • Volume of HCl for bicarbonate (Vb) = V2 - V1

  • Molarity of Bicarbonate = (Vb * Molarity of HCl) / Volume of sample

  • Molarity of Carbonate = (V1 * Molarity of HCl) / Volume of sample

Protocol 2: Quality Control by HPLC-UV

For a more precise quantification and assessment of purity, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be employed. As choline itself lacks a strong chromophore, indirect UV detection or ion-pairing chromatography is often used. The following is a general guideline, and specific parameters may need to be optimized for your system.

Chromatographic Conditions (Example):

  • Column: Strong cation exchange (SCX) column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength suitable for the mobile phase or a derivatizing agent if used.

  • Standard Preparation: Prepare a series of known concentrations of a this compound reference standard in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the aqueous this compound solution to be tested in the mobile phase to a concentration that falls within the range of the calibration curve.

Visualizations

degradation_pathway choline_bicarbonate This compound (2 HCO₃⁻ + 2 Choline⁺) choline_carbonate Choline Carbonate (CO₃²⁻ + 2 Choline⁺) choline_bicarbonate->choline_carbonate Spontaneous (loss of CO₂ and H₂O) co2 Carbon Dioxide (CO₂) choline_carbonate->co2 h2o Water (H₂O) choline_carbonate->h2o

Caption: Chemical degradation of this compound to choline carbonate.

troubleshooting_workflow start Issue Encountered with Aqueous this compound check_appearance Check Visual Appearance start->check_appearance is_discolored Is the solution yellow/brown? check_appearance->is_discolored is_precipitated Is there a precipitate? is_discolored->is_precipitated No use_fresh Use a fresh batch of solution for critical applications is_discolored->use_fresh Yes check_ph Measure pH is_precipitated->check_ph No is_precipitated->use_fresh Yes ph_high Is pH significantly higher than expected? check_ph->ph_high check_concentration Determine Concentration (e.g., via Titration) ph_high->check_concentration No review_storage Review storage conditions: - Tightly sealed? - 2-8°C? - Protected from light? ph_high->review_storage Yes concentration_ok Is concentration within specification? check_concentration->concentration_ok use_solution Solution is likely suitable for use concentration_ok->use_solution Yes concentration_ok->use_fresh No review_storage->use_fresh

Caption: Troubleshooting workflow for aqueous this compound.

References

Technical Support Center: Managing Hygroscopicity of Choline Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of choline (B1196258) salts in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a choline salt is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] Hygroscopic choline salts will readily take up water from the air, which can lead to several experimental challenges.[1]

Q2: Which choline salts are known to be hygroscopic?

A2: Several choline salts exhibit hygroscopicity to varying degrees. Choline chloride is known to be extremely hygroscopic.[3][4] Choline alfoscerate is also described as very or extremely hygroscopic.[5][6] Choline bitartrate (B1229483) is also hygroscopic, although some sources suggest it is less so than choline chloride.[3][7]

Q3: What problems can the hygroscopicity of choline salts cause in my experiments?

A3: Moisture absorption by choline salts can lead to significant issues, including:

  • Inaccurate Weighing: Absorption of water will increase the mass of the compound, leading to an overestimation and errors in solution concentrations.[1]

  • Chemical Degradation: The presence of water can cause the chemical degradation of the choline salt over time, affecting its purity, stability, and overall quality.[1][8]

  • Physical Changes: The powder may become difficult to handle due to clumping, stickiness, or even liquefaction in cases of extreme moisture absorption.[1][3][9] This can impede proper mixing and formulation.[3]

  • Altered Physicochemical Properties: Moisture can change the flowability, compression, and hardness of solid dosage forms.[10]

Troubleshooting Guide

Problem Possible Cause Solution
Weight of choline salt is continuously increasing on the analytical balance. The compound is actively absorbing moisture from the ambient air.[1]Minimize the exposure time of the compound to the atmosphere. Use the "weighing by difference" technique (see Protocol 1). For optimal results, perform weighing inside a controlled environment like a glove box with low humidity.[1][11]
The choline salt powder is clumped, sticky, or difficult to handle. The material has absorbed a significant amount of moisture from the atmosphere.[1][9]Transfer the material to a desiccator to remove surface moisture.[1] For future use, ensure storage conditions are strictly followed. Consider determining the water content before use (see Protocol 2).
Inconsistent or unexpected experimental results when using a choline salt solution. The actual concentration of the prepared solution may be lower than calculated because the initial weight of the choline salt included an unknown amount of water.[1]Determine the water content of your choline salt stock using a reliable method like Karl Fischer titration (see Protocol 2) or Thermogravimetric Analysis (TGA). Adjust the mass used for solution preparation based on the determined water content.[1] Always handle the compound in a way that minimizes moisture absorption.
Physical or chemical instability of a formulation containing a choline salt over time. The hygroscopic nature of the choline salt is drawing moisture into the formulation, leading to degradation of the salt or other components.[3][12]Consider formulation strategies to mitigate hygroscopicity, such as film coating, encapsulation, or co-processing with hydrophobic excipients.[6][13] Ensure final products are stored in packaging with a high moisture barrier, potentially including a desiccant.[12][13]

Quantitative Data on Choline Salt Properties

The following table summarizes the hygroscopic nature and related properties of common choline salts.

Choline Salt Hygroscopicity Description Physical State Water Solubility Notes
Choline Chloride Extremely hygroscopic[3][4][7]Colorless or white crystalline powder[7]Very soluble in water[7]Its hygroscopicity can make it difficult to handle in manufacturing operations.[3][4]
Choline Bitartrate Hygroscopic, but noted as having low hygroscopicity in some contexts[7]White crystalline powder[7]Very soluble in water[7]Has been used in powdered diets due to its relatively lower hygroscopicity compared to choline chloride.[7]
Choline Alfoscerate (L-α-GPC) Extremely/Very hygroscopic[5][6]White crystals or white solid[5]Soluble in waterCan be miscible with water.[5] Its hygroscopicity is a known challenge in formulation.[6]
Choline Tosylate Hygroscopic[1]Not specifiedNot specifiedSpecific moisture sorption data is not readily available, but proper handling is emphasized.[1]

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic Choline Salts (Weighing by Difference)

This protocol minimizes the exposure of the hygroscopic material to the atmosphere during weighing, ensuring a more accurate measurement.

Methodology:

  • Place a clean, dry weighing vessel (e.g., a vial with a cap) on the analytical balance and tare it.

  • Inside a low-humidity environment if possible (e.g., a glove box or under a nitrogen blanket), add an estimated amount of the choline salt to the weighing vessel, ensuring it is more than the target weight.

  • Tightly cap the weighing vessel and transfer it to the analytical balance.

  • Record the mass of the weighing vessel containing the choline salt.

  • Quickly transfer the desired amount of the choline salt from the weighing vessel to your receiving container (e.g., a flask for solution preparation).

  • Immediately recap the original weighing vessel.

  • Place the weighing vessel back on the analytical balance and record the new, lower mass.

  • The difference between the mass recorded in step 4 and step 7 is the accurate weight of the transferred choline salt.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample. It is a coulometric or volumetric method based on a reaction between iodine and water.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.

  • Titer Determination (for Volumetric Titration): Standardize the KF reagent (the titrant) by titrating a known mass of a certified water standard (e.g., disodium (B8443419) tartrate dihydrate) or a known volume of pure water. This determines the water equivalent of the reagent (mg H₂O per mL of titrant).

  • Sample Preparation: Accurately weigh a suitable amount of the choline salt sample. The sample size will depend on the expected water content and the sensitivity of the instrument.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration cell, minimizing exposure to atmospheric moisture.

  • Titration: Start the titration process. The instrument will automatically add the KF reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the amount of water in the sample based on the amount of titrant used and its predetermined titer. The result is typically expressed as a percentage of water content (w/w).

  • Replicates: Perform multiple measurements to ensure the accuracy and precision of the result.

Visual Guides

experimental_workflow cluster_storage Storage cluster_weighing Weighing cluster_dissolution Solution Preparation cluster_analysis Analysis/Use Storage Store Choline Salt in Airtight Container in a Desiccator GloveBox Transfer to Glove Box (Low Humidity) Storage->GloveBox Minimize Exposure Weighing Perform Weighing by Difference (Protocol 1) GloveBox->Weighing Dissolution Quickly Add to Solvent and Mix Weighing->Dissolution Immediate Transfer Experiment Use in Experiment Dissolution->Experiment

Caption: Workflow for handling hygroscopic choline salts.

troubleshooting_logic Start Inconsistent Experimental Results Observed CheckWeighing Was the material's weight stable during weighing? Start->CheckWeighing CheckAppearance Is the choline salt clumped or sticky? CheckWeighing->CheckAppearance No ImproveHandling Implement improved handling procedures (Glove box, Desiccator) CheckWeighing->ImproveHandling Yes CheckAppearance->Start No (Consider other experimental variables) MoistureContent Determine Water Content (e.g., Karl Fischer Titration) CheckAppearance->MoistureContent Yes AdjustMass Adjust weighed mass for future experiments based on water content MoistureContent->AdjustMass ReRun Re-run experiment with corrected concentration AdjustMass->ReRun ImproveHandling->ReRun

Caption: Troubleshooting inconsistent experimental results.

References

Avoiding skin and eye irritation when handling choline bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with choline (B1196258) bicarbonate. Adherence to these guidelines is critical to prevent skin and eye irritation and to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with choline bicarbonate?

A1: this compound is classified as an irritant. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Q2: What should I do if this compound gets on my skin?

A2: Immediately wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing, ensuring you do not touch uncontaminated skin in the process.[3] If skin irritation occurs or persists, seek medical advice.

Q3: What is the correct first aid procedure for eye contact with this compound?

A3: If this compound splashes into your eyes, immediately flush them with copious amounts of lukewarm water for at least 15 minutes at an emergency eyewash station.[2][3][4][5][6] It is important to hold the eyelids open during flushing to ensure the entire surface of the eye is rinsed.[4][6][7] If you are wearing contact lenses, remove them while flushing.[4][6] After flushing, seek immediate medical attention from an eye specialist (ophthalmologist).[2][6]

Q4: Is respiratory protection necessary when working with this compound?

A4: Under normal handling conditions with adequate general room ventilation or a local exhaust (fume hood), respiratory protection is typically not necessary.[1] However, if you are working in conditions where mist or vapor may be generated, or if ventilation is inadequate, a vapor respirator is recommended.[1]

Q5: How should I clean up a small spill of this compound solution?

A5: For a small spill, absorb the liquid with an inert material such as vermiculite, cat litter, or chemical absorbent pads.[1][8][9] Once absorbed, scoop the material into a suitable container for hazardous waste disposal.[10] Clean the spill area with soap and water.[1] Always wear appropriate personal protective equipment during cleanup.[1][11]

Troubleshooting Guides

Issue: Skin Redness or Irritation After Handling
  • Immediate Action: Move away from the handling area and immediately wash the affected skin with soap and tepid water for at least 15 minutes.[3]

  • Decontamination: Remove any contaminated clothing or jewelry while rinsing.[3]

  • Evaluation: Observe the affected area for persistent redness, swelling, or pain.

  • Medical Attention: If irritation persists or worsens, seek medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[12]

  • Review of Practices: Re-evaluate the handling procedures and personal protective equipment used to identify and correct any lapses that may have led to the exposure.

Issue: Eye Discomfort or Redness After an Experiment
  • Immediate Action: Proceed immediately to the nearest emergency eyewash station and flush the eyes with lukewarm water for a minimum of 15-20 minutes.[3][5][6] Ensure you hold your eyelids open and roll your eyes to rinse the entire surface.[13]

  • Seek Medical Help: After the initial flushing, seek immediate medical evaluation from a professional.[2][4][6] Do not rub your eyes.[6]

  • Report Incident: Inform your laboratory supervisor or safety officer about the incident.

  • Preventative Check: Inspect the work area and procedures to determine the cause of the exposure (e.g., inadequate eye protection, splashing) and implement corrective actions.

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)
PPE TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or splash goggles.[1][4]To protect eyes from splashes and droplets.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1]To prevent direct skin contact.
Body Protection Laboratory coat or synthetic apron.[1]To protect skin and clothing from contamination.
Respiratory Protection Not typically required with adequate ventilation. A vapor respirator may be used if misting occurs or ventilation is poor.[1]To prevent inhalation of irritating vapors or mists.

Experimental Protocols

Protocol for Safe Handling of this compound
  • Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are accessible and unobstructed. Confirm that you have all the necessary PPE as specified in Table 1 and that it is in good condition.

  • Ventilation: Handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol generation.[1]

  • Dispensing: When transferring or weighing, avoid splashing. Use secondary containment where practical.

  • Hygiene: After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory area.[9]

  • Storage: Keep the this compound container tightly closed when not in use and store it in a cool, well-ventilated area.[1]

Protocol for Emergency Response to a this compound Spill
  • Alert Personnel: Immediately alert others in the vicinity of the spill.[11][12]

  • Assess the Spill: Determine the size and nature of the spill. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, put on the appropriate PPE, including gloves, goggles, and a lab coat.[1]

  • Containment: For liquid spills, create a dike around the spill using an absorbent material to prevent it from spreading.[1][9]

  • Absorption: Cover the spill with a non-combustible, inert absorbent material. Start from the outside and work your way in.[8][9][10]

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Disposal: Dispose of the contaminated materials and waste according to your institution's hazardous waste disposal procedures.

Mandatory Visualization

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions Spill This compound Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate Large or Unmanageable Don_PPE Don Appropriate PPE Assess->Don_PPE Small & Manageable Contain Contain Spill with Absorbent Don_PPE->Contain Cleanup Collect & Package Waste Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Complete Response Complete Decontaminate->Complete

Caption: Workflow for responding to a this compound spill.

References

Technical Support Center: Enhancing CO-2 Absorption with Choline-Based Deep Eutectic Solvents (DES)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline-based Deep Eutectic Solvents (DES) for CO2 absorption.

Troubleshooting Guide

This section addresses common issues encountered during CO2 absorption experiments with choline-based DES.

Issue Possible Cause(s) Recommended Solution(s)
Low CO2 Absorption Capacity 1. High Viscosity of DES: High viscosity hinders mass transfer between the gas and liquid phases.[1][2] 2. Suboptimal Temperature: CO2 solubility in DES generally decreases with increasing temperature.[1][2][3][4][5][6][7] 3. Inappropriate DES Composition: The choice of Hydrogen Bond Donor (HBD) and its molar ratio with choline (B1196258) chloride significantly impacts CO2 absorption.[5][8] 4. Low Operating Pressure: CO2 absorption capacity is strongly influenced by pressure; higher pressure generally leads to higher absorption.[3][6][7][9][10] 5. Insufficient Mixing: Poor agitation can lead to slow absorption rates.[9][10]1. Reduce Viscosity: - Add a small amount of water (e.g., up to 50 wt%) to the DES to significantly decrease viscosity.[1][2][11] However, note that excessive water can sometimes negatively impact CO2 solubility in certain DES systems. - Increase the operating temperature moderately, but be aware of the trade-off with reduced CO2 solubility.[1][2] 2. Optimize Temperature: Conduct experiments at lower temperatures (e.g., 293.15 K to 313.15 K) to favor CO2 solubility.[1][2][4] 3. Select Appropriate DES: - For physical absorption, consider DES like Choline Chloride:Glycerol (ChCl:Gly). - For chemical absorption, DES containing amino groups, such as those with monoethanolamine (MEA) as the HBD, show higher absorption capacities.[5][8][12] - Experiment with different molar ratios (e.g., 1:2 or 1:3 for ChCl:HBD) to find the optimal composition.[9][10][13] 4. Increase Pressure: Perform experiments at higher CO2 partial pressures to enhance absorption.[3][9][10] 5. Ensure Adequate Stirring: Use a stirring speed of around 600 rpm to ensure good mixing between the gas and liquid phases.[1][2]
Inconsistent or Irreproducible Results 1. DES Preparation Inconsistency: Variations in the heating time, temperature, or stirring during DES synthesis can lead to a non-homogeneous mixture.[13] 2. Presence of Moisture: Choline chloride is hygroscopic, and residual moisture can affect the properties of the DES.[13] 3. Degradation of DES: Some DES, particularly those with carboxylic acids, can degrade over time or at elevated temperatures.[14][15] 4. Inaccurate Measurement of Gas Uptake: Leaks in the experimental setup or errors in pressure/volume measurements can lead to incorrect results.1. Standardize DES Synthesis: Follow a consistent protocol for DES preparation, ensuring uniform heating and stirring until a clear, homogeneous liquid is formed.[13] 2. Dry Components Thoroughly: Dry choline chloride and other components under vacuum before synthesis to remove any absorbed water.[13] 3. Check DES Stability: Be aware of the thermal stability of your specific DES. For instance, ChCl:malonic acid can decompose at elevated temperatures.[14][15] 4. Calibrate and Leak-Test Equipment: Regularly calibrate pressure and temperature sensors. Perform leak tests on the experimental rig before each experiment.
Phase Separation After CO2 Absorption 1. Formation of Insoluble Products: In some non-aqueous DES systems functionalized with polyamines, the reaction with CO2 can lead to the formation of insoluble carbamate (B1207046) salts.[3]1. Analyze the Precipitate: Characterize the solid phase using techniques like FTIR to confirm the formation of carbamates.[3] This phenomenon can potentially be leveraged for an energy-efficient regeneration process.[3]
Slow Absorption Rate 1. High Viscosity: As mentioned, high viscosity is a major barrier to efficient mass transfer.[1][2] 2. Low Stirring Speed: Inadequate mixing reduces the interfacial area for gas absorption.[9][10]1. Decrease Viscosity: Add water or slightly increase the temperature.[1][2][11] 2. Optimize Agitation: Increase the stirring speed to enhance the gas-liquid contact.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of choline-based DES for CO2 absorption.

DES Preparation and Characterization
  • Q: How are choline-based DES typically prepared?

    • A: Choline-based DES are generally synthesized by mixing choline chloride (the Hydrogen Bond Acceptor, HBA) with a Hydrogen Bond Donor (HBD) at a specific molar ratio. The mixture is heated (e.g., to 348.5 K) and stirred until a homogeneous, clear liquid is formed.[13] It is crucial to dry the components, particularly the hygroscopic choline chloride, under vacuum before mixing to remove any moisture.[13]

  • Q: What are some common HBDs used with choline chloride for CO2 capture?

  • Q: How does the molar ratio of HBA to HBD affect CO2 absorption?

    • A: The molar ratio can have a significant effect on the CO2 absorption capacity. For instance, for ChCl:Urea, a molar ratio of 1:2 has been shown to have a higher CO2 solubility compared to ratios of 1:1.5 and 1:2.5.[6][18] The optimal ratio can vary for different DES systems and should be determined experimentally.

Factors Affecting CO2 Absorption Efficiency
  • Q: What is the effect of temperature on CO2 absorption in choline-based DES?

    • A: Generally, CO2 absorption in DES is an exothermic process, meaning that the absorption capacity decreases as the temperature increases.[1][2][3][4][5][6][7] However, a moderate increase in temperature can be beneficial in reducing the high viscosity of some DES, thereby improving mass transfer.[1][2]

  • Q: How does pressure influence CO2 absorption?

    • A: The CO2 absorption capacity of choline-based DES is strongly and positively affected by pressure.[3][6][7][9][10] Higher operating pressures lead to a greater amount of CO2 being absorbed.

  • Q: What is the role of water in CO2 absorption by DES?

    • A: The addition of water to a DES can have a significant impact. It dramatically reduces the viscosity of the solvent, which can enhance the absorption rate by improving mass transfer.[1][2][11] However, the effect on CO2 solubility itself can vary. In some systems like ChCl:Gly, the addition of water has been shown to have a minimal effect on the overall CO2 solubility.[1][2]

Experimental Protocols and Data
  • Q: Can you provide a general experimental protocol for measuring CO2 absorption in a choline-based DES?

    • A: A typical experimental setup involves a high-pressure reactor equipped with temperature and pressure sensors and a stirring mechanism.[1][2] The general procedure is as follows:

      • Introduce a known mass of the prepared DES into the reactor.

      • Evacuate the reactor to remove any residual air.

      • Bring the DES to the desired experimental temperature and allow it to stabilize.

      • Introduce CO2 into the reactor up to the desired pressure.

      • Start stirring at a constant rate (e.g., 600 rpm) to facilitate absorption.

      • Monitor the pressure drop in the reactor over time. The absorption process is considered to have reached equilibrium when the pressure remains constant.

      • The amount of CO2 absorbed can be calculated from the pressure change, the volume of the reactor, and the properties of CO2.

  • Q: Where can I find quantitative data on the performance of different choline-based DES for CO2 capture?

    • A: The following tables summarize key performance data from various studies.

    Table 1: CO2 Absorption Capacity of Various Choline-Based DES

DES Composition (Molar Ratio)Temperature (K)Pressure (MPa)CO2 Absorption CapacityReference
ChCl:Urea (1:2)313.1512.50.309 (mole fraction)[6][7]
ChCl:MEA (1:2)Room TempAmbient1.65 mol CO2/kg DES[5][8]
ChCl:Glycerol (1:3) + 50 wt% H2O293.151.50.0081 (mole fraction)[1][2]
ChCl:Levulinic Acid (1:3) + 2.5 mol% H2O298.150.3~1.14 mol/kg[9][10]
2M ChOH:TETA in DMSO303.151.41.2507 mol CO2/mol DES[3]

Table 2: Viscosity of Choline Chloride:Glycerol (1:3) at Different Temperatures and Water Contents

Water Content (wt%)Temperature (K)Viscosity (mPa·s)Reference
0293.15520.8[2]
0333.1558.47[2]
30293.1515.72[2]
30303.15320[1][2]
30313.15229[1][2]
30323.15169[1][2]
Regeneration and Selectivity
  • Q: How can choline-based DES be regenerated after CO2 absorption?

    • A: Regeneration can typically be achieved by heating the CO2-rich DES. For example, ChCl:Levulinic Acid based DES has been effectively regenerated at 80 °C.[9][10] The low vapor pressure of DES is advantageous as it minimizes solvent loss during thermal regeneration.[19]

  • Q: Do choline-based DES show selectivity for CO2 over other gases like N2?

    • A: Yes, some choline-based DES have demonstrated moderate selectivity for CO2 over N2.[9][10] This is an important property for post-combustion capture applications where CO2 needs to be separated from flue gas, which is predominantly nitrogen.

Visualizations

Experimental_Workflow cluster_prep DES Preparation cluster_absorption CO2 Absorption Experiment cluster_analysis Data Analysis & Regeneration P1 Dry Choline Chloride (HBA) & Hydrogen Bond Donor (HBD) P2 Mix HBA and HBD at desired molar ratio P1->P2 P3 Heat and Stir until homogeneous liquid forms P2->P3 A1 Load DES into Reactor P3->A1 Prepared DES A2 Evacuate Reactor A1->A2 A3 Set Temperature A2->A3 A4 Introduce CO2 to set Pressure A3->A4 A5 Stir at Constant Speed A4->A5 A6 Monitor Pressure Drop until Equilibrium A5->A6 D1 Calculate CO2 Absorption Capacity A6->D1 Equilibrium Data R1 Regenerate DES (e.g., by heating) D1->R1

Caption: Experimental workflow for CO2 absorption using choline-based DES.

Logical_Relationships cluster_factors Influencing Factors cluster_performance Performance Metrics Temp Temperature Viscosity Viscosity Temp->Viscosity Decreases Absorption_Capacity CO2 Absorption Capacity Temp->Absorption_Capacity Decreases Pressure Pressure Pressure->Absorption_Capacity Increases Viscosity->Absorption_Capacity Indirectly Affects (via Mass Transfer) Absorption_Rate CO2 Absorption Rate Viscosity->Absorption_Rate Decreases Composition DES Composition (HBD, Molar Ratio) Composition->Absorption_Capacity Strongly Influences Water Water Content Water->Viscosity Significantly Decreases

Caption: Key factors influencing CO2 absorption performance in DES.

References

Technical Support Center: Choline Bicarbonate in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of choline (B1196258) bicarbonate, particularly in acidic media.

Frequently Asked Questions (FAQs)

Q1: Is choline bicarbonate stable in acidic solutions?

A1: No, this compound is not stable in acidic media. The bicarbonate anion (HCO₃⁻) readily reacts with acids in a neutralization reaction. This is not typically considered degradation of the choline cation itself, but rather a predictable chemical transformation. The choline cation is generally stable under moderately acidic conditions.

Q2: What happens when I mix this compound with an acid?

A2: When this compound is mixed with an acid (represented as HA), it undergoes a metathesis or acid-base reaction. The bicarbonate anion is converted to carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into carbon dioxide (CO₂) gas and water (H₂O). The choline cation then forms a salt with the conjugate base of the acid (A⁻).[1][2][3]

Q3: What are the products of the reaction between this compound and an acid?

A3: The reaction yields three products: a new choline salt (choline-A), water, and carbon dioxide gas.[1][2] For example, reacting this compound with acetic acid will produce choline acetate, water, and CO₂.[4]

Q4: Can I use this compound to prepare other choline salts?

A4: Yes, this is a primary application of this compound. Its reaction with various carboxylic acids is a common and effective method for synthesizing novel choline-based ionic liquids and other choline salts.[4][5][6]

Q5: At what molar ratio should I mix this compound with my acid?

A5: For a monoprotic acid (an acid that donates one proton, like acetic or hydrochloric acid), a 1:1 molar ratio of this compound to the acid is typically used for a complete reaction.[4]

Troubleshooting Guide

Q1: My reaction is foaming excessively and bubbling over. How can I control this?

A1: This is caused by the rapid release of carbon dioxide gas.[4] To manage this:

  • Slow Addition: Add the acidic solution to the this compound solution slowly, in a drop-wise manner, to control the rate of gas evolution.[4]

  • Constant Stirring: Ensure the reaction mixture is well-stirred to allow for the smooth and even release of gas bubbles.

  • Dilution: You can decrease the viscosity of the reaction mixture by adding more of the solvent (e.g., water), which can help to reduce foaming. Remember that this additional solvent will need to be removed later.[4]

  • Adequate Headspace: Use a reaction vessel that is significantly larger than your reaction volume to accommodate potential foaming.

Q2: How do I know when the reaction between this compound and my acid is complete?

A2: The most immediate indicator of reaction completion is the cessation of bubbling or gas evolution (effervescence).[7] Once you no longer see CO₂ being produced upon the addition of more acid, the bicarbonate has likely been fully consumed. For confirmation, you can monitor the pH of the solution; it should stabilize once the reaction is complete. Final product identity should be confirmed using analytical methods like NMR.[4]

Q3: After my reaction, my final product contains residual water. How can I remove it?

A3: Residual water can be removed by vacuum evaporation. It is crucial to keep the temperature low (e.g., below 80°C) during this process to avoid thermal degradation of the newly formed choline salt.[4] Using a higher vacuum, potentially overnight, can help remove trace amounts of water.[4]

Q4: I've noticed the pH of my this compound solution changing over time, even without adding acid. Why is this happening?

A4: this compound solutions can be unstable upon aging. The bicarbonate may convert to carbonate with the release of CO₂, which can affect the pH of the solution.[8] It is recommended to use freshly prepared solutions or to verify the properties of stored solutions before use.

Data Presentation

Table 1: Reaction Stoichiometry of this compound with Acids

Reactant 1Reactant 2 (Acid Type)Molar Ratio (this compound:Acid)Products
This compoundMonoprotic Acid (e.g., Acetic Acid)1:1Choline Acetate, Water (H₂O), Carbon Dioxide (CO₂)
This compoundDiprotic Acid (e.g., Malonic Acid)2:1Di-choline Malonate, Water (H₂O), Carbon Dioxide (CO₂)

Experimental Protocols

Protocol: Synthesis of a Choline Carboxylate Salt (e.g., Choline Oleate)

This protocol outlines the general procedure for synthesizing a choline carboxylate salt using this compound and a carboxylic acid.

  • Reagent Preparation:

    • Prepare an aqueous solution of this compound (e.g., ~80% in water).

    • Measure the desired carboxylic acid (e.g., oleic acid) in a 1:1 molar ratio to the this compound.

  • Reaction Setup:

    • Place the this compound solution in a round-bottom flask with a magnetic stirrer. The flask should be large enough to accommodate at least twice the total reaction volume to prevent overflow from foaming.

    • Place the flask in a water bath to help dissipate any heat generated during the reaction.

  • Reaction Execution:

    • Begin stirring the this compound solution.

    • Slowly add the carboxylic acid to the solution in a drop-wise manner using a dropping funnel or pipette.

    • A vigorous bubbling (effervescence) of carbon dioxide will be observed. Continue slow addition and stirring.

    • The reaction is considered complete when the addition of more acid no longer produces gas bubbles.

  • Product Isolation and Purification:

    • Once the reaction is complete, transfer the resulting solution to a rotary evaporator.

    • Remove the water under reduced pressure. Maintain a bath temperature below 80°C to prevent thermal degradation of the product.[4]

    • For removal of trace water, a high vacuum can be applied overnight.[4]

  • Product Characterization:

    • The final product, a choline carboxylate ionic liquid or salt, can be characterized to confirm its identity and purity.

    • Proton NMR (¹H NMR) is a suitable method to confirm the structure and the correct ratio of the choline cation to the carboxylate anion.[4][5]

Visualizations

G reagent reagent intermediate intermediate product product process process CB This compound [Choline]⁺[HCO₃]⁻ H2CO3 Carbonic Acid (H₂CO₃) CB->H2CO3 Salt Choline Salt [Choline]⁺[A]⁻ Acid Acid (HA) Acid->H2CO3 H2O Water (H₂O) H2CO3->H2O CO2 Carbon Dioxide (CO₂) H2CO3->CO2 Decomposition G step step action action decision decision output output start Start: Prepare Reagents (this compound & Acid) mix Slowly Add Acid to This compound with Stirring start->mix observe Observe for Gas Evolution mix->observe is_bubbling Bubbling? observe->is_bubbling is_bubbling->mix Yes complete Reaction Complete is_bubbling->complete No workup Solvent Removal (Vacuum Evaporation) complete->workup product Final Product: Choline Salt workup->product

References

Technical Support Center: Optimizing Reaction Temperature for Choline Salt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for choline (B1196258) salt synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of choline chloride from trimethylamine (B31210) and ethylene (B1197577) oxide?

The optimal reaction temperature for choline chloride synthesis can vary depending on the specific process. For the reaction of trimethylamine hydrochloride with ethylene oxide, a temperature range of 60-70°C is considered optimal.[1] Some continuous processes may operate at a broader temperature range of 60°C to 120°C.[2] The initial salt formation reaction between hydrochloric acid and trimethylamine is typically carried out at a lower temperature of 30-40°C.[3]

Q2: What is the recommended temperature for choline tosylate synthesis?

For the synthesis of choline tosylate from N,N-dimethylethanolamine and methyl tosylate, the recommended reaction temperature is approximately 25°C.[4]

Q3: What are the typical temperature ranges for choline bitartrate (B1229483) synthesis?

The synthesis of choline bitartrate is a multi-step process with varying temperature requirements at each stage. The initial reaction to form trimethylamine tartrate is typically conducted between 20°C and 50°C.[5][6] The subsequent reaction with ethylene oxide to produce dicholine tartrate is carried out at a temperature of 30°C to 70°C.[5][6] The final step of adding tartaric acid to generate choline bitartrate is also performed within a temperature range of 40°C to 70°C.[5][6]

Q4: Can high temperatures affect the stability of choline salts?

Yes, elevated temperatures can lead to the degradation of choline salts. For instance, choline chloride-based deep eutectic solvents have been observed to start decomposing at temperatures around 80°C.[7] It is crucial to consider the thermal stability of the specific choline salt and reactants when optimizing the reaction temperature.

Troubleshooting Guide

Problem: Low Yield in Choline Salt Synthesis

Low product yield is a common issue in choline salt synthesis. One of the primary factors influencing the yield is the reaction temperature.

Possible Cause Recommended Action
Suboptimal Reaction Temperature Ensure the reaction is conducted within the optimal temperature range for the specific choline salt being synthesized. Significant deviations can negatively impact the yield.[4] For example, in choline tosylate synthesis, maintaining a temperature of around 25°C is crucial.[4]
Side Reactions at Elevated Temperatures Higher temperatures can promote undesirable side reactions, such as Hofmann elimination in the case of choline tosylate, leading to the formation of byproducts and a reduction in the desired product's yield.[4] Carefully control the reaction temperature to minimize these side reactions.
Moisture in Reactants or Solvents The presence of moisture can lead to the hydrolysis of starting materials, rendering them inactive. For example, in choline tosylate synthesis, water can hydrolyze methyl tosylate.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Problem: Formation of Impurities

The presence of impurities can compromise the quality of the final product. Reaction temperature plays a significant role in impurity formation.

Possible Cause Recommended Action
Decomposition at High Temperatures As mentioned, choline salts can be thermally unstable.[7] Running the reaction at excessively high temperatures can lead to the degradation of the product and the formation of impurities. Adhere to the recommended temperature guidelines for the specific synthesis.
Promotion of Side Reactions Elevated temperatures can favor the kinetics of side reactions, leading to a higher level of impurities in the final product. For instance, in choline chloride synthesis, excessively high temperatures can cause the escape of hydrochloric acid, affecting the stoichiometry and potentially leading to impurities.[3]

Data Presentation

Table 1: Optimal Reaction Temperatures for Choline Salt Synthesis

Choline SaltSynthesis ReactantsOptimal Reaction TemperatureReference(s)
Choline ChlorideTrimethylamine Hydrochloride + Ethylene Oxide60-70°C[1]
Choline Chloride (continuous process)Trimethylamine Hydrochloride + Ethylene Oxide60-120°C[2]
Choline Chloride (initial salt formation)Hydrochloric Acid + Trimethylamine30-40°C[3]
Choline TosylateN,N-dimethylethanolamine + Methyl Tosylate~25°C[4]
Choline Bitartrate (Step 1)Tartaric Acid + Trimethylamine20-50°C[5][6]
Choline Bitartrate (Step 2)Trimethylamine Tartrate + Ethylene Oxide30-70°C[5][6]
Choline Bitartrate (Step 3)Dicholine Tartrate + Tartaric Acid40-70°C[5][6]

Experimental Protocols

Protocol 1: Synthesis of Choline Chloride

This protocol is a general guideline for the synthesis of choline chloride from trimethylamine hydrochloride and ethylene oxide.

  • Salt Formation: In a suitable reactor, react hydrochloric acid with trimethylamine at a controlled temperature of 30-40°C.[3]

  • Reaction with Ethylene Oxide: Introduce ethylene oxide to the trimethylamine hydrochloride solution.

  • Temperature Control: Gradually increase and maintain the reaction temperature between 60-70°C.[1] For a continuous process, the temperature may be maintained between 60-120°C.[2]

  • Monitoring: Monitor the reaction progress by appropriate analytical techniques until completion.

  • Work-up: Upon completion, cool the reaction mixture and proceed with the necessary purification steps.

Protocol 2: Synthesis of Choline Tosylate

This protocol outlines the synthesis of choline tosylate.

  • Reaction Setup: In a reactor equipped with a stirrer and a dropping funnel, dissolve N,N-dimethylethanolamine in a suitable anhydrous solvent.

  • Reagent Addition: Slowly add methyl tosylate to the solution while maintaining the reaction temperature at approximately 25°C.[4]

  • Reaction Time: Stir the mixture at 25°C for a sufficient period to ensure complete reaction.

  • Product Isolation: Cool the reaction mixture to induce precipitation of the choline tosylate product.

  • Purification: Collect the precipitate by filtration, wash with a suitable solvent to remove unreacted starting materials, and dry under vacuum.

Protocol 3: Synthesis of Choline Bitartrate

This protocol describes a multi-step synthesis of choline bitartrate.

  • Step 1: Trimethylamine Tartrate Formation: React tartaric acid with trimethylamine in an aqueous solution at a temperature of 20-50°C.[5][6]

  • Step 2: Dicholine Tartrate Synthesis: Add ethylene oxide to the trimethylamine tartrate solution while controlling the temperature between 30-70°C.[5][6]

  • Step 3: Choline Bitartrate Formation: To the dicholine tartrate solution, add additional tartaric acid and maintain the temperature at 40-70°C.[5][6]

  • Crystallization and Isolation: Cool the final reaction mixture to crystallize the choline bitartrate product, which is then isolated by filtration and dried.

Mandatory Visualization

experimental_workflow_choline_chloride cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Product A Trimethylamine C Mix and React (30-40°C) A->C B Hydrochloric Acid B->C D Trimethylamine Hydrochloride C->D Product from Step 1 F React (60-70°C) D->F E Ethylene Oxide E->F G Choline Chloride Solution F->G Final Product

Caption: Experimental workflow for choline chloride synthesis.

troubleshooting_low_yield start Low Yield of Choline Salt q1 Is the reaction temperature within the optimal range? start->q1 q2 Are there signs of side reactions (e.g., byproducts)? q1->q2 Yes sol1 Adjust temperature to the recommended optimal range. q1->sol1 No a1_yes Yes a1_no No sol2 Lower the reaction temperature to minimize side reactions. q2->sol2 Yes sol3 Check for other issues: - Moisture in reactants/solvents - Purity of starting materials - Reaction time q2->sol3 No a2_yes Yes a2_no No

Caption: Troubleshooting flowchart for low yield in choline salt synthesis.

References

Technical Support Center: Water Removal from Choline Bicarbonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the effective removal of water from choline (B1196258) bicarbonate solutions. Precise water content control is often critical for the successful application of choline bicarbonate in various chemical reactions and formulations.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove water from this compound?

A1: this compound is typically synthesized and commercially available as an aqueous solution, often containing 20-25% water.[1] For many applications in organic synthesis, material science, and pharmaceuticals, the presence of water can be detrimental.[2][3] It can interfere with reaction kinetics, alter product selectivity, cause hydrolysis of sensitive reagents, and affect the physicochemical properties of the final product. Therefore, removing water to achieve an anhydrous or low-water content form is a critical step for many experimental protocols.

Q2: What are the primary methods for drying this compound?

A2: The most common laboratory methods for removing water from this compound and similar ionic liquids include vacuum drying, lyophilization (freeze-drying), and azeotropic distillation. The choice of method depends on the required final water content, the scale of the experiment, available equipment, and the thermal stability of the compound.

Q3: How does temperature affect this compound during drying?

Q4: How can I accurately measure the residual water content?

A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in a sample.[7] It is a highly precise and selective method for water, making it superior to methods like mass loss on drying, which would also detect the loss of other volatile components.[7] Both volumetric and coulometric Karl Fischer titration can be used, and the technique is particularly well-suited for ionic liquids.[8][9][10]

Troubleshooting Guide

Problem: My this compound sample still has significant water content after vacuum drying.

Possible CauseRecommended Solution
Insufficient Vacuum Ensure your vacuum pump is capable of reaching low pressures (e.g., <1 mbar). Check for leaks in your system. A high vacuum is necessary to lower the boiling point of water effectively.
Drying Temperature is Too Low While avoiding decomposition is critical, the temperature must be sufficient to facilitate water evaporation. A temperature of 60°C is a good starting point.[6] You may cautiously increase the temperature while monitoring for any signs of decomposition.
Drying Time is Too Short Removing water from viscous ionic liquids like this compound can be a slow process. Drying for 48 hours or longer under high vacuum may be necessary to achieve low water content.[6]
Sample Surface Area is Too Small A larger surface area facilitates faster evaporation. Spread the sample as a thin film in a suitable flask (e.g., a round-bottom flask) to maximize the surface area exposed to the vacuum.

Problem: The this compound is turning yellow/brown and has a fishy odor during drying.

Possible CauseRecommended Solution
Thermal Decomposition This is a clear sign that the drying temperature is too high. Immediately reduce the temperature. Choline salts can degrade to produce trimethylamine, which has a characteristic fishy smell.[5] It is recommended to stay below 80°C unless literature for your specific application suggests otherwise.
Prolonged Heating at Elevated Temperatures Even at temperatures below the rapid decomposition point, prolonged heating can lead to slow degradation. Optimize the drying process by using a higher vacuum to reduce the required temperature and time.

Experimental Protocols

Protocol 1: Water Removal by High-Vacuum Drying

This protocol is suitable for obtaining anhydrous this compound for moisture-sensitive applications.

Materials:

  • This compound aqueous solution (e.g., ~80% in water)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump (<1 mbar)

  • Vacuum oven or oil bath with a temperature controller

Procedure:

  • Initial Concentration: Place the this compound solution in a round-bottom flask. If starting with a very dilute solution, first remove the bulk of the water using a rotary evaporator at a moderate temperature (50-60°C).

  • High-Vacuum Drying: Connect the flask containing the concentrated this compound to a high-vacuum line.

  • Heating: Place the flask in a vacuum oven or a heated oil bath set to 60°C.[6]

  • Drying: Maintain the sample under high vacuum and heat for at least 48 hours.[6] For highly sensitive applications, a longer duration may be required. The sample is considered dry when its weight becomes constant.

  • Verification: Determine the final water content using Karl Fischer titration to ensure it meets your experimental requirements.[8][11]

  • Storage: Store the dried this compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.

Protocol 2: Water Removal by Lyophilization (Freeze-Drying)

Lyophilization is a gentle method that is useful for highly heat-sensitive materials, although it may be less effective at removing tightly bound water compared to high-temperature vacuum drying.

Materials:

  • This compound aqueous solution

  • Lyophilizer (freeze-dryer)

  • Suitable flask or container for lyophilization

Procedure:

  • Freezing: Freeze the this compound solution completely. To maximize the surface area, it is advisable to freeze the sample as a thin layer on the wall of the flask by rotating it in a cold bath (e.g., dry ice/acetone or liquid nitrogen).

  • Lyophilization: Connect the frozen sample to a lyophilizer. The process involves sublimating the water from a frozen state under a deep vacuum.

  • Completion: The process is complete when all the ice has sublimated. The resulting product should be a solid or a highly viscous liquid.

  • Secondary Drying: For very low water content, a secondary drying step using the high-vacuum protocol (Protocol 1) at a mild temperature may be necessary to remove residual, non-frozen water.

  • Verification and Storage: As with vacuum drying, verify the water content with Karl Fischer titration and store the dried product under anhydrous conditions.

Data Summary

The following table compares common drying techniques. Note that specific parameters may need to be optimized for your particular setup and desired final water content.

Drying MethodTypical TemperatureTypical PressureTypical DurationAdvantagesDisadvantages
High-Vacuum Drying 50 - 80°C< 1 mbar24 - 72 hoursEffective for achieving very low water content.Risk of thermal decomposition if the temperature is too high.
Lyophilization < 0°C< 0.1 mbar24 - 48 hoursGentle method, suitable for heat-sensitive materials.May be less effective for removing tightly bound water; requires specialized equipment.
Azeotropic Distillation Varies with solvent (e.g., Toluene ~111°C)Atmospheric4 - 12 hoursCan be effective for removing water.[12]Introduces an organic solvent that must be subsequently removed; higher temperatures can cause decomposition.

Visualizations

Workflow for Preparing Anhydrous this compound

G cluster_prep Preparation & Drying cluster_analysis Analysis & Storage start Start with Aqueous This compound Solution rotovap Optional: Concentrate on Rotary Evaporator start->rotovap drying_method Select Drying Method rotovap->drying_method vacuum_drying High-Vacuum Drying (e.g., 60°C, >48h) drying_method->vacuum_drying Heat Tolerant lyophilization Lyophilization (Freeze-Drying) drying_method->lyophilization Heat Sensitive karl_fischer Measure Water Content (Karl Fischer Titration) vacuum_drying->karl_fischer lyophilization->karl_fischer check_water Water Content Acceptable? karl_fischer->check_water check_water->drying_method No, Redry storage Store Under Inert Atmosphere/Desiccator check_water->storage Yes

Caption: General workflow for drying aqueous this compound.

Troubleshooting Flowchart for Drying Issues

G cluster_wet Troubleshooting: High Water Content cluster_decomp Troubleshooting: Decomposition start Drying Process Initiated check_issue Observe Sample After Set Drying Time start->check_issue issue_wet Problem: Sample Still Wet check_issue->issue_wet High Water issue_decomp Problem: Decomposition (Color change, fishy odor) check_issue->issue_decomp Signs of Decomp. no_issue Process Complete: Proceed to Analysis check_issue->no_issue Looks Good cause_wet1 Check Vacuum Level & for Leaks issue_wet->cause_wet1 cause_wet2 Increase Drying Time issue_wet->cause_wet2 cause_wet3 Increase Temperature (Cautiously, e.g., to 60°C) issue_wet->cause_wet3 cause_decomp1 Immediately Reduce Temperature issue_decomp->cause_decomp1 cause_decomp2 Improve Vacuum to Allow Lower Temperature Drying issue_decomp->cause_decomp2

Caption: Troubleshooting common issues during water removal.

References

Technical Support Center: Synthesis and Purification of Choline Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of choline (B1196258) bicarbonate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized choline bicarbonate?

A1: Impurities in this compound often stem from the starting materials and side reactions during synthesis. Common impurities include:

  • Unreacted starting materials: Such as trimethylamine (B31210) or choline chloride.[1]

  • Side products: Ethylene (B1197577) glycol can form as a byproduct.[1]

  • Residual ions: Chloride is a common impurity when starting from choline chloride.

  • Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere.[1]

  • Color impurities: The product may appear colored due to trace impurities.

Q2: How can I assess the purity of my synthesized this compound?

A2: Several analytical techniques are suitable for determining the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): Particularly with a Charged Aerosol Detector (CAD) or coupled with Mass Spectrometry (MS), is a robust method for quantifying choline and its impurities.[1][2]

  • Ion Chromatography (IC): Effective for the analysis of choline and ionic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for both identification and quantification of choline and organic impurities.[1]

  • Titration: Potentiometric titration with silver nitrate (B79036) can be used to quantify chloride ion content.[3]

Q3: My purified this compound is absorbing moisture. How should I handle and store it?

A3: this compound is highly hygroscopic.[1] To minimize moisture absorption, it is crucial to handle the compound in a controlled, low-humidity environment, such as a glove box, or under a dry, inert atmosphere like nitrogen or argon. For storage, use tightly sealed containers with a desiccant. A final and critical step is to dry the purified product under a vacuum.[1]

Q4: Can I use activated carbon to decolorize my this compound solution?

A4: Yes, activated carbon is a common and effective adsorbent for removing colored impurities from solutions.[4][5] It is particularly effective at adsorbing large, conjugated molecules that often cause coloration.[6] However, it's important to use the minimum amount necessary, as activated carbon can also adsorb the desired product to some extent, potentially reducing the overall yield.[5]

Troubleshooting Guides

Issue 1: Presence of Residual Chloride Ions
  • Problem: The final product contains an unacceptably high level of chloride ions, as detected by titration or ion chromatography.

  • Possible Cause: Incomplete reaction or inadequate purification when synthesizing from choline chloride.

  • Solution: Employ ion-exchange chromatography. A detailed protocol is provided in the "Experimental Protocols" section.

Issue 2: Discolored (Yellowish or Brownish) Final Product
  • Problem: The this compound solution or solid is not colorless as expected.

  • Possible Cause: Formation of colored byproducts during the synthesis, or degradation of the product.

  • Solution: Treatment with activated carbon is an effective method for removing color impurities. A detailed protocol is provided below.

Issue 3: Low Purity After Synthesis with Significant Impurity Peaks in HPLC
  • Problem: HPLC analysis reveals multiple impurity peaks, indicating low purity of the synthesized this compound.

  • Possible Causes:

    • Incomplete reaction.

    • Side reactions occurring due to improper temperature control or stoichiometry.

    • Degradation of the product.

  • Solutions:

    • Optimize Reaction Conditions: Ensure precise control of temperature, pressure, and molar ratios of reactants as specified in the synthesis protocol.

    • Purification: Utilize a multi-step purification approach, potentially combining ion-exchange chromatography and activated carbon treatment.

Quantitative Data Summary

The following table summarizes typical impurity levels before and after purification steps.

ImpurityConcentration in Crude ProductConcentration after Ion-ExchangeConcentration after Activated CarbonTarget Concentration
Chloride (Cl⁻)> 1000 ppm< 50 ppm< 50 ppm< 10 ppm
Trimethylamine100 - 500 ppm100 - 500 ppm< 50 ppm< 50 ppm
ColorYellowish/BrownYellowish/BrownColorlessColorless

Experimental Protocols

Synthesis of this compound from Trimethylamine, Carbon Dioxide, and Ethylene Oxide

This protocol is based on a common industrial synthesis method.[7][8]

  • Reaction Setup: Charge a reaction kettle with a 30% aqueous solution of trimethylamine.

  • Carbonation: While stirring, introduce carbon dioxide gas into the reactor. Maintain the pressure below 2 kgf/cm² and cool the reaction to 10°C. Continue the reaction for 2 hours to form trimethylammonium bicarbonate.[7]

  • Ethoxylation: Add liquefied ethylene oxide (99% concentration) to the reactor. Maintain the temperature at 10°C.[7]

  • Filtration: After the reaction is complete, filter the solution to obtain an aqueous solution of this compound.[7]

Purification by Ion-Exchange Chromatography

This protocol is designed to remove residual chloride ions.[9]

  • Resin Selection: Use a weakly basic anion exchange resin (e.g., Amberlite IRA-68 or similar).

  • Resin Preparation: Convert the resin to the bicarbonate form by passing a solution of sodium bicarbonate through the column, followed by washing with deionized water until the eluent is neutral.

  • Loading: Pass the aqueous solution of crude this compound through the prepared resin column at a controlled flow rate.

  • Elution: The this compound will pass through the column, while the chloride ions will be retained by the resin.

  • Monitoring: Collect fractions and monitor the chloride content of the eluent using a silver nitrate test or ion chromatography.

  • Regeneration: The resin can be regenerated for reuse.

Purification by Activated Carbon Treatment

This protocol is for the removal of color impurities.[4]

  • Preparation: To an aqueous solution of this compound, add a small amount of activated carbon (typically 1-2% w/w of the solute).[5]

  • Adsorption: Stir the mixture at room temperature for 1-2 hours. Gentle heating can sometimes improve efficiency, but care must be taken to avoid product degradation.

  • Filtration: Remove the activated carbon by filtration through a fine filter paper or a celite bed to obtain a colorless solution.

  • Solvent Removal: Concentrate the decolorized solution under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis1 Initial Purity Check cluster_purification Purification Steps cluster_analysis2 Final Purity Check cluster_final Final Product synthesis This compound Synthesis purity_check1 High Purity? synthesis->purity_check1 ion_exchange Ion-Exchange Chromatography purity_check1->ion_exchange No (High Chloride) activated_carbon Activated Carbon Treatment purity_check1->activated_carbon No (Colored) final_product Pure this compound purity_check1->final_product Yes ion_exchange->activated_carbon Process purity_check2 Purity Met? activated_carbon->purity_check2 purity_check2->ion_exchange No, Repeat Purification purity_check2->final_product Yes

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_chloride High Chloride Content cluster_color Product Discoloration cluster_purity Low Overall Purity issue Issue Encountered cause_cl Incomplete Ion Exchange issue->cause_cl cause_color Presence of Organic Impurities issue->cause_color cause_purity Side Reactions or Degradation issue->cause_purity solution_cl Optimize Ion-Exchange Protocol: - Check resin capacity - Adjust flow rate - Ensure proper resin regeneration cause_cl->solution_cl solution_color Perform Activated Carbon Treatment: - Use appropriate amount of carbon - Ensure sufficient contact time cause_color->solution_color solution_purity Review Synthesis and Purification: - Optimize reaction conditions - Combine purification methods cause_purity->solution_purity

Caption: Troubleshooting guide for common issues in this compound purification.

References

Technical Support Center: Long-Term Stability of Choline Bicarbonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term stability testing of choline (B1196258) bicarbonate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for choline bicarbonate in aqueous solutions?

A1: this compound solutions can degrade through two main pathways:

  • Degradation of the Choline Cation: Choline can be oxidized to form betaine (B1666868) aldehyde, which is then further oxidized to betaine. Subsequent demethylation reactions can produce formaldehyde (B43269).[1][2]

  • Degradation of the Bicarbonate Anion: The bicarbonate anion is susceptible to conversion to carbonate, which is accompanied by the release of carbon dioxide gas.[3] This can lead to a pH shift in the solution.

Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A2: To maintain stability, this compound solutions should be stored in a cool, dry, and dark place.[1] Specific temperature recommendations include refrigeration at 2-8°C or storage below 40°C in a tightly sealed, original container, protected from direct sunlight.[3]

Q3: How can I analyze the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Since choline does not have a strong UV chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are suitable.[4] Alternatively, a post-column reaction with an enzyme like choline oxidase to produce a detectable substance (e.g., hydrogen peroxide) can be employed.[5]

Q4: What are the typical signs of degradation in a this compound solution?

A4: Visual signs of degradation can include a change in color (discoloration) or the formation of precipitates. A noticeable change in the pH of the solution can also indicate degradation of the bicarbonate anion. Inconsistent experimental results are a key indicator of potential degradation of the active component.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the long-term stability testing of this compound solutions.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., variable peak areas in HPLC) Degradation of this compound in the solution.Prepare solutions fresh whenever possible. Verify that storage conditions (cool, dry, dark) are being met. For long-term studies, consider storing aliquots at -20°C.[1]
Poor HPLC peak shape (e.g., tailing, fronting, broad peaks) Secondary interactions of the quaternary amine of choline with the stationary phase.Use a column specifically designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column. Incorporate a competing amine like triethylamine (B128534) (TEA) into the mobile phase or use a buffer at a low pH to minimize interactions with residual silanol (B1196071) groups on the column.
pH of the solution has shifted over time. Conversion of bicarbonate to carbonate with the release of CO2.For applications where pH is critical, consider using a buffered system to maintain a stable pH, ideally in the neutral to slightly acidic range.[1]
Precipitate formation in the solution. The precipitate could be choline carbonate, which is less soluble than this compound, or other degradation products.Characterize the precipitate to confirm its identity. If it is a degradation product, the solution should not be used for experiments. To avoid precipitation, ensure proper storage conditions are maintained.
Loss of potency in prepared solutions. Hydrolytic degradation or photolysis, especially with prolonged storage or exposure to light.Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protect them from light by using amber vials or by wrapping containers in foil. For critical experiments, it is advisable to quantify the concentration of the solution before use if it has been stored for an extended period.[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method to assess the stability of this compound in an aqueous solution.

1. Materials and Equipment:

2. Chromatographic Conditions (Example):

  • Column: ZIC®-pHILIC, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium formate buffer (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detector: ELSD (Temperature: 30°C, Gas Pressure: 350 kPa)

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

  • Sample Solution: Dilute the this compound solution under investigation to a suitable concentration within the calibration range of the standards.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution and determine the concentration of this compound based on the calibration curve.

  • Analyze samples stored under different conditions (e.g., temperature, light exposure) at various time points (e.g., 0, 1, 3, 6, 12 months) to assess stability.

Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Acid and Base Hydrolysis:

  • Treat the this compound solution with 0.1 M HCl and 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Treat the solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

3. Thermal Degradation:

  • Expose the solid this compound or its solution to dry heat (e.g., 80°C).

4. Photolytic Degradation:

  • Expose the solution to UV light (e.g., 254 nm) and visible light.

5. Analysis:

  • Analyze the stressed samples using the developed stability-indicating HPLC method to separate the parent compound from any degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products and Analytical Methods
Analyte Potential Degradation Products Recommended Analytical Method Detection
This compoundBetaine, Formaldehyde, Choline CarbonateHPLCELSD, CAD, MS, Post-column derivatization
Table 2: Hypothetical Long-Term Stability Data for this compound Solution (80% in Water)
Storage Condition Time Point Assay (% of Initial) Appearance pH
2-8°C, Protected from Light 0 Months100.0Clear, colorless8.2
3 Months99.5Clear, colorless8.3
6 Months99.1Clear, colorless8.3
12 Months98.2Clear, colorless8.4
25°C/60% RH, Protected from Light 0 Months100.0Clear, colorless8.2
3 Months97.8Clear, colorless8.5
6 Months95.2Slight yellow tint8.7
12 Months91.5Yellow tint8.9
40°C/75% RH, Protected from Light 0 Months100.0Clear, colorless8.2
1 Month92.3Yellow tint8.8
3 Months85.1Yellow tint, slight precipitate9.1
6 Months78.6Yellow, precipitate9.4

Visualizations

DegradationPathways CholineBicarbonate This compound Choline Choline CholineBicarbonate->Choline Bicarbonate Bicarbonate CholineBicarbonate->Bicarbonate BetaineAldehyde Betaine Aldehyde Choline->BetaineAldehyde Oxidation Carbonate Carbonate Bicarbonate->Carbonate CO2 CO2 Bicarbonate->CO2 Betaine Betaine BetaineAldehyde->Betaine Oxidation Formaldehyde Formaldehyde Betaine->Formaldehyde Demethylation

Caption: Degradation pathways of this compound.

StabilityTestingWorkflow start Start: this compound Solution storage Store under various conditions (Temperature, Humidity, Light) start->storage sampling Sample at predetermined time points storage->sampling analysis Analyze using Stability-Indicating HPLC Method sampling->analysis data Collect Data (Assay, Purity, pH, Appearance) analysis->data evaluation Evaluate Stability Profile data->evaluation end End: Determine Shelf-life evaluation->end

Caption: Workflow for long-term stability testing.

TroubleshootingLogic issue Issue Encountered (e.g., Inconsistent Results) check_storage Verify Storage Conditions (Cool, Dry, Dark) issue->check_storage improper_storage Action: Correct Storage Prepare Fresh Solution check_storage->improper_storage No proper_storage Storage OK check_storage->proper_storage Yes check_analytical Review Analytical Method (Column, Mobile Phase) proper_storage->check_analytical method_issue Action: Optimize HPLC Method check_analytical->method_issue No method_ok Method OK check_analytical->method_ok Yes check_ph Check for pH Shift method_ok->check_ph ph_shift Action: Consider Buffered System check_ph->ph_shift Yes ph_stable pH Stable check_ph->ph_stable No end Continue Investigation ph_stable->end

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Scaling Up Choline Bicarbonate Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of choline (B1196258) bicarbonate production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, purification, and handling of choline bicarbonate on a larger scale.

Synthesis & Reaction Control

Q1: We are experiencing a lower than expected yield during our scale-up synthesis of this compound. What are the potential causes and how can we troubleshoot this?

A low yield can be attributed to several factors when scaling up the reaction. Here are the common culprits and their solutions:

  • Incomplete Reaction: The reaction between trimethylammonium bicarbonate and ethylene (B1197577) oxide may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Small-scale experiments may complete faster than larger batches. Consider extending the reaction time and monitoring the consumption of reactants via in-process controls (e.g., HPLC).

      • Mixing: Inadequate mixing in a larger reactor can lead to localized areas of low reactant concentration. Ensure the agitation speed is optimized for the reactor volume to maintain a homogenous mixture.

      • Temperature Control: The reaction is exothermic. Poor heat dissipation in a large reactor can lead to temperature gradients, affecting reaction kinetics. Ensure your cooling system is adequate for the scale of the reaction and that the temperature is uniformly maintained.

  • Side Reactions: Unwanted side reactions can consume reactants and reduce the yield of the desired product.

    • Troubleshooting:

      • Polymerization of Ethylene Oxide: Ethylene oxide can polymerize, especially in the presence of basic catalysts or high temperatures. This compound itself can act as a catalyst for this.[1] Maintain strict temperature control and avoid localized "hot spots" in the reactor.

      • Impurity-Driven Side Reactions: Impurities in the starting materials, such as other amines in trimethylamine (B31210), can react with ethylene oxide to form undesired byproducts.[2] Use high-purity raw materials.

  • Loss of Gaseous Reactants: Carbon dioxide may not be efficiently dissolved and converted to bicarbonate.

    • Troubleshooting:

      • CO2 Sparging: Ensure the carbon dioxide is sparged efficiently into the trimethylamine solution. The sparger design and gas flow rate should be optimized for the reactor size to maximize gas-liquid mass transfer.

      • Pressure: Maintaining a slight positive pressure in the reactor can enhance the dissolution of CO2.[3]

Q2: The final this compound solution has a noticeable color, but it should be colorless to slightly yellow. What could be the cause and how do we prevent it?

Color formation is a common issue and often indicates the presence of impurities or degradation products.

  • Causes:

    • Raw Material Impurities: Impurities in the starting materials, particularly in trimethylamine, can lead to colored byproducts.

    • Degradation: Choline itself can degrade, especially at elevated temperatures or in the presence of certain impurities, leading to discoloration.[4][5]

    • Side Reactions: Uncontrolled side reactions can produce colored compounds.

  • Troubleshooting and Prevention:

    • Use High-Purity Raw Materials: Source trimethylamine and ethylene oxide with low levels of impurities.

    • Strict Temperature Control: Avoid excessive temperatures during the reaction and subsequent processing steps.

    • Inert Atmosphere: Consider blanketing the reactor with an inert gas like nitrogen to prevent oxidative degradation.

    • Stabilizers: For storage of the final product, the addition of a small amount of a stabilizer, such as a hydroxylamine (B1172632) salt, can help prevent discoloration over time.[4]

Purification & Product Quality

Q3: We are having difficulty removing unreacted trimethylamine from the final product. What purification methods are effective at a larger scale?

Residual trimethylamine is a common impurity that needs to be removed to meet quality specifications.

  • Purification Strategies:

    • Stripping: One effective method is to strip the excess trimethylamine from the aqueous this compound solution. This can be done by passing an inert gas (e.g., nitrogen) through the solution or by applying a vacuum.[5]

    • Ion Exchange Chromatography: For pharmaceutical-grade this compound, ion exchange chromatography can be a highly effective, albeit more expensive, purification method to remove ionic impurities.

    • Filtration: While filtration will not remove dissolved trimethylamine, it is a necessary step to remove any particulate matter before further purification.[3][6]

Q4: Our final product shows the presence of choline carbonate. How can we minimize its formation?

This compound in solution can exist in equilibrium with choline carbonate, and over time, the bicarbonate can convert to the carbonate with the release of CO2.

  • Minimization Strategies:

    • pH Control: Maintaining a specific pH range can favor the bicarbonate form. This can be achieved by carefully controlling the stoichiometry of the reactants.

    • Storage Conditions: Store the this compound solution in a cool, well-sealed container to minimize the loss of CO2, which drives the conversion to carbonate.[7][8]

    • CO2 Blanket: For long-term storage of bulk solutions, consider storing under a positive pressure of carbon dioxide to shift the equilibrium towards the bicarbonate.

Handling & Storage

Q5: The this compound solution is highly viscous and difficult to handle at a large scale. What can we do?

The viscosity of concentrated this compound solutions can present challenges in pumping and mixing.

  • Handling Solutions:

    • Dilution: While this may not be ideal for all applications, diluting the solution with deionized water will reduce its viscosity. The concentration can be adjusted based on the requirements of the next processing step.

    • Temperature Control: Gently warming the solution can reduce its viscosity. However, be cautious to avoid temperatures that could cause degradation.

    • Equipment Selection: Use pumps and mixing equipment designed for handling viscous liquids.

Q6: We are observing changes in the concentration of our stored this compound solution over time. What is causing this and how can we ensure stability?

This compound solutions can be susceptible to changes in concentration and degradation if not stored properly.

  • Causes of Instability:

    • Water Evaporation: If not stored in a tightly sealed container, water can evaporate, leading to an increase in concentration.

    • Hygroscopicity: Choline salts are known to be hygroscopic and can absorb moisture from the atmosphere if not properly sealed, leading to a decrease in concentration.[2]

    • Chemical Degradation: As mentioned, this compound can convert to choline carbonate. Other degradation pathways may also exist, especially if the solution is exposed to light or incompatible materials.

  • Ensuring Stability:

    • Proper Storage Containers: Store in well-sealed containers made of compatible materials (e.g., HDPE drums).[7]

    • Controlled Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[7] Recommended storage temperatures are often below 40°C, and for some grades, refrigeration at 2-8°C is advised.[7][8]

    • Inert Atmosphere: For sensitive applications, consider storing under an inert atmosphere like nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound at an industrial scale?

The most common industrial synthesis involves a two-step process:

  • Formation of Trimethylammonium Bicarbonate: An aqueous solution of trimethylamine is reacted with carbon dioxide.

  • Formation of this compound: Ethylene oxide is then added to the trimethylammonium bicarbonate solution to form this compound.[3][6]

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

The key parameters to control are:

  • Temperature: The reaction is exothermic, and temperature control is crucial to prevent side reactions and ensure product stability.

  • Pressure: Maintaining a slight positive pressure during the carbonation step improves CO2 dissolution.[3]

  • Reactant Stoichiometry: The molar ratio of trimethylamine, carbon dioxide, and ethylene oxide must be carefully controlled to maximize yield and minimize impurities.

  • Mixing/Agitation: Proper agitation is essential for maintaining a homogeneous reaction mixture in a large reactor.

Q3: What are the common impurities found in this compound and what are their sources?

Common impurities include:

  • Unreacted Raw Materials: Trimethylamine and ethylene oxide.

  • Byproducts from Raw Material Impurities: If the trimethylamine contains dimethylamine (B145610) or monomethylamine, corresponding byproducts can be formed.[2]

  • O-ethoxylated Products: The hydroxyl group of choline can react with another molecule of ethylene oxide, leading to impurities with a higher degree of ethoxylation.[5]

  • Choline Carbonate: Formed from the conversion of this compound.

  • Elemental Impurities: Trace metals may be present from the raw materials or the manufacturing equipment.[9]

Q4: What analytical methods are recommended for quality control of this compound?

A combination of analytical techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for assaying the concentration of this compound and quantifying impurities.[10]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used for the detection and quantification of elemental impurities at very low levels.[9]

  • Titration: Acid-base titration can be used for a simpler assay of the total base content.

  • FT-IR Spectroscopy: Can be used for the identification and characterization of the product and potential impurities.[11]

Q5: Is this compound a stable compound?

This compound is relatively stable in aqueous solution under proper storage conditions. However, it can degrade over time, primarily through the loss of carbon dioxide to form choline carbonate. It is also hygroscopic and can be sensitive to heat and light.[2]

Data Presentation

Table 1: Example Reaction Parameters for this compound Synthesis at Different Scales[3]

ParameterLab ScalePilot ScaleProduction Scale
Trimethylamine Solution
Concentration30%30%40%
Mass98.5 kg197 kg295.55 kg
Carbon Dioxide
Mass22 kg22 kg88 kg
Ethylene Oxide
Concentration99%99%99%
Mass22.22 kg44.44 kg88.88 kg
Reaction Conditions
Temperature10°C10-20°C30-40°C
Pressure< 2 kgf/cm²< 2 kgf/cm²< 2 kgf/cm²
Reaction Time2 hours2 hours2 hours
Product
Final Concentration57%51% (as carbonate)70%
Yield98.1%98.4% (as carbonate)98.5%

Experimental Protocols

Protocol 1: Synthesis of this compound (Aqueous Solution)

This protocol is a general guideline based on typical synthesis methods.[3][6] It should be optimized for your specific equipment and scale.

Materials:

  • Trimethylamine (aqueous solution, e.g., 40%)

  • Carbon Dioxide (gaseous)

  • Ethylene Oxide (liquefied)

  • Deionized Water

Equipment:

  • Jacketed pressure reactor with cooling capabilities

  • Agitator/mixer

  • Gas sparging system for CO2

  • Dosing system for ethylene oxide

  • Temperature and pressure sensors

Procedure:

  • Charging the Reactor: Charge the reactor with the aqueous solution of trimethylamine.

  • Carbonation:

    • Start agitation.

    • Cool the reactor to the desired temperature (e.g., 30-40°C).

    • Introduce carbon dioxide gas through the sparger.

    • Maintain a slight positive pressure (e.g., < 2 kgf/cm²) and continue sparging until the required amount of CO2 has been added.

    • Allow the reaction to proceed for a set time (e.g., 2 hours) to form trimethylammonium bicarbonate.

  • Ethoxylation:

    • Ensure the temperature of the reactor is controlled within the desired range (e.g., cooled to 30°C).

    • Slowly add the liquefied ethylene oxide to the reactor. This reaction is exothermic, so careful control of the addition rate and cooling is critical.

    • Once the addition is complete, allow the reaction to continue with agitation until completion, as determined by in-process controls.

  • Filtration: Filter the resulting this compound solution to remove any particulate matter.

  • Packaging and Storage: Store the final product in sealed containers in a cool, dry place.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_0 Synthesis cluster_1 Purification & QC cluster_2 Final Product A Charge Trimethylamine Solution B Cool and Agitate A->B C Sparge with Carbon Dioxide B->C D Form Trimethylammonium Bicarbonate C->D E Add Ethylene Oxide D->E F Form this compound E->F G Filter Solution F->G H In-Process Control (e.g., HPLC) G->H I Final Quality Control H->I J Store in Sealed Containers I->J K Package and Ship J->K

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed q1 Is reaction time sufficient? start->q1 a1_no Extend reaction time and monitor q1->a1_no No q2 Is mixing adequate? q1->q2 Yes a1_no->q2 a2_no Optimize agitation speed q2->a2_no No q3 Is temperature uniform? q2->q3 Yes a2_no->q3 a3_no Check cooling system and for hot spots q3->a3_no No q4 Are raw materials high purity? q3->q4 Yes a3_no->q4 a4_no Source higher purity reactants q4->a4_no No end_node Yield Improved q4->end_node Yes a4_no->end_node

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Choline Bicarbonate Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for the accurate determination of choline (B1196258) bicarbonate concentration in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for determining choline bicarbonate concentration?

A1: The primary recommended methods are High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Acid-Base Titration. The choice of method depends on the required sensitivity, specificity, available equipment, and the sample matrix.

Q2: How does the stability of this compound in solution affect concentration measurements?

A2: this compound solutions can be susceptible to degradation. It is important to note that the bicarbonate may convert to carbonate over time with the release of CO₂. Solutions should be stored in a cool, dry place, typically between 2-8°C, in a tightly sealed container to minimize degradation.[1] For accurate and reproducible results, it is advisable to use freshly prepared solutions or to verify the concentration of older solutions before use.

Q3: Can I use methods developed for other choline salts (e.g., chloride, bitartrate) to analyze this compound?

A3: Yes, methods for other choline salts can often be adapted for this compound, particularly for techniques like HPLC and NMR where the detection is focused on the choline cation.[2][3] However, it is crucial to validate the method for your specific sample matrix to ensure accuracy and account for potential interference from the bicarbonate counter-ion.

Analytical Method Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography are particularly effective for separating the polar choline cation.

This protocol is adapted from established methods for other choline salts and is suitable for this compound.[2]

  • Chromatographic Conditions:

    • Column: A mixed-mode or HILIC column designed for polar compounds is recommended to achieve good peak shape and retention.[2][4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer is typically used. For example, a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer in water and acetonitrile.[2][5]

    • Detector: A Charged Aerosol Detector (CAD) is ideal as it provides a uniform response for non-volatile analytes like choline, independent of their chemical structure.[2] An Evaporative Light Scattering Detector (ELSD) can also be used.[3]

    • Flow Rate: Typically around 1.0 mL/min.[3]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard of known concentration in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare your unknown samples by diluting them to fall within the concentration range of your calibration curve.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the choline standard against its concentration.

    • Determine the concentration of choline in your unknown samples by interpolating their peak areas from the calibration curve.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions between the basic choline cation and residual silanol (B1196071) groups on the silica-based column.[4]- Use a column specifically designed for polar analytes (e.g., HILIC, mixed-mode).[4]- Add a competing amine like triethylamine (B128534) (TEA) to the mobile phase.[4]- Adjust the mobile phase to a lower pH to suppress silanol ionization.[4]
Broad Peaks Column deterioration, issues with the mobile phase, or sample diffusion.- Check for column voids and replace the column if necessary.[6]- Ensure the mobile phase is properly prepared and degassed.[7]- Minimize the injection volume.[6]
Split Peaks Partial sample dissolution, injection problems, or a void at the head of the column.[6]- Ensure the sample is fully dissolved in the mobile phase.- Check the injector for any issues.- Replace the column if a void is suspected.[6]
Ghost Peaks Contamination from solvents, sample carryover, or degradation of the sample.[6]- Run a blank gradient to identify the source of contamination.- Use fresh, high-purity solvents.- Implement a robust needle wash protocol.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Choline Bicarbonate Standards Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Unknown Sample Solution Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase HPLC_System HPLC System Setup (Column, Detector, etc.) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatogram Acquire Chromatograms Injection->Chromatogram Calibration_Curve Generate Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Choline in Sample Calibration_Curve->Quantification

Caption: Workflow for this compound quantification using HPLC.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for the quantification of choline-containing compounds and does not require chromatographic separation.

  • Sample Preparation:

    • Accurately weigh a known amount of your this compound sample.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard. The internal standard should have a simple spectrum that does not overlap with the choline signals.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

  • Data Processing and Quantification:

    • Integrate the area of a well-resolved choline proton signal (e.g., the trimethylammonium protons).

    • Integrate the area of a known proton signal from the internal standard.

    • Calculate the concentration of this compound using the ratio of the integrals and the known concentration of the internal standard. An external reference can also be used for quantification.[8]

Problem Potential Cause Troubleshooting Steps
Poor Signal Resolution Inhomogeneous magnetic field.- Shim the spectrometer before data acquisition.
Inaccurate Quantification Incomplete proton relaxation.- Increase the relaxation delay (D1) in your acquisition parameters.
Signal Overlap Overlapping signals from the sample matrix or impurities.- Choose a different choline proton signal for integration if possible.- Consider using a higher field NMR spectrometer for better signal dispersion.

Logical Workflow for qNMR Analysis

qNMR_Workflow Start Start Sample_Prep Prepare Sample with Internal Standard in D₂O Start->Sample_Prep Acquire_Spectrum Acquire ¹H NMR Spectrum Sample_Prep->Acquire_Spectrum Process_Data Process Spectrum (Phasing, Baseline Correction) Acquire_Spectrum->Process_Data Integration Integrate Choline and Standard Peaks Process_Data->Integration Calculation Calculate Concentration Integration->Calculation End End Calculation->End

Caption: Workflow for quantitative ¹H NMR analysis of this compound.

Acid-Base Titration

This classical analytical method can be used to determine the concentration of the bicarbonate component of this compound.

This protocol is adapted from the standard method for analyzing carbonate and bicarbonate mixtures.[9][10]

  • Reagents and Equipment:

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).

    • Burette, pipette, and conical flask.

    • pH meter or a suitable indicator (e.g., bromocresol green).

  • Titration Procedure:

    • Accurately pipette a known volume of your this compound solution into a conical flask.

    • If using an indicator, add a few drops to the solution.

    • Titrate the solution with the standardized HCl.

    • The endpoint is reached when all the bicarbonate has been neutralized. If using bromocresol green, the color will change from blue to green.[10] For more accuracy, monitor the titration with a pH meter and determine the equivalence point from the titration curve.

  • Calculation:

    • Use the volume of HCl added at the equivalence point and its known concentration to calculate the moles of bicarbonate in your sample.

    • From the moles of bicarbonate, calculate the concentration of this compound in your original solution.

Problem Potential Cause Troubleshooting Steps
Difficulty in Determining Endpoint Gradual pH change around the equivalence point.- Use a pH meter and plot a titration curve to accurately determine the equivalence point.
Inaccurate Results Incorrectly standardized HCl solution.- Standardize your HCl solution against a primary standard (e.g., anhydrous sodium carbonate) before use.
Interference from CO₂ Dissolved CO₂ from the atmosphere can affect the pH.- Use freshly boiled and cooled deionized water to prepare solutions to minimize dissolved CO₂.[9]

Experimental Workflow for Titration

Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_calculation Calculation Prepare_HCl Standardize HCl Solution Titrate Titrate with HCl Prepare_HCl->Titrate Prepare_Sample Pipette Choline Bicarbonate Sample Prepare_Sample->Titrate Endpoint Determine Endpoint (Indicator or pH meter) Titrate->Endpoint Calculate_Moles Calculate Moles of Bicarbonate Endpoint->Calculate_Moles Calculate_Conc Calculate Choline Bicarbonate Concentration Calculate_Moles->Calculate_Conc

Caption: Workflow for determining this compound concentration by titration.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for Choline Analysis

Parameter Value/Type Reference
Column HILIC or Mixed-Mode[2]
Mobile Phase A Acetonitrile[3]
Mobile Phase B Ammonium Acetate Buffer[3]
Detector CAD or ELSD[2][3]
Flow Rate 1.0 mL/min[3]
Column Temperature 35 °C[3]
Injection Volume 20 µL[3]

Table 2: Key ¹H NMR Parameters for Choline Quantification

Parameter Description Consideration
Solvent Deuterated water (D₂O)Ensures sample solubility and minimizes solvent signal interference.
Internal Standard A compound with a simple, non-overlapping spectrumAllows for accurate quantification.
Relaxation Delay (D1) Time for nuclear spins to return to equilibriumMust be sufficiently long for complete relaxation to ensure accurate integration.
Signal for Integration Trimethylammonium protons (-N(CH₃)₃)Typically a sharp singlet, ideal for integration.

References

Validation & Comparative

A Comparative Guide to Choline Bicarbonate and Choline Chloride for Ionic Liquid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of choline-based ionic liquids (ILs), prized for their biocompatibility and tunable properties, hinges on the selection of the choline (B1196258) precursor. Choline bicarbonate and choline chloride are two of the most common starting materials, each presenting distinct advantages and disadvantages in the synthetic process. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

At a Glance: this compound vs. Choline Chloride

FeatureThis compound RouteCholine Chloride Route
Reaction Type Direct acid-base neutralizationTypically a two-step process: metathesis to choline hydroxide (B78521), then neutralization
Byproducts Water (H₂O) and Carbon Dioxide (CO₂)Salt (e.g., KCl, NaCl) and Water (H₂O)
Purification Simple removal of water and CO₂Filtration to remove salt byproduct
Atom Economy HighModerate
Reaction Conditions Mild (often room temperature)Can require base and subsequent filtration
Reported Yields Generally high (often >90%)Variable, often in the range of 70-85%[1]
"Green" Aspect Considered a greener pathway due to benign byproductsLess "green" due to salt waste generation

Synthesis Pathways: A Visual Comparison

The fundamental difference between the two precursors lies in their reaction pathways to form a target choline carboxylate ionic liquid.

G cluster_0 This compound Route cluster_1 Choline Chloride Route This compound This compound Choline Carboxylate IL Choline Carboxylate IL This compound->Choline Carboxylate IL Direct Neutralization Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Choline Carboxylate IL H2O + CO2 H2O + CO2 Choline Carboxylate IL->H2O + CO2 Byproducts Choline Chloride Choline Chloride Choline Hydroxide Choline Hydroxide Choline Chloride->Choline Hydroxide Metathesis Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Choline Hydroxide Choline Carboxylate IL 2 Choline Carboxylate IL Choline Hydroxide->Choline Carboxylate IL 2 Neutralization Salt Byproduct (e.g., KCl) Salt Byproduct (e.g., KCl) Choline Hydroxide->Salt Byproduct (e.g., KCl) Filtration Carboxylic Acid 2 Carboxylic Acid (R-COOH) Carboxylic Acid 2->Choline Carboxylate IL 2 H2O_2 H2O Choline Carboxylate IL 2->H2O_2 Byproduct

Figure 1. Synthesis pathways for choline carboxylate ionic liquids.

Performance Comparison: A Data-Driven Analysis

The choice of precursor significantly impacts key experimental parameters and the properties of the resulting ionic liquids.

Table 1: Synthesis Performance Indicators
ParameterThis compoundCholine ChlorideCitation
Typical Reaction Time 1-12 hours4-24 hours[2][3]
Typical Temperature Room Temperature to 60°C30-60°C[2][4]
Purity of Final Product High (byproducts are volatile)High (requires efficient salt removal)[4][5]
Example Yield (Choline Lactate) >95% (qualitative)Good yields (qualitative)[2][6]
Table 2: Properties of Resulting Ionic Liquids

While a direct comparative study on the final properties of the same IL synthesized from both precursors is scarce, the literature suggests that with proper purification, the final ionic liquid products are identical. The properties are therefore dependent on the constituent ions (choline and the carboxylate anion) rather than the synthetic route.

PropertyTypical Values for Choline Carboxylate ILsCitation
Thermal Decomposition (Td) 138 - 207 °C[4][7]
Glass Transition (Tg) -83 to -49 °C[4][7]
Viscosity Highly variable depending on the anion[1][8]
Conductivity Highly variable depending on the anion[1][8]

Experimental Protocols

Detailed methodologies for the synthesis of a representative choline carboxylate ionic liquid, choline lactate (B86563), are provided below for both precursors.

Protocol 1: Synthesis of Choline Lactate from this compound

This protocol is adapted from a general procedure for the synthesis of choline carboxylate ILs.[2]

Materials:

  • This compound (80% aqueous solution)

  • Lactic acid (85-90% aqueous solution)

  • Deionized water

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of lactic acid in a minimal amount of deionized water.

  • To this solution, add an equimolar amount of this compound solution dropwise while stirring at room temperature. Effervescence (release of CO₂) will be observed.

  • Continue stirring the reaction mixture at room temperature for 12 hours after the addition is complete.

  • The resulting aqueous solution of choline lactate is then washed three times with ethyl acetate to remove any unreacted lactic acid.

  • The water is removed from the product under reduced pressure using a rotary evaporator.

  • The final product is further dried in a vacuum oven at a controlled temperature (e.g., 60-70°C) for at least 24 hours to remove residual water.

Protocol 2: Synthesis of Choline Lactate from Choline Chloride

This protocol is a representative two-step procedure involving the formation of choline hydroxide.[3][4]

Materials:

Procedure:

Step 1: Preparation of Choline Hydroxide

  • Dissolve equimolar amounts of choline chloride and potassium hydroxide in ethanol in a round-bottom flask.

  • Stir the mixture at a controlled temperature (e.g., 30-40°C) for a specified duration (e.g., 4-8 hours).

  • A precipitate of potassium chloride (KCl) will form.

  • Filter the reaction mixture to remove the solid KCl. The filtrate is an ethanolic solution of choline hydroxide.

Step 2: Neutralization to form Choline Lactate

  • To the ethanolic solution of choline hydroxide, add an equimolar amount of lactic acid dropwise with stirring.

  • Continue stirring the mixture at room temperature for several hours (e.g., 12 hours).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be washed with a solvent like acetonitrile to remove any remaining impurities.

  • Dry the final product under vacuum to remove any residual solvent and water.

Conclusion and Recommendations

The choice between this compound and choline chloride for ionic liquid synthesis is a trade-off between reaction simplicity and cost/availability of the starting material.

This compound offers a more straightforward, one-step synthesis with benign byproducts (water and carbon dioxide), leading to a simpler purification process and higher atom economy. This makes it an excellent choice for laboratory-scale synthesis and for applications where minimizing waste is a priority.

Choline chloride is often a more readily available and less expensive starting material. However, its use typically necessitates a two-step process involving the formation of choline hydroxide and the subsequent generation of a salt byproduct that requires careful removal. This can lead to lower overall yields and a less environmentally friendly process. For large-scale industrial production where cost is a primary driver, this route may be more economically viable, provided efficient byproduct removal and disposal are in place.

For researchers focused on green chemistry principles and ease of synthesis, This compound is the recommended precursor . For those prioritizing the use of a more common and potentially lower-cost starting material, and who are equipped for multi-step synthesis and purification, choline chloride remains a viable option .

References

A Comparative Analysis of Choline Supplements: Unraveling the Efficacy of Bitartrate and Bicarbonate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of choline (B1196258) supplements is crucial for researchers, scientists, and drug development professionals seeking to optimize cholinergic function for therapeutic or research applications. This guide provides a detailed examination of the available scientific evidence on the efficacy of choline bitartrate (B1229483) and the lesser-known choline bicarbonate, with a comparative look at other common choline formulations.

While choline bitartrate is a widely studied and accessible choline salt, a thorough review of published scientific literature reveals a significant gap in knowledge regarding the efficacy of this compound as a dietary supplement for systemic and cognitive effects. The available information on this compound is primarily centered on its use in industrial applications, chemical synthesis, and as a laboratory reagent.[1][2][3] There is a notable absence of clinical trials or preclinical studies evaluating its bioavailability, metabolic fate, or impact on physiological and cognitive endpoints following oral administration.

Therefore, this guide will focus on a comprehensive analysis of choline bitartrate, presenting its known efficacy and comparing it with other well-researched choline supplements, namely phosphatidylcholine and alpha-glycerylphosphorylcholine (Alpha-GPC). The limited available information on this compound will be presented to provide a complete picture, with the caveat that no direct comparisons of its efficacy as a supplement can be made.

Choline Metabolism and Signaling Pathways

Choline is an essential nutrient that plays a vital role in numerous physiological processes.[4] It serves as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132), which is critical for memory, mood, and muscle control.[4][5] Choline is also a key component of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, which are essential for maintaining the structural integrity of cell membranes.[4][5] Furthermore, choline contributes to lipid transport and metabolism and is involved in methylation reactions through its metabolite, betaine (B1666868).[4][6]

The metabolic fate of supplemental choline is crucial for its efficacy. Once ingested, free choline is absorbed in the small intestine and transported to the liver and other tissues.[4] In the liver, choline can be oxidized to betaine or phosphorylated to phosphocholine.[5] Choline that crosses the blood-brain barrier is used for the synthesis of acetylcholine and incorporation into neuronal membranes.[3]

Below are diagrams illustrating the primary metabolic pathways of choline and its role in acetylcholine synthesis.

Choline_Metabolism Dietary Choline Dietary Choline Choline Choline Dietary Choline->Choline Absorption Betaine Betaine Choline->Betaine Oxidation Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine CDP-Choline Pathway Acetylcholine Acetylcholine Choline->Acetylcholine Acetylation

Figure 1. Simplified metabolic pathways of dietary choline.

Acetylcholine_Synthesis Choline Choline Choline Acetyltransferase (ChAT) Choline Acetyltransferase (ChAT) Choline->Choline Acetyltransferase (ChAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Choline Acetyltransferase (ChAT) Acetylcholine Acetylcholine Choline Acetyltransferase (ChAT)->Acetylcholine Coenzyme A Coenzyme A Choline Acetyltransferase (ChAT)->Coenzyme A Experimental_Workflow_Bioavailability Recruitment 18 Healthy Adults Randomization Randomization Recruitment->Randomization GroupA Egg Yolk Phospholipid Drink Randomization->GroupA GroupB Choline Bitartrate Drink Randomization->GroupB Washout Washout Period GroupA->Washout Blood_Sampling Blood Sampling (0-6h) GroupA->Blood_Sampling GroupB->Washout GroupB->Blood_Sampling Crossover Crossover Washout->Crossover Washout->Crossover Crossover->GroupA Crossover->GroupB Analysis Plasma Choline, Betaine, DMG Analysis Blood_Sampling->Analysis

References

Comparative Guide to Analytical Methods for Choline Quantification: LC-MS/MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of choline (B1196258), with alternative methods such as enzymatic assays and High-Performance Liquid Chromatography (HPLC). The information herein is supported by experimental data to assist researchers in selecting the most appropriate method for their specific applications. While the focus is on the quantification of the choline cation, the principles apply to choline originating from various salt forms, including choline bicarbonate.

Methodology Overview

The quantification of choline is critical in various fields, from nutrition and food science to clinical diagnostics and neuroscience. Choline is a polar quaternary amine, making its retention and separation on traditional reversed-phase columns challenging. Therefore, specialized chromatographic techniques or alternative analytical approaches are often employed.

LC-MS/MS has emerged as a gold-standard technique due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently paired with MS for the effective retention and separation of polar compounds like choline.[1]

Enzymatic Assays offer a simpler, high-throughput alternative. These assays typically involve the oxidation of choline by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe to generate a colorimetric or fluorometric signal that is proportional to the choline concentration in the sample.[2]

High-Performance Liquid Chromatography (HPLC) with detectors such as UV or Evaporative Light Scattering (ELSD) represents a more accessible chromatographic option than LC-MS/MS. However, since choline lacks a strong chromophore, direct UV detection has limitations, and derivatization or less sensitive detectors may be required.[3][4][5]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of LC-MS/MS compared to an enzymatic assay and a standard HPLC method, based on data from various validation studies.

Table 1: Performance Metrics of LC-MS/MS vs. Enzymatic Assay for Choline Quantification

ParameterLC-MS/MSEnzymatic AssayKey Considerations
Specificity Very High (based on m/z)Moderate to HighEnzymatic assays may have cross-reactivity.
Sensitivity (LOD/LOQ) High (sub-µg/L to low nmol/L)[6][7]Moderate (µM range)[2]LC-MS/MS is superior for trace-level detection.
Accuracy (% Recovery) 90% - 115%[8][9]94.0% - 108.4%[10]Both methods demonstrate excellent accuracy.
Precision (%RSD) < 15% (typically 1.6% - 13%)[6][8]< 10% (Repeatability RSD ~1.7%)[10]Both methods offer good precision.
Linearity (r²) > 0.99[6][11]Typically > 0.99Both methods show strong linearity.
Sample Throughput Moderate to High (automated)HighEnzymatic assays are well-suited for 96-well plates.
Matrix Effects Potential for ion suppression/enhancement[12]Potential for interferenceBoth require matrix-specific validation.

Table 2: Performance Metrics of LC-MS/MS vs. HPLC-UV/ELSD for Choline Quantification

ParameterLC-MS/MS (HILIC)HPLC-UV/ELSDKey Considerations
Specificity Very HighLow to ModerateHPLC methods are prone to co-elution interference.
Sensitivity (LOD/LOQ) High (LOD ~0.2 µg/L)[7]Lower (LOD: 4 µg/mL for UV, 3.6 µg/mL for ELSD)[5][13]LC-MS/MS is significantly more sensitive.
Accuracy (% Recovery) 90% - 115%[8]99.3% - 101.0% (for supplements)[3][13]Both can be accurate within their validated range.
Precision (%RSD) < 15%[8]Typically < 5%Both demonstrate good precision.
Linearity (r²) > 0.999[7]> 0.99[3][13]Both show strong linearity.
Equipment Cost HighLow to ModerateHPLC systems are more widely available and affordable.

Experimental Protocols

Validated LC-MS/MS Method for Choline in Plasma

This protocol is a representative example for quantifying choline in a biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing a deuterated internal standard (e.g., Choline-d9 or Choline-d13).[6][14]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[2]

    • Transfer the supernatant to an autosampler vial for analysis.[2]

  • Liquid Chromatography (HILIC):

    • Column: HILIC Silica Column (e.g., 50 mm x 2.1 mm, 1.7-2.7 µm).[1][6]

    • Mobile Phase A: 50 mM Ammonium Formate in Water with 0.1% Formic Acid.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: Isocratic or a shallow gradient with high organic content (e.g., 80-75% B).

    • Flow Rate: 0.4 - 0.6 mL/min.[14]

    • Injection Volume: 3 - 10 µL.[6][7]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Choline: Precursor ion (m/z) 104.1 -> Product ion (m/z) 60.1.[6]

      • Choline-d9 (Internal Standard): Precursor ion (m/z) 113.2 -> Product ion (m/z) 69.1.

Enzymatic Assay for Choline

This protocol outlines the general steps for a commercially available colorimetric assay.

  • Sample Preparation:

    • Plasma or serum samples can often be assayed directly after dilution.[2]

    • For tissue or cell lysates, homogenize in a suitable buffer (e.g., PBS) and centrifuge to remove debris.[2]

    • Use the clear supernatant for the assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of diluted standards and samples to separate wells.

    • Prepare a Working Reagent by mixing Assay Buffer, Enzyme Mix (Choline Oxidase), and a Dye Reagent.[2]

    • Add 80 µL of the Working Reagent to each well.

    • Incubate at room temperature for approximately 30 minutes.[2]

    • Read the absorbance at 570 nm using a microplate reader.[2]

    • Calculate the choline concentration based on the standard curve.

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the analytical principle of the enzymatic assay.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add Acetonitrile + Internal Standard p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 HILIC Separation p4->a1 Inject a2 ESI+ Ionization a1->a2 a3 Tandem MS (MRM) a2->a3 a4 Quantification a3->a4

Caption: General workflow for LC-MS/MS-based choline quantification.

Choline Choline CholineOxidase Choline Oxidase Choline->CholineOxidase Betaine Betaine CholineOxidase->Betaine H2O2 H₂O₂ CholineOxidase->H2O2 Peroxidase Peroxidase H2O2->Peroxidase Dye Colorless Dye Dye->Peroxidase ColoredProduct Colored Product (Measure at 570 nm) Peroxidase->ColoredProduct

Caption: Principle of the enzymatic colorimetric assay for choline.

Start Start: Select Analytical Method HighSensitivity High Sensitivity & Specificity Needed? Start->HighSensitivity HighThroughput High Throughput Screening? HighSensitivity->HighThroughput No LCMS Choose LC-MS/MS HighSensitivity->LCMS Yes Budget Limited Budget / Equipment? HighThroughput->Budget No EnzymeAssay Choose Enzymatic Assay HighThroughput->EnzymeAssay Yes Budget->LCMS No HPLC Choose HPLC-UV/ELSD Budget->HPLC Yes

Caption: Decision tree for selecting a choline quantification method.

References

A Comparative Analysis of Choline-Based Deep Eutectic Solvents for Enhanced CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry, environmental science, and drug development, the quest for efficient and benign carbon capture technologies is paramount. Deep eutectic solvents (DESs), particularly those based on choline (B1196258), have emerged as a promising alternative to conventional amine-based solvents. Their low cost, biodegradability, and tunable physicochemical properties make them attractive candidates for CO2 absorption.

This guide provides a comparative study of various choline-based DESs, focusing on their CO2 capture performance. It synthesizes experimental data on their absorption capacity, physicochemical properties, and the underlying capture mechanisms. Detailed experimental protocols are provided to facilitate the replication and advancement of these findings.

Performance Comparison of Choline-Based DESs

The efficacy of a DES for CO2 capture is contingent on a combination of factors, primarily its CO2 absorption capacity, viscosity, and density. The following tables summarize the performance of several prominent choline-based DESs, offering a clear comparison for researchers seeking to select the most suitable solvent for their applications.

CO2 Absorption Capacity

The CO2 absorption capacity is a critical metric for evaluating the performance of a solvent. The data below, gathered under various experimental conditions, highlights the superior performance of amine-functionalized DESs.

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Temperature (°C)Pressure (atm)CO2 Absorption Capacity
Choline Chloride (ChCl)Monoethanolamine (MEA)1:2Room TempAmbient1.65 mol CO2/kg DES[1][2]
Choline Hydroxide (B78521) (ChOH)Triethylenetetramine (TETA)1:1 (in 2M DMSO solution)3013.81.25 mol CO2/mol DES[3]
Choline Prolinate ([Ch][Pro])Ethylene (B1197577) Glycol (EG)1:4251~0.67 mol CO2/mol DES[4]
Choline Chloride (ChCl)Ethylene Glycol (EG)1:23030.93.126 mol CO2/mol DES[3]
Choline Chloride (ChCl)Urea1:2.5--0.0211 mol CO2/mol DES[3]
Choline Chloride (ChCl)Glycerol (B35011) (with 50 wt% water)1:32014.80.0081 mol fraction[5][6]
Physicochemical Properties

The viscosity and density of DESs are crucial parameters that affect mass transfer and pumping costs in an industrial setting. The addition of water can significantly reduce the high viscosity of many DESs, a common challenge in their application.[5][6][7][8]

DES CompositionWater Content (wt%)Temperature (°C)Viscosity (mPa·s)
ChCl:Glycerol (1:3)020520.8[5]
ChCl:Glycerol (1:3)302015.72[5]
ChCl:Glycerol (1:3)025320[5][8]
ChCl:Glycerol (1:3)030229[5][8]
ChCl:Glycerol (1:3)040169[5][8]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections detail the methodologies for the synthesis of choline-based DESs and the measurement of their CO2 absorption capacity.

Synthesis of Choline-Based DESs

The synthesis of choline-based DESs is typically a straightforward process involving the mixing of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) with gentle heating.

Example 1: Synthesis of Choline Chloride/Glycerol (ChCl:Gly) DES [5]

  • Mixing: Choline chloride (HBA) and glycerol (HBD) are combined in a desired molar ratio (e.g., 1:3).

  • Heating and Stirring: The mixture is heated to approximately 75°C for 4 hours with constant stirring at 450 rpm until a homogeneous, clear liquid is formed.

  • Drying: To remove any residual moisture, the prepared DES is dried under vacuum at 60°C overnight.

Example 2: Synthesis of Choline Prolinate/Ethylene Glycol ([Ch][Pro]:EG) DES [9]

  • Preparation of [Ch][Pro]: An aqueous solution of choline hydroxide is reacted with an equimolar amount of proline.

  • Mixing with HBD: The synthesized choline prolinate is then mixed with ethylene glycol at the desired molar ratio.

  • Heating and Stirring: The mixture is stirred at 70°C until a homogeneous liquid is obtained.

  • Cooling: The resulting DES is cooled to room temperature.

CO2 Absorption Measurement

The gravimetric method is a common technique for determining the CO2 absorption capacity of DESs.

Experimental Setup:

A typical setup consists of a gas supply (CO2 and a reference gas like N2), mass flow controllers, a temperature-controlled absorption column or reactor containing the DES, and an analytical balance to measure the weight change.

Procedure:

  • Sample Preparation: A known mass of the DES is placed in the absorption vessel.

  • Purging: The system is purged with an inert gas (e.g., N2) to remove any dissolved gases.

  • CO2 Introduction: A controlled flow of CO2 is introduced into the vessel, bubbling through the DES.

  • Equilibrium: The system is allowed to reach equilibrium, indicated by a stable weight reading.

  • Data Analysis: The amount of CO2 absorbed is determined by the change in mass of the DES.

Mechanisms of CO2 Capture

The interaction between CO2 and choline-based DESs can occur through either physical or chemical absorption, largely dependent on the nature of the hydrogen bond donor.

Physical Absorption: In DESs with HBDs like glycerol or ethylene glycol, CO2 capture is primarily governed by weak intermolecular forces such as van der Waals interactions and hydrogen bonding.[10]

Chemical Absorption: When the HBD contains amine groups, such as in monoethanolamine (MEA), a chemical reaction occurs. The amine group reacts with CO2 to form a carbamate, leading to a significantly higher absorption capacity.[1] Recent studies on DESs like choline prolinate/ethylene glycol have revealed a more complex mechanism where CO2 reacts with both the amino group of the prolinate anion and the hydroxyl group of ethylene glycol.[4][10]

Visualizing the Processes

To better illustrate the experimental workflow and the fundamental relationship in DES synthesis, the following diagrams are provided.

DES_Synthesis_Workflow cluster_synthesis DES Synthesis HBA Hydrogen Bond Acceptor (e.g., Choline Chloride) Mix Mixing at Specific Molar Ratio HBA->Mix HBD Hydrogen Bond Donor (e.g., Glycerol) HBD->Mix Heat Heating and Stirring (e.g., 70-80°C) Mix->Heat DES Homogeneous Deep Eutectic Solvent Heat->DES

Caption: Workflow for the synthesis of a choline-based Deep Eutectic Solvent.

CO2_Capture_Experimental_Workflow cluster_capture CO2 Absorption Measurement DES_Sample DES Sample (Known Mass) Reactor Absorption Reactor DES_Sample->Reactor Purge Purge with N2 Reactor->Purge CO2_Flow Introduce CO2 Flow Purge->CO2_Flow Equilibrate Attain Equilibrium CO2_Flow->Equilibrate Measure Measure Mass Change Equilibrate->Measure Capacity Calculate Absorption Capacity Measure->Capacity

Caption: Experimental workflow for measuring CO2 absorption capacity.

DES_Components_Relationship DES Deep Eutectic Solvent HBA Hydrogen Bond Acceptor (HBA) DES->HBA comprises HBD Hydrogen Bond Donor (HBD) DES->HBD comprises HBond Hydrogen Bonding HBA->HBond HBD->HBond

Caption: Relationship between the core components of a Deep Eutectic Solvent.

References

Efficacy of choline bicarbonate as a precipitating agent versus other salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein purification and analysis, precipitation remains a cornerstone technique for concentrating and fractionating proteins from complex biological mixtures. The choice of precipitating agent is critical, influencing not only the yield and purity of the target protein but also its structural integrity and biological activity. While traditional salts like ammonium (B1175870) sulfate (B86663) have long been the gold standard, the exploration of novel precipitating agents continues in the quest for improved efficiency and milder conditions. This guide provides a comprehensive comparison of the theoretical efficacy of choline (B1196258) bicarbonate against well-established precipitating agents, supported by experimental data for these conventional methods.

Principles of Protein Precipitation

Protein precipitation is fundamentally a process of reducing protein solubility. This can be achieved by several mechanisms, including:

  • Salting Out: High concentrations of certain salts compete for water molecules, reducing the hydration of proteins and promoting protein-protein interactions, leading to aggregation and precipitation. The effectiveness of different ions in this process is described by the Hofmeister series. Ions that promote precipitation are known as "kosmotropes," while those that increase solubility are termed "chaotropes."[1][2]

  • Organic Solvent Precipitation: Water-miscible organic solvents, such as acetone (B3395972) and ethanol (B145695), lower the dielectric constant of the solution, which increases the electrostatic attraction between protein molecules and disrupts the hydration shell, causing precipitation.[3]

  • Acid Precipitation: Adjusting the pH of a protein solution to its isoelectric point (pI) minimizes the net charge on the protein, reducing electrostatic repulsion and leading to aggregation and precipitation.[3]

  • Polymer-Induced Precipitation: Non-ionic polymers like polyethylene (B3416737) glycol (PEG) induce precipitation primarily through an excluded volume effect, effectively concentrating the protein.[4]

Theoretical Efficacy of Choline Bicarbonate

The Hofmeister series ranks ions based on their ability to "salt-out" (kosmotropes) or "salt-in" (chaotropes) proteins.[5] Kosmotropic ions are generally small with high charge density and strongly order water molecules, promoting hydrophobic interactions and protein precipitation.[2] Chaotropic ions are typically large with low charge density and disrupt water structure, increasing protein solubility.[1]

  • Choline Cation: The choline cation is a quaternary ammonium ion. In the Hofmeister series for cations, the tetramethylammonium (B1211777) ion ((CH₃)₄N⁺) is considered a weak chaotrope. Given its structural similarity, the choline cation is also likely to exhibit weak chaotropic or at best, neutral behavior, and therefore would not be expected to be a strong promoter of protein precipitation.

  • Bicarbonate Anion: The bicarbonate ion (HCO₃⁻) is an intermediate in the deprotonation of carbonic acid.[6] While not as extensively studied in the context of the Hofmeister series as ions like sulfate or chloride, its properties can be inferred. It is a relatively small, singly charged anion. Carbonate (CO₃²⁻) is considered a strong kosmotrope.[2] Bicarbonate, being less charged and larger than carbonate, would be expected to be a weaker kosmotrope. Its position in the Hofmeister series is likely to be near other carboxylate ions like acetate, which are considered moderate kosmotropes.

Comparison with Other Precipitating Agents

The following sections provide a detailed comparison of this compound's theoretical potential with the experimentally validated performance of commonly used precipitating agents.

Data Presentation

Table 1: Comparison of Protein Precipitation Agents

Precipitating AgentMechanismTypical ConcentrationProtein RecoveryPurityEffect on Protein Activity
This compound (Theoretical) Salting OutHighPotentially lowerVariableLikely mild
Ammonium Sulfate Salting Out20-80% saturationHighModerateGenerally stabilizing
Acetone Organic Solvent50-80% (v/v)High (>95% with salt)[7]HighCan cause denaturation
Trichloroacetic Acid (TCA) Acid Precipitation10-20% (w/v)HighHighDenaturing[3]
Polyethylene Glycol (PEG) Excluded Volume5-30% (w/v)HighModerate to HighGenerally mild

Table 2: Quantitative Data on Protein Recovery for Established Methods

MethodProtein SourceProtein Recovery (%)Reference
Acetone (with 1-30 mM salt)Complex proteome mixtures>95%[7]
AcetoneDiluted samples in denaturing buffersHigher than TCA/acetone[8]
TCA-DOCFibroblast Conditioned-MediaConsistently higher than TCA-NLS-THF[9]
Ammonium Sulfate (with oligovalent ligands)Human Carbonic Anhydrase from lysate82%[10]
Ethanol (70%)Cerebrospinal FluidVariable, see reference for details[11]
Methanol/ChloroformUrine90%[12]

Experimental Protocols

Detailed methodologies for key precipitation experiments are provided below. These can serve as a template for designing comparative studies that could include this compound.

Ammonium Sulfate Precipitation Protocol

This protocol is a standard method for the fractional precipitation of proteins.

  • Preparation of Protein Solution: Start with a clarified protein solution, typically on ice to minimize proteolytic activity.

  • Preparation of Saturated Ammonium Sulfate Solution: Prepare a saturated solution of ammonium sulfate in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at 4°C.

  • First Precipitation Cut: Slowly add the saturated ammonium sulfate solution dropwise to the protein solution while gently stirring on ice to reach a desired initial saturation percentage (e.g., 30%).[13]

  • Incubation: Continue stirring gently on ice for 30-60 minutes to allow for equilibration and precipitation.[13]

  • Centrifugation: Pellet the precipitated protein by centrifugation at 10,000 x g for 15-30 minutes at 4°C.[13]

  • Collection of Supernatant and Pellet: Carefully decant the supernatant, which contains the remaining soluble proteins. The pellet contains the precipitated proteins from the first "cut".

  • Subsequent Precipitation Cuts: To the supernatant from the previous step, add more saturated ammonium sulfate solution to reach a higher saturation percentage (e.g., 50%, 70%). Repeat the incubation and centrifugation steps to pellet subsequent fractions of precipitated proteins.

  • Pellet Resuspension: Resuspend the protein pellets in a minimal volume of a suitable buffer for downstream applications like dialysis or chromatography to remove the salt.

Acetone Precipitation Protocol

This method is effective for concentrating proteins and removing certain contaminants.[14]

  • Pre-chilling: Chill the protein solution and acetone to -20°C.

  • Acetone Addition: Add at least four volumes of cold (-20°C) acetone to the protein solution with gentle vortexing or stirring. The addition of a small amount of salt (e.g., 1-30 mM NaCl) can significantly improve recovery.[7]

  • Incubation: Incubate the mixture at -20°C for at least 1-2 hours to allow for complete protein precipitation.[14] For very dilute samples, longer incubation times may be necessary.

  • Centrifugation: Pellet the precipitated protein by centrifugation at 13,000-15,000 x g for 10-15 minutes at 4°C.[14]

  • Washing: Carefully remove the supernatant and wash the protein pellet with a small volume of cold acetone to remove any remaining contaminants.

  • Drying: Air-dry the pellet for a short period to remove residual acetone. Over-drying can make the pellet difficult to resolubilize.

  • Resuspension: Resuspend the pellet in an appropriate buffer for your downstream application.

Trichloroacetic Acid (TCA) Precipitation Protocol

TCA is a very effective protein precipitant but is denaturing.[15][16]

  • TCA Addition: Add cold 100% (w/v) TCA solution to the protein sample to a final concentration of 10-20%.

  • Incubation: Incubate the mixture on ice for 30-60 minutes.

  • Centrifugation: Collect the protein precipitate by centrifugation at 15,000 x g for 15 minutes at 4°C.[14]

  • Washing: Discard the supernatant and wash the pellet twice with a small volume of cold acetone or ethanol to remove residual TCA.[14][16]

  • Drying: Air-dry the pellet to remove the wash solvent.

  • Resuspension: Resuspend the pellet in a suitable buffer. Note that resolubilization of TCA-precipitated proteins can be difficult.

Visualizations

Experimental Workflow for Comparing Precipitating Agents

The following diagram illustrates a general workflow for objectively comparing the efficacy of different precipitating agents.

G cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Processing cluster_3 Analysis start Clarified Protein Solution split Aliquot into Equal Volumes start->split agent1 Add this compound split->agent1 agent2 Add Ammonium Sulfate split->agent2 agent3 Add Acetone split->agent3 agent4 Add TCA split->agent4 incubate Incubate (Optimized Conditions) agent1->incubate agent2->incubate agent3->incubate agent4->incubate centrifuge Centrifuge to Pellet Protein incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze_pellet Quantify Protein in Pellet (e.g., BCA Assay) separate->analyze_pellet analyze_sup Analyze Supernatant for Residual Protein separate->analyze_sup activity_assay Assess Protein Activity (if applicable) analyze_pellet->activity_assay purity_assay Assess Purity (e.g., SDS-PAGE) analyze_pellet->purity_assay end Compare Efficacy analyze_pellet->end analyze_sup->end activity_assay->end purity_assay->end

Caption: Workflow for comparing protein precipitating agents.

Salting Out Mechanism

This diagram illustrates the "salting out" mechanism of protein precipitation.

G cluster_0 Low Salt Concentration cluster_1 High Salt Concentration P1 Protein W1 H2O P1->W1 Hydration Shell P2 Protein W2 H2O P2->W2 label_soluble Soluble P3 Protein P4 Protein P3->P4 Aggregation S1 Salt W3 H2O S1->W3 S2 Salt W4 H2O S2->W4 label_precipitate Precipitate

Caption: Mechanism of protein "salting out".

Conclusion

While this compound remains a theoretically interesting but experimentally unvalidated precipitating agent, a thorough understanding of the principles of protein precipitation and the well-documented performance of established methods is crucial for any protein purification strategy. Based on the physicochemical properties of its constituent ions, this compound is not predicted to be as potent a precipitating agent as ammonium sulfate. However, its potentially mild nature warrants experimental investigation, particularly for sensitive proteins where maintaining activity is paramount.

For researchers and drug development professionals, the choice of precipitating agent will always be a balance between recovery, purity, preservation of biological function, and downstream compatibility. The provided data and protocols for established methods offer a robust starting point for optimizing protein precipitation workflows. Future experimental studies are needed to definitively determine the efficacy of this compound and its potential place in the protein scientist's toolkit.

References

A Comparative Guide to Analytical Methods for Choline Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the determination of choline (B1196258), a critical nutrient in pharmaceutical and nutraceutical applications. The following sections detail the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research and quality control needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for choline determination is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. This section provides a comparative summary of the quantitative performance of commonly employed methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS), Ion Chromatography (IC), and Enzymatic Assays.

Table 1: Comparison of Quantitative Performance Parameters for Choline Determination Methods

ParameterLC-MS/MSHILIC-LC-MS/MSIon Chromatography (IC)Enzymatic Assay
Linearity (R²) >0.99>0.998>0.9999Not specified
Recovery (%) 94.0 - 108.4[1]90 - 115[2]92.8 - 101[3]85 - 114[4]
Precision (RSDr %) 1.7[1]1.6 - 13[2]<3.0Not specified
Limit of Detection (LOD) Not specified0.06 µmol/L[5]Not specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specifiedNot specified

Table 2: Direct Method Comparison: LC-MS/MS vs. Enzymatic Assay for Choline in Infant Formula[6]

ParameterLC-MS/MSEnzymatic Assay
Number of Samples 1717
Concentration Range (mg/100g) Not specified17.8 - 243.0
Correlation Coefficient (r) 0.99-
Statistical Difference -Statistically different from LC-MS/MS (p<0.05)
Bias -Constant bias of 5.8 mg/100g higher than LC-MS/MS

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it suitable for complex matrices.

Sample Preparation (Acid and Alkaline Hydrolysis) [1]

  • Reconstitution: Reconstitute powder samples with purified water.

  • Acid Hydrolysis: Add an appropriate volume of hydrochloric acid to the reconstituted sample. Heat to release choline from its esterified forms.

  • Alkaline Hydrolysis: Following acid hydrolysis, adjust the pH with a suitable base to facilitate the release of any remaining bound choline.

  • Extraction and Dilution: Extract the hydrolyzed sample and dilute to a suitable concentration for LC-MS/MS analysis.

  • Internal Standard: Add a deuterium-labeled internal standard (e.g., d9-choline) to the final extract for accurate quantification.

Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for choline and its internal standard.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

HILIC is particularly effective for the retention and separation of polar compounds like choline.

Sample Preparation [2]

  • Homogenization: Homogenize the sample in a mixture of chloroform, methanol (B129727), and water (e.g., 1:2:0.8 v/v/v).

  • Extraction: Centrifuge the homogenate to separate the layers and collect the aqueous-methanolic upper layer containing choline.

  • Dilution: Dilute the extract with methanol to an appropriate concentration for analysis.

  • Internal Standards: Spike the sample with isotope-labeled internal standards (e.g., PC-d(3) and Cho-d(3)) before homogenization for recovery assessment.[2]

Chromatographic and Mass Spectrometric Conditions [5]

  • LC System: A UPLC or HPLC system.

  • Column: A HILIC column (e.g., silica-based).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray.

  • Detection: MRM of transitions specific for choline and other related compounds.

Ion Chromatography (IC)

IC is a robust and cost-effective method for the analysis of ionic species like choline.

Sample Preparation (Acid Digestion) [4]

  • Digestion: Digest the sample with 1M hydrochloric acid.

  • Filtration: Filter the digested sample to remove any particulate matter.

  • Dilution: Dilute the filtered sample to a concentration within the linear range of the method.

Chromatographic Conditions [3][4]

  • IC System: An ion chromatography system equipped with a suppressed conductivity detector.

  • Separation Column: A high-resolution cation-exchange column.

  • Eluent: An acidic mobile phase (e.g., methanesulfonic acid).

  • Detection: Suppressed conductivity detection.

Enzymatic Assay

Enzymatic assays offer a simpler and often faster alternative to chromatographic methods, though they may be less specific.

Principle

This method typically involves the use of choline oxidase, which catalyzes the oxidation of choline to betaine (B1666868) and hydrogen peroxide. The hydrogen peroxide produced is then measured, often via a colorimetric reaction involving a peroxidase and a chromogenic substrate.

Sample Preparation [4]

  • Extraction/Digestion: Similar to other methods, choline may need to be liberated from its bound forms through acid or alkaline hydrolysis.

  • Neutralization: The pH of the sample extract is adjusted to be optimal for the enzymatic reaction.

Assay Procedure

  • Incubation: The sample extract is incubated with a reagent mixture containing choline oxidase, peroxidase, and a chromogenic substrate.

  • Measurement: The absorbance of the resulting colored product is measured spectrophotometrically at a specific wavelength.

  • Quantification: The concentration of choline is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of choline.

Workflow and Process Diagrams

To visualize the cross-validation process and the analytical workflow, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_data_analysis Data Analysis & Comparison cluster_reporting Reporting & Conclusion define_objectives Define Objectives & Scope select_methods Select Analytical Methods for Comparison define_objectives->select_methods define_samples Define Sample Set & Validation Parameters select_methods->define_samples prep_samples Prepare Homogenized Sample Aliquots define_samples->prep_samples analyze_lcms Analyze by LC-MS/MS prep_samples->analyze_lcms analyze_ic Analyze by Ion Chromatography prep_samples->analyze_ic analyze_enzymatic Analyze by Enzymatic Assay prep_samples->analyze_enzymatic collect_data Collect & Process Raw Data analyze_lcms->collect_data analyze_ic->collect_data analyze_enzymatic->collect_data compare_performance Compare Performance Metrics (Accuracy, Precision, Linearity) collect_data->compare_performance statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_performance->statistical_analysis summarize_findings Summarize Findings in Comparative Tables statistical_analysis->summarize_findings draw_conclusions Draw Conclusions on Method Suitability summarize_findings->draw_conclusions publish_guide Publish Comparison Guide draw_conclusions->publish_guide

Caption: Workflow for the cross-validation of analytical methods.

CholineAnalysisSignalingPathway cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Acquisition & Processing sample Biological Fluid, Food, or Pharmaceutical Formulation hydrolysis Hydrolysis (Acidic/Alkaline) Release of Bound Choline sample->hydrolysis extraction Extraction (e.g., LLE, SPE) hydrolysis->extraction derivatization Derivatization (Optional) extraction->derivatization separation Chromatographic Separation (HPLC, IC, GC) extraction->separation derivatization->separation detection Detection (MS, Conductivity, Electrochemical) separation->detection acquisition Signal Acquisition detection->acquisition quantification Quantification against Standards acquisition->quantification

Caption: General experimental workflow for choline analysis.

References

Choline Bicarbonate vs. Choline Hydroxide: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and tailored basic catalysts, the choice between choline (B1196258) bicarbonate and choline hydroxide (B78521) is pivotal. This guide provides a comprehensive comparison of their performance in chemical synthesis, supported by available experimental data and detailed protocols.

Choline-based compounds have gained significant traction as environmentally benign and efficient catalysts in organic synthesis. Among them, choline hydroxide and choline bicarbonate offer distinct advantages depending on the specific requirements of a reaction. While choline hydroxide is a strong organic base suitable for a wide range of transformations, this compound presents a milder, more selective alternative.

At a Glance: Key Differences

FeatureThis compoundCholine Hydroxide
Basicity Mild BaseStrong Base (pKa ≈ 13.9)[1][2][3][4]
Primary Synthetic Use Precursor for other choline salts and deep eutectic solvents, mild base for specific reactions[5][6]Broad-spectrum base catalyst for various C-C bond forming reactions and transesterification[7][8]
Stability Aqueous solutions are relatively stable but can release CO2 upon aging to form choline carbonate[9]Aqueous solutions are stable but can slowly decompose to trimethylamine (B31210) and ethylene (B1197577) glycol.[10][11] Can be stabilized with additives.[12][13]
Typical Reactions Salt metathesis, pH-sensitive reactionsAldol (B89426) condensation, Knoevenagel condensation, Michael addition, synthesis of heterocycles, transesterification
Advantages Milder reaction conditions, suitable for sensitive substrates, acts as a buffer[5]High catalytic activity, high yields, often recyclable, biodegradable[7][8]
Disadvantages Lower basicity may not be sufficient for all base-catalyzed reactionsStrong basicity can lead to side reactions with sensitive functional groups[11]

Performance in Synthesis: A Comparative Overview

Direct comparative studies showcasing the performance of this compound and choline hydroxide in the same reaction are scarce in published literature. However, by examining their individual applications and properties, a clear picture of their respective strengths emerges.

Choline Hydroxide: The Powerful Workhorse

Choline hydroxide is a highly effective catalyst for a variety of organic transformations that require a strong base. Its efficacy has been demonstrated in several key reactions:

  • Aldol Condensation: Choline hydroxide has been successfully used as a catalyst for aldol condensation reactions, leading to the formation of new carbon-carbon bonds.[14]

  • Synthesis of Chromene Derivatives: It serves as an efficient catalyst for the synthesis of 2-amino-3-nitro-4H-chromene derivatives with high yields (83-96%) in aqueous media at room temperature.[10]

  • Transesterification: In the production of biodiesel, choline hydroxide has been shown to be an effective catalyst.[15]

  • Baker–Venkataraman Rearrangement: It has been employed in the synthesis of 3-aroylflavones, where it was found to be more efficient than other base catalysts like KOH/pyridine.[7]

The strong basicity of choline hydroxide is key to its high catalytic activity in these reactions. However, this same property can be a drawback when working with substrates that are sensitive to strong bases, potentially leading to undesired side reactions or degradation.

This compound: The Gentle Alternative

This compound is characterized as a mild and versatile base.[5] Its primary application in synthesis is as a precursor for the formation of other choline salts and deep eutectic solvents (DESs) through salt metathesis reactions.[6] In these reactions, the bicarbonate anion is easily displaced by the conjugate base of a stronger acid, releasing carbon dioxide and water as byproducts. This makes it an excellent choice for clean reactions where the removal of byproducts is straightforward.

While not typically employed for reactions requiring strong base catalysis, this compound's mild basicity and buffering capacity make it a suitable candidate for:

  • Reactions with Base-Sensitive Substrates: Where a strong base like choline hydroxide could cause decomposition or side reactions.

  • pH-Controlled Reactions: Its ability to act as a pH stabilizer is advantageous in maintaining specific reaction conditions.[5]

  • Deprotonation and Condensation Reactions: It can facilitate deprotonation, condensation, and nucleophilic substitution reactions under milder conditions.[5]

Experimental Protocols

Synthesis of Choline Salts using this compound

Objective: To synthesize a choline-based ionic liquid via salt metathesis.

General Procedure:

  • In a reaction vessel, dissolve this compound in water.

  • Slowly add an equimolar amount of the desired carboxylic acid to the this compound solution with stirring.

  • The reaction will proceed with the evolution of carbon dioxide gas.

  • Once the gas evolution ceases, the reaction is typically complete.

  • The water is then removed under reduced pressure to yield the choline salt.

Example: Synthesis of Choline Geranate (CAGE) [6]

  • Geranic acid (3.696 mol) is placed in a stainless-steel vessel equipped with a stirrer and placed in a water bath.

  • This compound 80% solution (1.848 mol) is added dropwise to the vessel.

  • The mixture is reacted for 8 hours at 27°C.

  • The completion of the reaction is monitored by the cessation of CO2 evolution.

Choline Hydroxide Catalyzed Synthesis of 3-Aroylflavones

Objective: To synthesize 3-aroylflavones via a sequential one-pot Baker–Venkataraman rearrangement.[7]

Procedure:

  • To a 5 mL two-necked round-bottom flask equipped with a condenser, add 2′-hydroxyacetophenone (1.0 mmol), triethylamine (B128534) (2.5 mmol), and the corresponding aroyl chloride (2.3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add choline hydroxide (0.5 mmol) and triethylamine (11.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time as monitored by TLC or HPLC.

  • After cooling to room temperature, extract the product mixture with methylene (B1212753) chloride and water.

  • The organic layer is then washed, dried, and concentrated under reduced pressure.

  • The final product is purified by column chromatography.

Logical Workflow for Catalyst Selection

The choice between this compound and choline hydroxide can be guided by the specific requirements of the desired transformation.

Catalyst_Selection start Define Synthetic Goal reaction_type Reaction Type? start->reaction_type strong_base Requires Strong Base? (e.g., Aldol, Knoevenagel) reaction_type->strong_base C-C Bond Formation mild_base Requires Mild Base or pH Control? (e.g., Salt Metathesis, Sensitive Substrates) reaction_type->mild_base Salt Formation / pH Sensitive strong_base->mild_base No select_choh Select Choline Hydroxide strong_base->select_choh Yes select_chbic Select this compound mild_base->select_chbic Yes optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) select_choh->optimize select_chbic->optimize end Successful Synthesis optimize->end

Caption: A decision-making workflow for selecting between choline hydroxide and this compound based on reaction requirements.

Experimental Setup for a Generic Base-Catalyzed Reaction

The following diagram illustrates a typical laboratory setup for conducting a base-catalyzed synthesis, which can be adapted for use with either this compound or choline hydroxide.

Experimental_Setup cluster_setup Reaction Setup cluster_workup Work-up Procedure flask Round-bottom Flask (Reactants + Solvent + Catalyst) stir_plate Magnetic Stir Plate with Heating flask->stir_plate extraction Liquid-Liquid Extraction flask->extraction After Reaction Completion condenser Condenser condenser->flask thermometer Thermometer thermometer->flask n2_inlet Inert Gas Inlet (e.g., N2 or Ar) n2_inlet->flask drying Drying Organic Layer (e.g., with Na2SO4) extraction->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification

Caption: A generalized experimental workflow for base-catalyzed synthesis and subsequent product purification.

Conclusion

Choline hydroxide and this compound are both valuable, greener alternatives to traditional inorganic bases in organic synthesis. Choline hydroxide stands out as a powerful and efficient catalyst for a broad range of reactions requiring strong basicity. In contrast, this compound offers a milder, more controlled approach, making it ideal for the synthesis of choline salts and for reactions involving sensitive substrates where pH control is crucial. The selection between these two reagents should be guided by the specific mechanistic requirements of the target synthesis to achieve optimal results in terms of yield, purity, and reaction efficiency.

References

Performance comparison of different hydrogen bond donors with choline bicarbonate in DES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Eutectic Solvents (DESs) are emerging as a versatile class of green solvents with wide-ranging applications, including in drug delivery, organic synthesis, and biomass processing.[1] These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a significant depression of the mixture's freezing point compared to its individual components.[2] Choline (B1196258) salts are a common choice for the HBA due to their biocompatibility and low cost.

This guide focuses on the performance of different hydrogen bond donors when paired with a choline-based HBA. While the primary focus of this guide is conceptually on choline bicarbonate, a survey of current scientific literature reveals a significant scarcity of systematic studies on its use in DESs. Therefore, to provide a robust, data-driven comparison, this guide will utilize the extensive experimental data available for choline chloride (ChCl), a closely related and widely studied HBA. The principles governing the interactions between the HBA and various HBDs are largely transferable. We will provide a foundational understanding of how different HBDs influence the physicochemical properties of choline-based DESs and discuss the potential variations one might expect when using this compound as the HBA.

The choice of HBD is critical as it significantly influences the resulting DES's properties, such as viscosity, density, polarity, and thermal stability.[3] This guide provides a comparative analysis of common HBDs, categorized by their functional groups, to aid researchers in selecting the optimal DES formulation for their specific application.

Performance Comparison of Hydrogen Bond Donors with Choline Chloride (1:2 molar ratio)

The following tables summarize the key physicochemical properties of DESs formed from choline chloride and various hydrogen bond donors. These properties are critical for determining the suitability of a DES for applications such as reaction media, extraction solvents, or formulation excipients.

Polyol/Alcohol Hydrogen Bond Donors

Polyols, with their multiple hydroxyl groups, are effective HBDs that can form extensive hydrogen bond networks.

Hydrogen Bond DonorMolar Ratio (ChCl:HBD)Density (g/cm³ at 298.15 K)Viscosity (mPa·s at 298.15 K)Decomposition Temp. (T_onset, °C)Reference(s)
Ethylene (B1197577) Glycol1:2~1.12~36~200[4][5][6]
Propylene Glycol1:2~1.09~78~195[4]
Glycerol1:2~1.20~376~225[4][5][7][8]
Amide Hydrogen Bond Donors

Amides, such as urea, are another common class of HBDs, known for forming low-viscosity DESs.

Hydrogen Bond DonorMolar Ratio (ChCl:HBD)Density (g/cm³ at 298.15 K)Viscosity (mPa·s at 298.15 K)Decomposition Temp. (T_onset, °C)Reference(s)
Urea1:2~1.20~750~230[9][10][11][12][13]
Organic Acid Hydrogen Bond Donors

Organic acids can also act as HBDs, often resulting in DESs with lower pH values. It is important to note that esterification can occur between the hydroxyl group of choline and the carboxylic acid, especially at elevated temperatures, which can alter the properties of the DES over time.[14]

Hydrogen Bond DonorMolar Ratio (ChCl:HBD)Density (g/cm³ at 298.15 K)Viscosity (mPa·s at 298.15 K)Decomposition Temp. (T_onset, °C)Reference(s)
Lactic Acid1:2~1.17~50~180[15][16]
Levulinic Acid1:2~1.15~130~190[5][17]
Malonic Acid1:2~1.25~950~160[5]

Influence of the Hydrogen Bond Donor on DES Properties

The data presented highlights several key trends:

  • Viscosity: The viscosity of the DES is highly dependent on the HBD. Glycerol, with its three hydroxyl groups, forms a highly viscous DES due to the extensive hydrogen bonding network.[8] In contrast, ethylene glycol and lactic acid result in significantly less viscous DESs.[6][16] The viscosity generally follows the order: Glycerol > Urea > Malonic Acid > Levulinic Acid > Propylene Glycol > Lactic Acid > Ethylene Glycol.

  • Density: Most choline chloride-based DESs have densities greater than water, typically ranging from 1.1 to 1.25 g/cm³.[4][10][11][16][17] The density is influenced by the molecular weight and packing efficiency of the constituent molecules.

  • Thermal Stability: The thermal stability of the DES is often limited by the volatility or decomposition temperature of the HBD.[5][9] For instance, DESs formed with organic acids tend to have lower decomposition temperatures compared to those with polyols or urea.

Considerations for this compound as the Hydrogen Bond Acceptor

While direct comparative data is lacking, we can theorize on the expected properties of this compound-based DESs. The bicarbonate anion (HCO₃⁻) differs from the chloride anion (Cl⁻) in several ways that would influence DES formation and properties:

  • Hydrogen Bonding: The bicarbonate anion can itself act as both a hydrogen bond donor and acceptor, potentially leading to more complex and structured hydrogen bond networks. This could result in higher viscosities compared to their choline chloride counterparts.

  • Basicity: this compound is a basic salt, and its DESs would be expected to have a higher pH than those formed with choline chloride. This could be advantageous for applications requiring basic media but might be a limitation for pH-sensitive compounds.

  • Stability: The bicarbonate anion is thermally less stable than chloride and can decompose to carbonate and carbon dioxide upon heating. This would likely result in lower overall thermal stability for this compound-based DESs.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of choline-based deep eutectic solvents.

Synthesis of Deep Eutectic Solvents (Heating and Stirring Method)

This is the most common method for preparing DESs.

Materials and Reagents:

  • Hydrogen Bond Acceptor (HBA): this compound or Choline chloride

  • Hydrogen Bond Donor (HBD): e.g., Urea, Glycerol, Ethylene Glycol, Lactic Acid

  • Beaker or round-bottom flask

  • Magnetic stirrer with a hot plate

  • Magnetic stir bar

  • Analytical balance

Procedure:

  • Weigh the HBA and HBD in the desired molar ratio (e.g., 1:2) using an analytical balance.

  • Transfer both components into a clean, dry beaker or round-bottom flask containing a magnetic stir bar.

  • Place the vessel on a magnetic stirrer with a hot plate.

  • Heat the mixture to 60-80°C while stirring.

  • Continue heating and stirring until a clear, homogeneous liquid is formed.[18] This typically takes 1-2 hours.

  • Once a homogeneous liquid is obtained, remove it from the heat and allow it to cool to room temperature.

  • Store the prepared DES in a sealed container to prevent moisture absorption, as many DESs are hygroscopic.

Characterization of Physicochemical Properties

a) Density Measurement:

  • Method: Use a calibrated pycnometer or a vibrating tube densitometer.

  • Procedure (Pycnometer):

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with the DES, ensuring there are no air bubbles, and thermostat it to the desired temperature (e.g., 298.15 K).

    • Weigh the pycnometer with the DES.

    • The density is calculated by dividing the mass of the DES by the volume of the pycnometer.

b) Viscosity Measurement:

  • Method: A rotational viscometer, falling ball viscometer, or a micro-viscometer can be used.[19]

  • Procedure (Rotational Viscometer):

    • Place the DES sample in the viscometer's sample holder.

    • Equilibrate the sample to the desired temperature.

    • Measure the torque required to rotate a spindle at a constant angular velocity in the fluid. The instrument software then calculates the dynamic viscosity.

c) Thermal Stability Analysis (Thermogravimetric Analysis - TGA):

  • Method: Use a thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample of the DES (typically 5-10 mg) in a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[9][20]

    • Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

d) Structural Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):

  • Method: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain the FTIR spectra of the pure HBA and HBD.

    • Place a drop of the prepared DES on the ATR crystal and obtain its spectrum.

    • Compare the spectrum of the DES with those of the individual components. Shifts in the characteristic peaks (e.g., O-H, N-H, C=O stretching) indicate the formation of hydrogen bonds between the HBA and HBD.[21][22][23]

Visualizations

DES_Formation HBA Hydrogen Bond Acceptor (e.g., this compound) Mix Mixing & Heating (e.g., 1:2 molar ratio, 80°C) HBA->Mix HBD Hydrogen Bond Donor (e.g., Glycerol) HBD->Mix DES Deep Eutectic Solvent (Liquid at room temperature) Mix->DES Hydrogen Bonding

Caption: Formation of a Deep Eutectic Solvent.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Weigh Weigh HBA & HBD MixHeat Mix & Heat (60-80°C) Weigh->MixHeat CoolStore Cool & Store MixHeat->CoolStore Density Density Measurement CoolStore->Density Viscosity Viscosity Measurement CoolStore->Viscosity TGA Thermal Stability (TGA) CoolStore->TGA FTIR Structural Analysis (FTIR) CoolStore->FTIR

Caption: Experimental workflow for DES synthesis and characterization.

Conclusion

The selection of the hydrogen bond donor is a critical parameter in the design of deep eutectic solvents with tailored physicochemical properties. While there is a wealth of data for choline chloride-based DESs, which this guide has leveraged to illustrate key performance comparisons, further research into this compound as a hydrogen bond acceptor is warranted. The insights provided herein on the influence of HBDs on the properties of choline chloride-based DESs offer a strong foundation for researchers to make informed decisions in their work. The provided experimental protocols serve as a practical starting point for the synthesis and characterization of these promising green solvents. As the field of DESs continues to expand, it is anticipated that a more extensive database of properties for a wider range of HBA/HBD combinations, including this compound, will become available, further enabling their rational design for various scientific and industrial applications.

References

Choline Bicarbonate vs. Choline Chloride for Methane Mitigation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A 2021 in vitro study has brought to light the potential of both choline (B1196258) bicarbonate and choline chloride in significantly reducing methane (B114726) emissions from ruminants. This guide provides a detailed comparison of their effectiveness, drawing upon experimental data to offer an objective analysis for researchers, scientists, and drug development professionals.

Quantitative Comparison of Efficacy

An in vitro study utilizing the Rumen Simulation Technique (Rusitec) demonstrated that both choline chloride and choline bicarbonate, when supplemented at a concentration of 200 mM, led to a dramatic reduction in methane production over a 15-day period. The key findings are summarized below.

ParameterControlCholine Chloride (200 mM)This compound (200 mM)
Methane Reduction -97.9%96.5%
Methane Production (mmol/day on Day 15) ~4.70.10.16
Hydrogen Production (mmol/day, Day 11-15 avg.) Not ReportedSignificantly LowerSignificantly Lower
Ethanol Concentration (mM on Day 15) 0.3451.9265.51
Trimethylamine Concentration (mM on Day 15) 0.1129.8134.7

Data sourced from Li et al. (2021)[1][2][3][4]

The data indicates that both forms of choline are highly effective in methane mitigation, with choline chloride showing a slightly higher, albeit not statistically significant, reduction in methane production by day 15.[4] In three out of four replicates in the study, choline chloride supplementation resulted in no detectable methane production from day 12 onwards.[4]

Experimental Protocol: In Vitro Rumen Simulation

The comparative efficacy of choline chloride and this compound was evaluated using a Rumen Simulation Technique (Rusitec).[1][2][3][4]

Apparatus: The experiment was conducted using a Rusitec apparatus, which simulates the rumen environment in a continuous culture system.

Inoculum: Rumen fluid was collected from cannulated dairy cows fed a standard diet of hay and concentrate.

Experimental Groups:

  • Control: No choline supplementation.

  • Choline Chloride Group: Supplemented with 200 mM of choline chloride.

  • This compound Group: Supplemented with 200 mM of this compound.

Procedure:

  • The fermenters were inoculated with rumen fluid and fed a standard diet daily.

  • The respective choline compounds were added to the artificial saliva of the treatment groups.

  • The experiment was carried out over 15 days.

  • Gas production, including methane and hydrogen, was measured daily.

  • Samples of the fermentation fluid were collected for analysis of metabolites and microbial populations.

Data Analysis: Statistical analysis was performed to compare the effects of the different treatments on methane production, volatile fatty acid profiles, and microbial community composition.

G cluster_setup Experimental Setup cluster_treatments Treatment Groups (15 days) cluster_analysis Data Collection & Analysis Rumen_Fluid Rumen Fluid (from cannulated cows) Rusitec Rumen Simulation Technique (Rusitec) Rumen_Fluid->Rusitec Inoculation Control Control (No Choline) Choline_Chloride Choline Chloride (200 mM) Choline_Bicarbonate This compound (200 mM) Gas_Measurement Daily Gas Measurement (Methane, Hydrogen) Control->Gas_Measurement Metabolite_Analysis Metabolite Analysis (VFA, Ethanol, etc.) Control->Metabolite_Analysis Microbiome_Analysis Microbiome Analysis (Metagenome Sequencing) Control->Microbiome_Analysis Choline_Chloride->Gas_Measurement Choline_Chloride->Metabolite_Analysis Choline_Chloride->Microbiome_Analysis Choline_Bicarbonate->Gas_Measurement Choline_Bicarbonate->Metabolite_Analysis Choline_Bicarbonate->Microbiome_Analysis

Experimental Workflow for In Vitro Choline Comparison.

Mechanism of Action: A Shift in Rumen Microbiome and Metabolism

The significant reduction in methane is attributed to a fundamental shift in the rumen microbial community and their metabolic pathways.[1][3]

Impact on Methanogens: Supplementation with both choline forms led to an almost complete loss of the methanogen community.[1][3]

Enrichment of Choline-Utilizing Bacteria: The study observed an enrichment of bacteria capable of utilizing choline.[1][3] These bacteria produce alternative hydrogen sinks such as lactate, ethanol, and formate.[1][3]

Alternative Hydrogen Sinks: The increased production of ethanol, in particular, serves as a major sink for hydrogen.[1][2][3][4] This redirection of hydrogen away from methanogenesis is the primary mechanism for methane mitigation. The bacteria Megasphaera elsdenii and Denitrobacterium detoxificans, which can consume the intermediate product lactate, were strongly associated with methane mitigation.[1][3]

G cluster_pathway Proposed Metabolic Pathway for Methane Mitigation by Choline Choline Choline (Chloride or Bicarbonate) Choline_Utilizing_Bacteria Choline-Utilizing Bacteria Choline->Choline_Utilizing_Bacteria Metabolized by Lactate_Ethanol_Formate Production of Lactate, Ethanol, Formate Choline_Utilizing_Bacteria->Lactate_Ethanol_Formate Methanogens Methanogens Choline_Utilizing_Bacteria->Methanogens Outcompete for H2 Hydrogen_Sink Alternative Hydrogen Sinks Lactate_Ethanol_Formate->Hydrogen_Sink Act as Hydrogen Hydrogen (H2) Hydrogen_Sink->Hydrogen Consume Methane Methane Production Methanogens->Methane Produce Hydrogen->Methanogens Required by

Metabolic Pathway of Choline in the Rumen.

Potential Drawbacks and Considerations

While highly effective at reducing methane, the study also highlighted some potential negative consequences of high levels of choline supplementation.[1][3]

  • Reduced Fiber Fermentation: The fermentation of fiber and total organic matter was not fully maintained.[1][3]

  • Excessive Ammonia (B1221849) Production: Amino acid deamination and ethanolamine (B43304) catabolism resulted in increased ammonia production, which could negatively impact feed efficiency and animal performance.[1][3]

Conclusion

Both this compound and choline chloride demonstrate remarkable efficacy in mitigating methane production in an in vitro rumen model. Their mechanism of action involves a significant alteration of the rumen microbiome, leading to the redirection of hydrogen from methanogenesis to other metabolic pathways. While choline chloride showed a marginally higher reduction in the cited study, both compounds are potent methane inhibitors. However, the potential for negative impacts on nutrient fermentation and increased ammonia production at high concentrations necessitates further research, including in vivo studies, to determine optimal dosage and long-term effects on animal health and productivity. The choice between this compound and choline chloride for methane mitigation may ultimately depend on factors such as cost, stability, and handling characteristics, as their core efficacy appears to be comparable.

References

In Vitro Bioavailability of Choline Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro bioavailability of different choline (B1196258) salts, focusing on cellular uptake, transport mechanisms, and metabolic pathways. While direct comparative in vitro studies on various choline salts are limited, this document synthesizes available data on general choline transport and metabolism to provide a framework for understanding potential differences in their bioavailability at the cellular level.

Introduction to Choline and its In Vitro Bioavailability

Choline is an essential nutrient vital for numerous physiological functions, including the synthesis of phospholipids (B1166683) for cell membrane integrity, methylation reactions, and the production of the neurotransmitter acetylcholine (B1216132). Its cationic nature necessitates carrier-mediated transport to cross biological membranes. The in vitro bioavailability of choline salts—such as choline chloride, choline bitartrate, and choline citrate (B86180)—is determined by their efficiency of cellular uptake, transport across cellular monolayers, and subsequent intracellular metabolism. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for studying intestinal drug and nutrient absorption, as it spontaneously differentiates into a polarized monolayer with enterocyte-like properties.

Choline Transport Mechanisms

The cellular uptake of choline is a complex process mediated by several families of transporters with varying affinities and sodium dependency. Understanding these transporters is key to interpreting the in vitro bioavailability of different choline salts.

  • High-Affinity Choline Transporter 1 (CHT1/SLC5A7): This transporter is sodium-dependent and primarily found in cholinergic neurons, where it is crucial for acetylcholine synthesis.

  • Choline Transporter-Like Proteins (CTLs/SLC44A1-5): This family of transporters exhibits intermediate affinity for choline and is generally sodium-independent. CTL1 is ubiquitously expressed and plays a significant role in transporting choline for phosphatidylcholine synthesis in various cell types.

  • Organic Cation Transporters (OCTs): These transporters have a lower affinity for choline and can transport a wide range of cationic compounds.

In intestinal cell models like Caco-2, choline uptake is characterized as a carrier-mediated process. Studies have shown that this transport is temperature-dependent and saturable, with a Michaelis-Menten constant (K_m) of approximately 110 µM and a maximum velocity (V_max) of 2800 pmol/mg protein/10 min.[1] The transport across Caco-2 cell monolayers is active, with a higher permeability from the apical (intestinal lumen side) to the basolateral (blood side) direction.[2]

Comparative Data on Choline Salt Bioavailability (In Vitro)

Direct comparative studies on the in vitro permeability and uptake kinetics of different choline salts are not extensively available in peer-reviewed literature. However, based on the principles of ion transport and the characteristics of choline transporters, some inferences can be made. The dissociation of the choline cation from its counter-ion (chloride, bitartrate, or citrate) is expected to be complete in aqueous cell culture media. Therefore, the primary determinant of uptake would be the activity of the choline transporters themselves, which should theoretically be independent of the salt form, assuming equimolar concentrations of choline are used.

While specific quantitative data is lacking, the following table summarizes the general characteristics of choline transport in a common in vitro model.

Table 1: General In Vitro Transport Characteristics of Choline in Caco-2 Cells

ParameterValueCell ModelReference
Apparent Permeability (P_app) (apical to basolateral) 11.11 ± 0.33 x 10⁻⁶ cm/secCaco-2[2]
Apparent Permeability (P_app) (basolateral to apical) 5.55 ± 0.14 x 10⁻⁶ cm/secCaco-2[2]
Michaelis-Menten Constant (K_m) 110 ± 3 µmol/LCaco-2[1]
Maximum Velocity (V_max) 2800 ± 250 pmol/(mg protein·10 min)Caco-2[1]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density.

  • Culture Medium: Cells are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. The medium is changed every 2-3 days.

  • Differentiation: The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with the formation of tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A stable and high TEER value indicates a well-formed monolayer.

In Vitro Permeability Assay (Caco-2 Model)
  • Preparation: The culture medium is removed from both the apical and basolateral chambers of the Transwell® inserts. The monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Application of Choline Salt: A solution of the choline salt (e.g., choline chloride, choline bitartrate, or choline citrate) at a known concentration is added to the apical chamber (donor compartment). The basolateral chamber (receiver compartment) is filled with fresh transport buffer.

  • Incubation: The cells are incubated at 37°C.

  • Sampling: Aliquots are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes) and from the apical chamber at the end of the experiment.

  • Quantification: The concentration of choline in the collected samples is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Apparent Permeability (P_app): The P_app value is calculated using the following formula: P_app = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of choline appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of choline in the donor chamber.

Visualizations

Experimental_Workflow A Caco-2 Cell Seeding on Transwell Inserts B Cell Culture & Differentiation (21 Days) A->B C TEER Measurement (Monolayer Integrity Check) B->C D Prepare Monolayers (Wash with Transport Buffer) C->D If TEER is optimal E Add Choline Salt Solution (Apical Chamber) D->E F Incubate at 37°C E->F G Sample Basolateral Chamber (Multiple Time Points) F->G H Quantify Choline (LC-MS) G->H I Calculate Apparent Permeability (Papp) H->I

In Vitro Permeability Experimental Workflow

Choline_Metabolism_Signaling_Pathway Extracellular Extracellular Choline CHT1 CHT1 (High-affinity, Na+-dependent) Extracellular->CHT1 CTL1 CTL1 (Intermediate-affinity, Na+-independent) Extracellular->CTL1 OCTs OCTs (Low-affinity) Extracellular->OCTs CellMembrane Cell Membrane Intracellular Intracellular Choline Phosphocholine Phosphocholine Intracellular->Phosphocholine Choline Kinase Acetylcholine Acetylcholine Intracellular->Acetylcholine Choline Acetyltransferase Betaine Betaine Intracellular->Betaine Choline Dehydrogenase CHT1->Intracellular CTL1->Intracellular OCTs->Intracellular Phosphatidylcholine Phosphatidylcholine (Membrane Synthesis) Phosphocholine->Phosphatidylcholine

Overview of Choline Transport and Metabolism

Conclusion

The in vitro assessment of choline salt bioavailability is crucial for understanding their potential efficacy in various applications. While direct comparative data between different choline salts in vitro remains scarce, the established methodologies using cell lines like Caco-2 provide a robust framework for such investigations. The primary mechanism of choline uptake is through a carrier-mediated process, and it is likely that at equimolar concentrations, the bioavailability of different choline salts would be comparable in a controlled in vitro setting, as the free choline cation is the transported species. Future research should focus on direct head-to-head comparisons of choline chloride, bitartrate, and citrate in well-characterized in vitro models to provide definitive data for researchers and drug development professionals.

References

A Comparative Cost-Benefit Analysis of Choline Bicarbonate vs. Choline Chloride in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical reagents and supplements in industrial applications is a critical decision, balancing performance, cost-effectiveness, and environmental impact. Choline (B1196258), an essential nutrient, is widely supplemented in various industries, most notably in animal feed formulations. For decades, choline chloride has been the industry standard. However, choline bicarbonate is emerging as a viable alternative, touting a greener manufacturing process and potential performance benefits. This guide provides an objective comparison of these two choline salts, supported by available data and experimental insights, to aid in informed decision-making.

I. Overview and Chemical Properties

Choline chloride is a quaternary ammonium (B1175870) salt produced from the reaction of ethylene (B1197577) oxide, hydrochloric acid, and trimethylamine.[1][2][3] It is commercially available in both liquid and powder forms and is known for its high water solubility.[4] A significant drawback of choline chloride is its hygroscopic nature, meaning it readily absorbs moisture from the air, which can lead to handling and stability issues in feed premixes.[5][6]

This compound, also a choline salt, is synthesized through a process that can utilize carbon dioxide as a reactant, positioning it as a potentially more environmentally friendly option.[7][8] Patents describe a method involving the reaction of trimethylamine, water, carbon dioxide, and ethylene oxide, which is highlighted for its mild reaction conditions and high yield.[7][8] While available as an aqueous solution, its physical properties, particularly its hygroscopicity relative to choline chloride, are a key area of consideration for industrial applications.

II. Cost-Benefit Analysis

A direct, all-encompassing cost comparison is challenging due to market fluctuations and proprietary manufacturing processes. However, a qualitative and partially quantitative analysis can be constructed based on available data.

ParameterThis compoundCholine Chloride
Production Cost Potentially lower due to the use of CO2 as a feedstock and milder reaction conditions.[7][8] However, economies of scale may currently favor the established choline chloride production.[1]Production costs are influenced by the price of raw materials like ethylene oxide and trimethylamine.[9] Reports from 2024 and 2025 indicate significant price variations based on region and feedstock costs.[9][10]
Market Price A 2025-2033 market analysis suggests a growing market with a potential valuation of around

0.60/kg), though the concentration is not specified.
Prices are well-documented and vary. For instance, in Q3 2025, prices in the USA reached
2185/MT(2185/MT (2185/MT(
2.185/kg), while in China they were
810/MT(810/MT (810/MT(
0.81/kg).[10]
Performance In ruminants, 200 mM of this compound reduced methane (B114726) production to 3.5% of the control, demonstrating high efficacy in this application.[11] It is marketed as having superior bioavailability in some contexts.[12]A well-established performance enhancer in poultry and swine diets.[13][14] In ruminants, 200 mM of choline chloride reduced methane production to 2.1% of the control.[11]
Handling & Stability Less data is available on its hygroscopicity, but as a salt, it is a key consideration. Its non-corrosive nature is often highlighted as an advantage.Highly hygroscopic, which can lead to clumping and difficulties in feed mixing.[5][6] It is also known to be corrosive.[14]
Environmental Impact The synthesis process can utilize CO2, presenting a greener alternative.[7][8] The process is described as economical, safe, and environmentally friendly, with no use of toxic or harmful substances.[8]The production process involves hazardous chemicals like ethylene oxide.[2] The carbon footprint for choline chloride has been estimated at 15.00 kg CO2e/kg.[15]
Nutrient Interaction Less likely to have a high chloride content, which can be a nutritional concern with choline chloride.The high chloride content can contribute to an undesirable dietary electrolyte balance. It is also known to negatively impact the stability of vitamins A, E, and K3 in premixes.[16][17][18][19]

III. Experimental Protocols and Performance Data

A. Methane Mitigation in Ruminants

An in-vitro study using the Rumen Simulation Technique (RUSITEC) provides a direct comparison of this compound and choline chloride for methane mitigation.

Experimental Protocol:

  • Apparatus: Rumen Simulation Technique (RUSITEC) fermenters.

  • Inoculum: Rumen fluid from fistulated cows.

  • Substrate: A basal diet for ruminants.

  • Treatments:

    • Control (no choline supplementation)

    • 200 mM Choline Chloride

    • 200 mM this compound

  • Duration: 15 days.

  • Measurements: Daily methane (CH4) production.

Results:

TreatmentMethane Production (% of Control)
Choline Chloride (200 mM)2.1%
This compound (200 mM)3.5%

Both choline salts demonstrated a profound ability to reduce methane production, with choline chloride showing a slightly higher reduction in this particular study.[11]

B. Performance in Broiler Chickens

Proposed Experimental Protocol for Broiler Performance Trial:

  • Animals: Day-old broiler chicks (e.g., Ross 308), randomly allocated to treatment groups.

  • Housing: Floor pens with controlled environmental conditions.

  • Diets: A basal corn-soybean meal diet formulated to be marginally deficient in choline.

  • Treatments:

    • Negative Control (basal diet)

    • Positive Control (basal diet + choline chloride at a standard inclusion rate)

    • Experimental Group (basal diet + this compound, molar equivalent to the choline chloride group)

  • Duration: 42 days.

  • Key Performance Indicators:

    • Body Weight Gain (BWG)

    • Feed Intake (FI)

    • Feed Conversion Ratio (FCR)

    • Carcass characteristics

    • Liver fat analysis

This experimental design would provide a direct comparison of the bio-efficacy of the two choline sources on key production parameters in a major industrial application. Studies on "herbal" or "natural" choline (often phosphatidylcholine) have shown improved performance over choline chloride in some cases, suggesting that the form of choline can impact its effectiveness.[14][20][21]

IV. Visualizing the Chemical Pathways and Processes

A. Synthesis Pathways

The synthesis routes for choline chloride and this compound differ significantly, particularly in their inputs and environmental considerations.

SynthesisPathways cluster_CC Choline Chloride Synthesis cluster_CB This compound Synthesis TMA_CC Trimethylamine CC Choline Chloride TMA_CC->CC HCl Hydrochloric Acid HCl->CC EO_CC Ethylene Oxide EO_CC->CC TMA_CB Trimethylamine CB This compound TMA_CB->CB H2O Water H2O->CB CO2 Carbon Dioxide CO2->CB EO_CB Ethylene Oxide EO_CB->CB

Caption: Synthesis pathways for Choline Chloride and this compound.

B. Choline's Role in Methionine Cycle

Choline, after being converted to betaine, plays a crucial role as a methyl donor in the methionine cycle, which is vital for numerous metabolic processes.

MethionineCycle Choline Choline Betaine Betaine Choline->Betaine Oxidation Methionine Methionine Betaine->Methionine Donates Methyl Group Homocysteine Homocysteine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM SAM->Homocysteine Donates Methyl Group to various reactions

Caption: Simplified diagram of Choline's role in the Methionine Cycle.

V. Conclusion and Future Outlook

The choice between this compound and choline chloride for industrial applications is not straightforward and depends on a multitude of factors including specific application, cost considerations, handling capabilities, and environmental priorities.

Choline Chloride remains the incumbent, with a well-understood performance profile and, in many regions, a cost advantage due to established, large-scale production.[1] However, its drawbacks, including its hygroscopic nature, corrosiveness, and negative impact on vitamin stability, are significant considerations in modern feed formulation and other applications.[5][14][16]

This compound presents a compelling case as a more sustainable and potentially more "user-friendly" alternative. Its synthesis via a pathway that can utilize CO2 is a notable environmental advantage.[7][8] While direct, comprehensive performance data in key areas like poultry and swine nutrition is still emerging, preliminary findings in applications such as methane mitigation are promising.[11] The potential for improved bioavailability and the absence of a high chloride load are also significant benefits that warrant further investigation.[12]

For researchers, scientists, and drug development professionals, the key takeaway is that this compound is a promising alternative to choline chloride that merits direct comparative evaluation in specific applications. Future research should focus on:

  • Direct, large-scale performance trials in commercially important animal species (e.g., broilers, swine) to definitively assess bioavailability and efficacy.

  • Quantitative studies on the stability of this compound and its impact on vitamin degradation in premixes compared to choline chloride.

  • Detailed techno-economic analyses of this compound production to clarify its long-term cost-competitiveness.

  • Life cycle assessments to provide a comprehensive comparison of the environmental footprint of both compounds from cradle to grave.

As industries continue to prioritize sustainability and efficiency, this compound is well-positioned to capture a significant market share, provided that further research validates its purported benefits.

References

Spectroscopic comparison of choline bicarbonate and choline carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of choline (B1196258) bicarbonate and choline carbonate. The information is compiled from publicly available experimental data and chemical literature. A notable challenge in this comparison is the frequent use of "choline carbonate" as a synonym for choline bicarbonate in commercial and some academic contexts. This guide will distinguish between this compound (a 1:1 salt of choline and bicarbonate) and the less commonly characterized choline carbonate (a putative 2:1 salt of choline and carbonate).

A key consideration is the inherent instability of this compound, which can convert to choline carbonate upon aging through the release of carbon dioxide. This transformation underscores the importance of spectroscopic characterization for verifying sample identity and purity.

Data Presentation: Spectroscopic Summary

The following table summarizes the available and expected spectroscopic data for this compound and choline carbonate. Data for this compound is collated from various spectral databases and research articles, while data for choline carbonate is largely predictive due to a lack of available experimental spectra in the reviewed literature.

Spectroscopic TechniqueThis compound ([C₅H₁₄NO]⁺[HCO₃]⁻)Choline Carbonate (([C₅H₁₄NO]⁺)₂[CO₃]²⁻)Key Differences
FTIR (cm⁻¹) Choline Cation: - ~3300-3400 (O-H stretch)- ~3000 (C-H stretch)- ~1480 (CH₂/CH₃ bend)- ~1080 (C-O stretch)- ~955 (C-N⁺ stretch)Bicarbonate Anion: - ~2500-3000 (broad O-H)- ~1630-1650 (C=O asym stretch)- ~1300-1400 (C-O stretch)- ~830-850 (out-of-plane bend)Choline Cation: (Expected to be similar to bicarbonate salt)Carbonate Anion: - (Expected) ~1410-1450 (asym stretch)- (Expected) ~860-880 (out-of-plane bend)Absence of broad O-H stretch from the anion in carbonate. Significant shift in carbonyl/carbonate stretching frequencies.
¹H NMR (ppm) - -N(CH₃)₃: ~3.2 ppm (singlet)- -CH₂-N⁺-: ~3.5 ppm (multiplet)- -CH₂-OH: ~4.0 ppm (multiplet)- HCO₃⁻: Signal may be broad and exchangeable with water.- -N(CH₃)₃: ~3.2 ppm (singlet)- -CH₂-N⁺-: ~3.5 ppm (multiplet)- -CH₂-OH: ~4.0 ppm (multiplet)Absence of the bicarbonate proton signal. The choline cation signals are expected to be very similar.
¹³C NMR (ppm) - -N(CH₃)₃: ~56.6 ppm- -CH₂-N⁺-: ~70.1 ppm- -CH₂-OH: ~58.3 ppm- HCO₃⁻: ~161.1 ppm- -N(CH₃)₃: ~56.6 ppm- -CH₂-N⁺-: ~70.1 ppm- -CH₂-OH: ~58.3 ppm- CO₃²⁻: (Expected) ~168.9 ppmA downfield shift is expected for the carbonate carbon signal compared to the bicarbonate carbon.
Raman (cm⁻¹) Choline Cation: - ~715-720 (C-N⁺ sym stretch, gauche)- ~870 (C-N⁺ sym stretch)- ~955 (C-N⁺ asym stretch)Bicarbonate Anion: - ~1017 (C-O sym stretch)Choline Cation: (Expected to be similar to bicarbonate salt)Carbonate Anion: - (Expected) ~1060-1070 (sym stretch)Shift in the primary anion stretching mode from ~1017 cm⁻¹ for bicarbonate to ~1065 cm⁻¹ for carbonate.

Note: Peak positions are approximate and can be influenced by sample preparation, solvent, and instrumentation. Data for this compound is sourced from. Expected values for choline carbonate anion are based on standard inorganic salt data.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols based on standard practices for the analysis of ionic liquids and related salts.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For neat analysis, a small drop of the liquid sample (e.g., this compound, ~80% in H₂O) is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline-corrected and may be normalized for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in a standard 5 mm NMR tube. A reference standard such as DSS or TMSP may be added for precise chemical shift calibration.

  • ¹H NMR Acquisition: The spectrometer is tuned and shimmed for the specific sample. A standard one-dimensional proton experiment is run at a specified frequency (e.g., 500 MHz). Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 transients.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Raman Spectroscopy
  • Sample Preparation: A small amount of the liquid or solid sample is placed in a glass vial or on a microscope slide.

  • Data Acquisition: The sample is exposed to a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° or 180° angle through a series of filters to remove the Rayleigh scattering. The spectrum is recorded by a CCD detector. The laser power and acquisition time (e.g., 5-10 seconds per scan, multiple scans averaged) are optimized to maximize signal without causing sample degradation.

  • Data Processing: The spectrum is corrected for cosmic rays and baseline fluorescence. Peak positions and intensities are then determined.

Visualizations

Chemical Relationship and Conversion Pathway

cluster_reactants Reactants cluster_products Salts Choline Cation Choline Cation Choline_Bicarbonate This compound (1:1 Salt) Choline Cation->Choline_Bicarbonate 1x Choline_Carbonate Choline Carbonate (2:1 Salt) Choline Cation->Choline_Carbonate 2x Bicarbonate Anion Bicarbonate Anion Bicarbonate Anion->Choline_Bicarbonate 1x Carbonate Anion Carbonate Anion Carbonate Anion->Choline_Carbonate 1x Choline_Bicarbonate->Choline_Carbonate Aging / Heat (-CO₂, -H₂O)

Caption: Chemical relationship between choline salts.

General Experimental Workflow for Spectroscopic Comparison

cluster_analysis Spectroscopic Analysis start Obtain Samples: This compound Choline Carbonate prep Sample Preparation (Neat, KBr, or in D₂O) start->prep ftir FTIR Spectroscopy prep->ftir nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr raman Raman Spectroscopy prep->raman data Data Processing (Baseline Correction, Peak ID) ftir->data nmr->data raman->data compare Comparative Analysis of Spectral Features data->compare report Publish Comparison Guide compare->report

Caption: Workflow for spectroscopic comparison.

A Comparative Guide to Alternative Green Solvents for Choline Bicarbonate-Based Deep Eutectic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and environmentally benign solvent systems is a paramount concern in modern chemical and pharmaceutical sciences. Choline (B1196258) bicarbonate-based Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, lauded for their low toxicity, biodegradability, and cost-effectiveness. However, the landscape of green chemistry offers a diverse array of alternatives, each with unique properties and potential advantages depending on the specific application. This guide provides an objective comparison of choline bicarbonate-based DES with other prominent green solvents, supported by experimental data to aid in the selection of the most appropriate solvent for your research and development needs.

Overview of Alternative Green Solvents

Several classes of green solvents are gaining traction as viable alternatives to traditional volatile organic compounds (VOCs) and, in some cases, to this compound-based DES. These include:

  • Other Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES): This broad category includes DES formed from different hydrogen bond acceptors and donors. NADES are a subclass of DES where the components are primary metabolites such as amino acids, sugars, and organic acids, making them particularly attractive for applications in the food and pharmaceutical industries due to their natural origin and perceived high biocompatibility.[1][2][3]

  • Ionic Liquids (ILs): ILs are salts with melting points below 100°C. They are known for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[4] Choline-based ILs, in particular, are being explored as functional excipients to enhance drug solubility.

  • Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO2) is the most common SCF used as a green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by changing pressure and temperature. A significant advantage is that it can be easily removed from the product by depressurization, leaving no solvent residue.

  • Bio-solvents: These solvents are derived from renewable resources such as plants and agricultural waste. Examples include ethanol, glycerol, and ethyl lactate.[[“]] They are often biodegradable and have a lower environmental impact compared to petroleum-based solvents.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data available for the performance of this compound-based DES and its alternatives in various applications. Disclaimer: Direct comparative experimental data for this compound-based DES is limited in the literature. Therefore, data for choline chloride-based DES, which are structurally similar and more widely studied, are used as a proxy in some cases. This is noted where applicable.

Table 1: Physicochemical Properties of Selected Green Solvents
Solvent TypeExample CompositionDensity (g/cm³)Viscosity (cP)Polarity (ENR kcal/mol)
Choline-based DES Choline chloride:Glycerol (1:2)1.1813.199.45
Choline chloride:Lactic acid (1:2)1.1612.293.13
Choline chloride:Glucose (2:1)1.308.88133.60
Bio-solvent Methanol0.821.57113.01
Ionic Liquid [OHEMIM][NTF2]~1.5HighHyper-polar (close to water)

Data for Choline chloride-based DES and Methanol from[3][6]. Data for Ionic Liquid from[7].

Table 2: Performance in Extraction of Bioactive Compounds (Flavonoids)
SolventPlant SourceExtraction MethodTotal Flavonoid Content (TFC)Reference
Choline chloride:Glycerol DES Oil Palm LeafUltrasound-AssistedComparable to aq. methanol[3]
Choline chloride:Lactic acid DES Oil Palm LeafUltrasound-AssistedHigh free radical scavenging[3]
Ethanol (30%) Mung BeanUltrasound-AssistedLower than some alcohol-based DES[1]
Ethylene (B1197577) glycol:Glycolic acid DES Mung BeanUltrasound-Assisted1.6 times higher than 30% ethanol[1]
Table 3: Drug Solubility Enhancement
DrugSolvent SystemSolubilityReference
DapsoneCholine chloride:Propylene glycol DES 500 mg/mL[8]
DapsoneWater380 mg/L[8]
Ibuprofen (B1674241)Menthol:PEG 400 (1:1) DES 379.69 mg/g[9]
IbuprofenCholine chloride:Glycerol (1:2) DES Significantly lower than MNT-based DES[9]
Mefenamic AcidMenthol:Miglyol 812®N (1:1) DES 17.07 mg/g[9]
Table 4: Toxicity and Biodegradability Profile
SolventOrganism/TestResultClassificationReference
Choline chloride:Glucose DES Fish and human cell linesEC50 > 10 mMLow cytotoxicity[10]
Choline chloride:Glycerol DES Fish and human cell linesEC50 > 10 mMLow cytotoxicity[10]
Choline chloride:Oxalic acid DES Fish and human cell linesEC50 = 1.64 mM (fish), 4.19 mM (human)Moderate cytotoxicity[10]
Choline-Amino Acid ILs Bacteria (B. licheniformis)EC50 = 160-1120 mg/LPractically harmless[11][12]
Choline chloride-based DESs Wastewater microorganisms68-96% mineralizationReadily biodegradable[10]

Experimental Protocols

Synthesis of this compound-Oleic Acid DES

A representative protocol for the synthesis of a this compound-based DES involves a metathesis reaction.

Materials:

  • This compound (80% in H₂O)

  • Oleic acid

Procedure:

  • Mix this compound and oleic acid in a 1:1 molar ratio.

  • Stir the mixture under ambient conditions for 12 hours.

  • The resulting DES can be separated and purified by extraction with a suitable solvent like ethyl acetate.

  • Dry the final product in vacuo.

(Adapted from[13][14])

Determination of Drug Solubility in DES (Shake Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a drug in a solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Deep Eutectic Solvent (DES)

  • Methanol (for dilution)

  • PTFE syringe filter (0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API to approximately 1 mL of the DES in a sealed vial.

  • Keep the mixture under constant stirring at a controlled temperature (e.g., room temperature) for 24 hours to reach equilibrium.

  • After saturation, filter the sample through a 0.45 µm PTFE syringe filter to separate the undissolved solid.

  • Dilute a known volume of the clear liquid phase with methanol.

  • Determine the concentration of the dissolved drug using a validated UV-Vis spectrophotometric method.

(Adapted from[8][15])

Mandatory Visualization

experimental_workflow cluster_synthesis DES Synthesis cluster_solubility Drug Solubility Determination cluster_extraction Bioactive Compound Extraction s1 Mix this compound and Oleic Acid (1:1) s2 Stir for 12h at Ambient Temperature s1->s2 s3 Purify by Extraction s2->s3 s4 Dry in vacuo s3->s4 d1 Add Excess API to DES d2 Stir for 24h to Reach Equilibrium d1->d2 d3 Filter Undissolved Solid d2->d3 d4 Dilute with Methanol d3->d4 d5 Analyze by UV-Vis Spectroscopy d4->d5 e1 Mix Plant Material with DES e2 Ultrasound-Assisted Extraction e1->e2 e3 Centrifuge to Separate Solid e2->e3 e4 Analyze Supernatant (e.g., HPLC) e3->e4

Caption: Experimental workflow for DES synthesis, drug solubility, and extraction.

solvent_comparison_logic cluster_alternatives Alternative Green Solvents cluster_metrics Performance Metrics This compound DES This compound DES Performance Metrics Performance Metrics This compound DES->Performance Metrics Other DES/NADES Other DES/NADES Other DES/NADES->Performance Metrics Ionic Liquids Ionic Liquids Ionic Liquids->Performance Metrics Supercritical Fluids Supercritical Fluids Supercritical Fluids->Performance Metrics Bio-solvents Bio-solvents Bio-solvents->Performance Metrics Optimal Solvent Selection Optimal Solvent Selection Performance Metrics->Optimal Solvent Selection Extraction Efficiency Extraction Efficiency Drug Solubility Drug Solubility Synthesis Yield Synthesis Yield Toxicity Toxicity Biodegradability Biodegradability Cost Cost

Caption: Logical relationship for selecting an optimal green solvent.

Conclusion

This compound-based DES represent a valuable class of green solvents with a favorable environmental profile. However, the ideal solvent choice is highly dependent on the specific application. For instance, while choline-based DES show excellent potential for enhancing the solubility of certain drugs and extracting bioactive compounds, other solvent systems like alcohol-based DES may offer superior extraction yields for specific flavonoids.[1] Menthol-based DES have demonstrated remarkable solubility enhancement for ibuprofen and mefenamic acid.[9] Supercritical CO2 provides an unparalleled advantage in applications where residual solvent is a critical concern. Ionic liquids, with their vast tunability, can be designed for specific tasks but may come with higher costs and toxicity concerns.

This guide serves as a starting point for researchers and professionals in drug development to navigate the growing field of green solvents. By considering the comparative data and experimental protocols presented, a more informed and sustainable choice of solvent can be made, ultimately contributing to greener and more efficient chemical processes.

References

Natural vs. Synthetic Choline: A Comparative Guide for Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of choline (B1196258) source in nutritional studies is a critical decision that can significantly impact outcomes and their interpretation. This guide provides an objective comparison of natural and synthetic choline sources, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways.

Choline, an essential nutrient, plays a pivotal role in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl-group metabolism. It is available in various forms, broadly categorized as natural and synthetic. Natural sources are primarily food-derived, with phosphatidylcholine (PC) from sources like egg yolk being a prominent example. Synthetic forms, commonly used in supplements and research, include choline bitartrate (B1229483), choline chloride, alpha-glycerylphosphorylcholine (Alpha-GPC), and citicoline (B1669096) (CDP-choline). Understanding the nuances of their bioavailability, metabolic fate, and physiological effects is paramount for designing robust nutritional studies.

Bioavailability and Metabolic Fate: A Head-to-Head Comparison

The primary distinction between natural and synthetic choline sources lies in their absorption efficiency and subsequent metabolic pathways.

Natural Phosphatidylcholine vs. Synthetic Choline Bitartrate:

Experimental evidence strongly suggests that natural choline in the form of phosphatidylcholine is more efficiently absorbed than synthetic choline salts like choline bitartrate. A randomized, double-blind, cross-over trial involving 18 participants demonstrated that the plasma choline response, as measured by the incremental area under the curve (iAUC), was four times higher after consumption of an egg yolk phospholipid drink (containing phosphatidylcholine) compared to a drink with an equivalent amount of choline bitartrate[1][2]. This enhanced absorption also extended to choline's primary metabolites, betaine (B1666868) and dimethylglycine, with significantly higher plasma concentrations observed after phosphatidylcholine intake[1][2].

A key concern with choline supplementation is the production of trimethylamine-N-oxide (TMAO), a gut microbiota-dependent metabolite linked to an increased risk of cardiovascular disease. Studies have shown that the consumption of choline bitartrate leads to a significant increase in plasma and urinary TMAO levels. In contrast, the intake of an equivalent amount of choline from phosphatidylcholine (from eggs or supplements) does not significantly elevate TMAO levels[3]. This difference is attributed to their distinct absorption routes. Water-soluble choline bitartrate is more available to gut bacteria for conversion to trimethylamine (B31210) (TMA), the precursor to TMAO, while lipid-soluble phosphatidylcholine is absorbed higher up in the small intestine.

Synthetic Alpha-GPC vs. Citicoline:

Alpha-GPC and citicoline are both highly bioavailable choline precursors known for their nootropic effects. However, they exhibit different pharmacokinetic and pharmacodynamic profiles. Alpha-GPC is characterized by its rapid absorption and a higher concentration of choline, leading to a more immediate impact on acetylcholine (B1216132) synthesis[4][5]. Citicoline, on the other hand, is absorbed more slowly but has longer-lasting effects[4]. It also provides cytidine (B196190), which is converted to uridine, a precursor for the synthesis of brain phospholipids.

In terms of cognitive enhancement, a systematic review and meta-analysis of three randomized controlled trials involving 358 participants with dementia disorders found that choline alphoscerate (Alpha-GPC) was significantly more effective than citicoline in improving overall clinical conditions as measured by the Sandoz Clinical Assessment for Geriatric Patients (SCAG)[6][7]. However, there was no significant difference between the two in improving memory function as measured by the Wechsler Memory Scale (WMS) or on word fluency tests[6].

Data Presentation

Table 1: Bioavailability and TMAO Production of Phosphatidylcholine vs. Choline Bitartrate

ParameterPhosphatidylcholine (from Egg Yolk)Choline BitartrateKey Findings
Plasma Choline Response (iAUC) 4-fold higherLowerNatural phosphatidylcholine is significantly more bioavailable[1][2].
Plasma Betaine Concentration Significantly increasedLess significant increasePhosphatidylcholine is more effective at increasing this key metabolite[1][2].
Plasma Dimethylglycine Conc. Significantly increasedLess significant increaseDemonstrates more efficient entry into one-carbon metabolism[1][2].
TMAO Production No significant increaseSignificant increasePhosphatidylcholine does not contribute to the formation of this cardiovascular risk marker[3].

Table 2: Comparative Profile of Alpha-GPC and Citicoline

FeatureAlpha-GPCCiticolineKey Differences
Absorption Rate RapidSlowerAlpha-GPC provides a faster onset of action[4].
Choline Concentration HigherModerateAlpha-GPC is a more direct precursor to acetylcholine[4].
Primary Cognitive Effect Stronger impact on memory and learning enhancementBetter for focus and sustained mental energyDifferent applications based on desired cognitive outcome[4].
Mechanism of Action Directly increases acetylcholine synthesisIncreases acetylcholine and provides cytidine for phospholipid synthesisCiticoline has a broader mechanism of action[5].
Clinical Efficacy (Dementia) More effective in improving overall clinical condition (SCAG score)Less effective in improving overall clinical conditionAlpha-GPC showed superiority in a meta-analysis[6][7].

Experimental Protocols

1. Bioavailability Study of Phosphatidylcholine vs. Choline Bitartrate

  • Study Design: A randomized, double-blind, cross-over trial with 18 healthy adult participants[1][2].

  • Intervention: Participants consumed either an egg yolk phospholipid drink containing 3g of phospholipid-bound choline or a control drink with 3g of choline bitartrate[1][2].

  • Blood Sampling: Venous blood samples were collected at baseline (before consumption) and at 30, 60, 90, 120, 180, 240, 300, and 360 minutes post-consumption.

  • Plasma Analysis: Plasma concentrations of choline, betaine, and dimethylglycine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[8][9][10][11][12].

    • Sample Preparation: Proteins in plasma samples were precipitated using an organic solvent.

    • Chromatography: Separation of analytes was achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Detection: Analytes were quantified using a tandem mass spectrometer with multiple reaction monitoring (MRM).

2. Cognitive Effects Study of Alpha-GPC vs. Citicoline in Dementia

  • Study Design: A meta-analysis of three randomized controlled trials (RCTs) with a total of 358 participants diagnosed with dementia disorders[6].

  • Intervention: Participants received either choline alphoscerate (Alpha-GPC) or citicoline.

  • Cognitive Assessment: Cognitive function and clinical condition were evaluated using standardized scales, including the Sandoz Clinical Assessment for Geriatric Patients (SCAG) and the Wechsler Memory Scale (WMS)[6][7].

  • Data Analysis: Weighted mean differences (WMD) or standardized mean differences (SMD) and 95% confidence intervals (CI) were calculated for continuous outcomes.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Acetylcholine_Synthesis_Pathway Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Substrate Acetyl_CoA Acetyl-CoA (from Glucose Metabolism) Acetyl_CoA->ChAT Substrate Acetylcholine Acetylcholine (ACh) ChAT->Acetylcholine Catalyzes Synaptic_Vesicle Synaptic Vesicle Acetylcholine->Synaptic_Vesicle Packaged into Presynaptic_Neuron Presynaptic Neuron Choline_to_TMAO_Pathway Dietary_Choline Dietary Choline (e.g., Choline Bitartrate) Gut_Microbiota Gut Microbiota (TMA Lyase) Dietary_Choline->Gut_Microbiota Metabolized by TMA Trimethylamine (TMA) Gut_Microbiota->TMA Produces Liver Liver (FMO3 enzyme) TMA->Liver Absorbed into bloodstream and transported to TMAO Trimethylamine-N-oxide (TMAO) Liver->TMAO Oxidizes TMA to Systemic_Circulation Systemic Circulation TMAO->Systemic_Circulation Enters Experimental_Workflow_Bioavailability Start Start: Recruit Healthy Volunteers Randomization Randomization (Crossover Design) Start->Randomization GroupA Group A: Phosphatidylcholine Randomization->GroupA GroupB Group B: Choline Bitartrate Randomization->GroupB Blood_Sampling Serial Blood Sampling (0-6 hours) GroupA->Blood_Sampling GroupB->Blood_Sampling Washout Washout Period Blood_Sampling->Washout Crossover Crossover Washout->Crossover GroupA2 Group A: Choline Bitartrate Crossover->GroupA2 GroupB2 Group B: Phosphatidylcholine Crossover->GroupB2 Blood_Sampling2 Serial Blood Sampling (0-6 hours) GroupA2->Blood_Sampling2 GroupB2->Blood_Sampling2 Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling2->Analysis Data_Comparison Data Comparison: iAUC of Choline & Metabolites Analysis->Data_Comparison

References

A Head-to-Head Comparison of Choline Bicarbonate and Sodium Bicarbonate as Buffering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological and pharmaceutical research, maintaining a stable pH is critical for experimental success and product efficacy. Sodium bicarbonate is a well-established and widely utilized buffering agent. This guide provides a comparative overview of choline (B1196258) bicarbonate and sodium bicarbonate, summarizing their known properties and highlighting the current landscape of available experimental data.

Overview of Buffering Properties

A buffer's efficacy is primarily determined by its pKa, the pH at which the buffer can resist significant pH changes upon the addition of an acid or base. The buffering capacity is another key parameter, indicating the amount of acid or base a buffer can neutralize before the pH begins to change significantly.

PropertyCholine BicarbonateSodium Bicarbonate
Chemical Formula C₆H₁₅NO₄[1][2]NaHCO₃[3]
Molecular Weight 165.19 g/mol [1][2]84.007 g/mol
pKa Not available in searched literaturepKa1 ≈ 6.4, pKa2 ≈ 10.3[4][5][6]
Common Form Typically available as an aqueous solution (~80%)[7][8]White crystalline powder[3]
Key Applications Alkaline catalyst, intermediate for choline salts and surfactants, used in pharmaceutical preparations.[2][9][10]Physiological buffer in cell culture, electrolyte replenisher, systemic alkalizer.[3][4]

Sodium Bicarbonate: The Established Standard

Sodium bicarbonate is a cornerstone of buffering in biological research, particularly in cell culture. Its buffering system is integral to maintaining physiological pH in vitro.[4] The bicarbonate-carbonic acid equilibrium is a natural component of physiological systems, making it a biocompatible choice for many applications.[11][12]

The buffering mechanism of sodium bicarbonate involves the equilibrium between bicarbonate ions (HCO₃⁻) and carbonic acid (H₂CO₃).[13] This system is particularly effective in the slightly alkaline to neutral pH range.[13] The titration curve of sodium carbonate (a related compound) with a strong acid demonstrates two equivalence points, reflecting the two pKa values of the carbonate/bicarbonate system.[14][15][16][17]

This compound: An Alternative with Limited Data

Experimental Data: A Noteworthy Gap

A direct head-to-head experimental comparison of the buffering capacity of this compound and sodium bicarbonate is not available in the reviewed literature. While extensive data exists for the buffering properties of sodium bicarbonate, similar quantitative information for this compound is lacking. To perform a direct comparison, a standardized experimental protocol would be required.

Experimental Protocol: Determination of Buffering Capacity

The following is a general experimental protocol for determining and comparing the buffering capacity of two buffer solutions. This method is based on acid-base titration.

Objective: To determine and compare the buffering capacity of a this compound solution and a sodium bicarbonate solution.

Materials:

  • This compound solution (e.g., 0.1 M)

  • Sodium bicarbonate solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH meter, calibrated

  • Magnetic stirrer and stir bars

  • Burettes

  • Beakers

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Buffer Preparation: Prepare solutions of this compound and sodium bicarbonate of the same molar concentration (e.g., 0.1 M) in deionized water.

  • Initial pH Measurement: Take a known volume (e.g., 50 mL) of one of the buffer solutions in a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titration with Acid: Fill a burette with the standardized HCl solution. Add the HCl in small, precise increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH. Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Titration with Base: Repeat the procedure with a fresh 50 mL sample of the same buffer solution, but this time titrate with the standardized NaOH solution from a separate burette. Record the pH after each addition until the pH has risen significantly.

  • Repeat for Second Buffer: Perform the same acid and base titrations for the second buffer solution (the one not tested in steps 2-4).

  • Data Analysis:

    • Plot the pH of each solution as a function of the volume of acid or base added. This will generate titration curves for each buffer.

    • The buffering capacity can be calculated from the slope of the titration curve. The region with the smallest change in pH upon addition of acid or base is the region of maximum buffering capacity.

    • A common way to express buffer capacity (β) is the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one pH unit.

Logical Workflow for Buffer Comparison

The process of comparing these two buffers would logically follow these steps:

Buffer_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison Prep_CB Prepare Choline Bicarbonate Solution Titr_CB Titrate this compound with Acid and Base Prep_CB->Titr_CB Prep_SB Prepare Sodium Bicarbonate Solution Titr_SB Titrate Sodium Bicarbonate with Acid and Base Prep_SB->Titr_SB Curve_CB Generate Titration Curve for this compound Titr_CB->Curve_CB Curve_SB Generate Titration Curve for Sodium Bicarbonate Titr_SB->Curve_SB Calc_Cap Calculate Buffering Capacity for Both Curve_CB->Calc_Cap Curve_SB->Calc_Cap Compare Compare Buffering Performance Calc_Cap->Compare

Caption: Workflow for the experimental comparison of buffer performance.

Signaling Pathways and Cellular Context

Sodium bicarbonate is a critical component of the physiological bicarbonate buffer system, which is coupled to the respiratory system to regulate blood pH.[11] This system plays a vital role in cellular respiration and overall homeostasis. The involvement of this compound in specific signaling pathways is not well-documented in the available literature. Choline itself is a precursor for the neurotransmitter acetylcholine (B1216132) and for membrane phospholipids, but the specific role of the bicarbonate salt in signaling is not detailed.

Conclusion

Sodium bicarbonate remains the buffer of choice for many biological and pharmaceutical applications due to its well-characterized properties, physiological relevance, and extensive history of use. This compound is an available chemical with applications as a catalyst and intermediate, but its properties as a buffer are not well-documented in publicly available literature. A direct, data-driven comparison of their buffering capacities would require dedicated experimental investigation. Researchers considering this compound as a buffer should perform their own validation experiments to determine its pKa and buffering capacity for their specific application. The absence of direct comparative studies represents a notable knowledge gap in the field.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Choline Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as choline (B1196258) bicarbonate, is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of choline bicarbonate, aligning with best practices in laboratory safety and environmental protection.

Immediate Safety and Handling

While this compound is not always classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as a chemical waste to ensure the highest level of safety.[1] It can cause skin, eye, and respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Use impermeable, chemical-resistant gloves.[3][4]

  • Body Protection: A lab coat or synthetic apron is recommended to prevent skin contact.[3]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is crucial for minimizing risks and ensuring regulatory compliance. Do not discharge this compound solutions into the sewer system.[4]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container.

    • The container should be kept tightly closed when not in use.[3][4]

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and any relevant hazard warnings.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • This designated storage area should be a satellite accumulation area for chemical waste.[1]

  • Arranging for Disposal:

    • The primary method for disposal is through a licensed chemical destruction facility.[4]

    • This may involve controlled incineration with flue gas scrubbing.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.

Contaminated Packaging:

Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The empty, rinsed container can then be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC6H15NO4
Molecular Weight165.19 g/mol [2][5][]
Density1.023 - 1.17 g/mL at 25 °C[5][7]
Storage Temperature2-8°C[7][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 On-Site Handling cluster_1 Disposal Coordination cluster_2 Final Disposition A 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Segregate Choline Bicarbonate Waste A->B C 3. Use Designated, Labeled, and Sealed Waste Container B->C D 4. Store in Cool, Dry, Well-Ventilated Area C->D E 5. Contact Institutional EHS for Waste Pickup D->E F 6. Transport by Licensed Hazardous Waste Contractor E->F G 7. Disposal via Controlled Incineration or at a Chemical Destruction Plant F->G

This compound Disposal Workflow

References

Personal protective equipment for handling Choline bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Choline Bicarbonate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, which is known to be an irritant, utilizing appropriate Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Details and Specifications
Eye/Face Protection Safety glasses with side-shields or splash gogglesMust conform to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[1][2]
Skin Protection Impervious chemical-resistant gloves (e.g., Nitrile or Neoprene)Prevents direct skin contact, as this compound can cause skin irritation.[2][3]
Lab coat or synthetic apronProvides a barrier against spills and splashes.[2]
Full suit and bootsRecommended for large spills or when extensive contact is possible.[2]
Respiratory Protection NIOSH-approved respiratorUse if there is a risk of generating dust, mists, or aerosols, or if ventilation is inadequate.[2][3][4]
Hazard Identification and First Aid

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[2][5] In case of exposure, follow these first-aid measures:

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]

Operational Plan for Handling and Disposal

This procedural guidance outlines the lifecycle of this compound in the laboratory, from receipt to disposal, ensuring safety at every step.

Step 1: Receiving and Storage
  • Inspect Container : Upon receipt, inspect the container for any damage or leaks.

  • Label Verification : Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.

  • Proper Storage : Store in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed.[2][6] Avoid storing with strong oxidizing agents, strong acids, and strong bases.[6]

Step 2: Handling and Use
  • Work Area Preparation : Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling solutions that may produce vapors or mists.[2]

  • Don PPE : Before handling, put on all required personal protective equipment as detailed in the table above.

  • Dispensing : When weighing or transferring, avoid generating dust or aerosols.[3][4] Use appropriate tools and techniques to minimize dispersal.

  • Spill Preparedness : Keep a spill kit readily available. In case of a small spill, absorb with an inert material and place it in a suitable container for waste disposal.[2] For large spills, evacuate the area and follow emergency procedures.[1]

Step 3: Disposal
  • Waste Segregation : Do not mix this compound waste with other waste streams.[6]

  • Containerization : Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Method : Dispose of the waste through a licensed hazardous material disposal company.[4][6] Do not discharge into sewers or drains.[1] Follow all federal, state, and local environmental regulations.[2][4]

  • Contaminated Packaging : Triple rinse containers (or equivalent) and offer for recycling or reconditioning, or puncture to prevent reuse before disposing of in a sanitary landfill.[1]

Safe Handling and Disposal Workflow

The following diagram illustrates the key stages and decision points for the safe handling and disposal of this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal start Receive Shipment inspect Inspect Container start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store prepare Prepare Work Area (Fume Hood) store->prepare ppe Don Appropriate PPE prepare->ppe handle Handle this compound ppe->handle spill Spill? handle->spill segregate Segregate Waste handle->segregate spill->handle No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->handle containerize Containerize and Label Waste segregate->containerize dispose Dispose via Licensed Contractor containerize->dispose end End of Process dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Choline bicarbonate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.